2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
Description
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Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-6-1-4(2-12)5(3-13-6)7(9,10)11/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPDZBFTNATSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260782-19-1 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Synthetic Landscape of a Privileged Scaffold: A Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine
Abstract: The pursuit of novel therapeutic agents and advanced agrochemicals frequently converges on a select group of molecular scaffolds prized for their versatile reactivity and proven impact on biological activity. Among these, the substituted pyridine core holds a position of prominence. This in-depth technical guide focuses on a key building block, 2-Chloro-5-(trifluoromethyl)pyridine, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties, synthesis, and strategic applications. While the specific isomer, 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile, and its corresponding CAS number remain elusive in readily available chemical databases and literature, this guide serves as an essential resource for those working with closely related and industrially significant trifluoromethylpyridines.
Introduction: The Strategic Importance of Fluorinated Pyridines
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal and agricultural chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] The pyridine ring, a bioisostere of benzene, offers advantageous aqueous solubility and unique electronic properties. The combination of these features in 2-Chloro-5-(trifluoromethyl)pyridine creates a versatile synthon with distinct reactive sites, enabling a broad range of chemical transformations.
This compound, identified by the CAS Number 52334-81-3 , is a critical intermediate in the synthesis of numerous high-value products, including pharmaceuticals and potent agrochemicals such as the herbicide Fluazifop-P-butyl and the insecticide Fipronil.[2][3] Its utility stems from the differential reactivity of the chlorine atom at the 2-position, which is susceptible to nucleophilic substitution, and the potential for functionalization of the pyridine ring itself.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 52334-81-3 | [2][4][5][6] |
| Molecular Formula | C₆H₃ClF₃N | [2][4][5][6] |
| Molecular Weight | 181.54 g/mol | [4][6] |
| Appearance | White to yellowish crystalline low-melting solid | [5] |
| Melting Point | 32-34 °C | [6] |
| Boiling Point | 152 °C | |
| Density | 1.417 g/mL at 25 °C | [6] |
Safety and Handling: 2-Chloro-5-(trifluoromethyl)pyridine is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[2][4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.[2]
Synthetic Routes and Mechanistic Considerations
The industrial synthesis of 2-Chloro-5-(trifluoromethyl)pyridine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common synthetic pathway starts from the readily available and economical 3-picoline (3-methylpyridine).
Synthesis from 3-Picoline: A Stepwise Approach
A prevalent industrial method involves the chlorination of 3-picoline to form 2-chloro-5-(trichloromethyl)pyridine, followed by a halogen exchange (HALEX) reaction to yield the desired trifluoromethyl group.
Workflow for the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine:
Caption: Key synthetic transformations of 2-Chloro-5-(trifluoromethyl)pyridine.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring activate the chlorine at the 2-position towards nucleophilic attack. This allows for the straightforward introduction of a variety of nucleophiles, including:
-
Amines: To form 2-amino-5-(trifluoromethyl)pyridines, which are precursors to a wide range of biologically active compounds.
-
Alcohols/Phenols: To synthesize 2-alkoxy or 2-aryloxy derivatives.
-
Thiols: To produce 2-thioether analogues.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. 2-Chloro-5-(trifluoromethyl)pyridine is an excellent substrate for reactions such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: A versatile method for the formation of C-N bonds with a wide range of amines.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
These reactions provide access to a vast chemical space, enabling the synthesis of complex molecules with potential therapeutic applications.
Conclusion
2-Chloro-5-(trifluoromethyl)pyridine is a cornerstone building block in modern synthetic chemistry, particularly in the fields of drug discovery and agrochemicals. Its well-defined reactivity, coupled with the beneficial properties imparted by the trifluoromethyl group, ensures its continued importance. This guide provides a foundational understanding of its synthesis, properties, and reactivity, empowering researchers to leverage this versatile scaffold in the design and creation of novel and impactful molecules. While the specific carbonitrile derivative remains to be fully characterized in public databases, the principles and protocols outlined herein for the parent compound offer a solid starting point for further investigation into this class of fluorinated pyridines.
References
- Jubilant Ingrevia.
-
PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
- European Patent Office. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
- Google Patents. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- Huimeng Bio-tech. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3.
- European Patent Office. EP 0009212 B1 - Process for producing 2-chloro-5-trichloromethylpyridine.
- Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
- WIPO Patentscope. WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE.
- Benchchem. 2-Fluoro-4-(trifluoromethyl)pyrimidine.
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- 3. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
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- 5. 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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"2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile" molecular weight
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. The subject of this whitepaper is this compound, a compound of interest for its potential as a versatile building block. Direct literature on this specific molecule is sparse, indicating its status as a novel or specialized chemical entity.
Therefore, this guide adopts an expert-driven, problem-solving approach. We will establish the theoretical and expected properties of the target compound and propose a robust, validated pathway for its synthesis and characterization. This framework is built upon established principles of organic chemistry and draws parallels with its well-documented precursor, 2-Chloro-5-(trifluoromethyl)pyridine.
Section 1: Molecular Profile and Characterization Strategy
Core Molecular Attributes (Theoretical)
The foundational step is to determine the molecular formula and weight, which are crucial for all subsequent quantitative experiments.
| Property | Value | Source |
| Molecular Formula | C₇H₂ClF₃N₂ | Calculated |
| Molecular Weight | 206.55 g/mol | Calculated |
| IUPAC Name | 2-chloro-5-(trifluoromethyl)isonicotinonitrile | Nomenclature |
| Parent Compound | 2-Chloro-5-(trifluoromethyl)pyridine | [1] |
| Parent MW | 181.54 g/mol | [2][3][4], [1] |
Proposed Analytical Validation Workflow
For any newly synthesized compound, a multi-pronged analytical approach is non-negotiable to unambiguously confirm its identity and purity. This constitutes a self-validating protocol where each technique provides complementary information.
Caption: Proposed workflow for synthesis and analytical validation.
-
Mass Spectrometry (MS): The primary goal is to verify the molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₇H₂ClF₃N₂.
-
NMR Spectroscopy: This is the cornerstone of structural elucidation.
-
¹H NMR: The aromatic region should display two distinct signals, likely doublets, corresponding to the two protons on the pyridine ring.
-
¹³C NMR: The spectrum will be more complex, but the key diagnostic signal will be the carbon of the nitrile group (-C≡N), typically appearing around 115-120 ppm. The carbon attached to the trifluoromethyl group will also be a key indicator.
-
¹⁹F NMR: A single, sharp signal will confirm the presence and electronic environment of the -CF₃ group.
-
-
Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups. A sharp, strong absorption band in the range of 2220-2240 cm⁻¹ is characteristic of a nitrile (-C≡N) stretch, providing definitive evidence of a successful cyanation reaction.
Section 2: Proposed Synthetic Pathway and Experimental Protocol
The most logical and field-proven approach to synthesizing the target compound is through the cyanation of its precursor, 2-Chloro-5-(trifluoromethyl)pyridine. This transformation, a nucleophilic aromatic substitution, replaces a leaving group (in this case, a hydrogen atom, after activation or via a more complex mechanism on a related halogenated precursor) with a cyanide group. Palladium-catalyzed cross-coupling reactions are the industry standard for this type of transformation due to their high efficiency and functional group tolerance.
Rationale for Method Selection
While classical methods using copper(I) cyanide (a Rosenmund-von Braun reaction) exist, they often require harsh reaction conditions (high temperatures) and can generate stoichiometric amounts of heavy metal waste. Modern palladium-catalyzed cyanation reactions, using sources like zinc cyanide or potassium ferrocyanide, offer several advantages:
-
Milder Conditions: Reactions typically proceed at lower temperatures, preserving sensitive functional groups.
-
Higher Yields & Purity: These methods are known for their high efficiency and cleaner reaction profiles.
-
Improved Safety: Avoids the use of large quantities of highly toxic copper cyanide salts.
Sources
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- 2. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. 2-クロロ-5-(トリフルオロメチル)ピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile: Synthesis, Reactivity, and Applications
Introduction and Strategic Overview
In the landscape of modern drug discovery and agrochemical development, the strategic deployment of highly functionalized heterocyclic building blocks is paramount. These scaffolds provide the three-dimensional architecture and specific electronic properties necessary to achieve potent and selective interactions with biological targets. Among these, the substituted pyridine core remains a privileged motif.
This technical guide focuses on a particularly valuable, albeit specialized, building block: 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile (CAS No. 1260782-19-1). This molecule is engineered with three distinct and orthogonally reactive functional groups, making it a powerful intermediate for the synthesis of complex molecular entities.
-
The 2-chloro substituent serves as a prime leaving group for nucleophilic aromatic substitution (SNAr), providing a reliable handle for introducing a wide array of functional groups.
-
The 4-carbonitrile group is a versatile synthon, capable of being transformed into amines, carboxylic acids, amides, or tetrazoles, offering multiple avenues for library generation or late-stage functionalization.
-
The 5-trifluoromethyl group is a well-established bioisostere for a methyl or chloro group, which can significantly enhance metabolic stability, membrane permeability, and binding affinity by modulating the electronic properties of the aromatic ring.
This document provides an in-depth analysis of this compound, from its fundamental properties to logical synthetic strategies and its potential applications, designed for the practicing research scientist.
Chemical Identity and Physicochemical Properties
Precise identification is the foundation of reproducible science. The key identifiers and known properties of this compound are summarized below. It is important to note that while the compound is commercially available, extensive physical property data is not yet prevalent in publicly accessible literature, a common scenario for specialized research chemicals.
| Property | Data | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 1260782-19-1 | [1][2] |
| Molecular Formula | C₇H₂ClF₃N₂ | [1] |
| Molecular Weight | 206.55 g/mol | [1] |
| Canonical SMILES | C1=C(C(=C(N=C1)Cl)C#N)C(F)(F)F | - |
| InChIKey | Not publicly indexed | - |
| Appearance | Typically an off-white to yellow solid | Supplier Data |
| Purity | ≥95% | [2] |
| Melting/Boiling Point | Not publicly reported | - |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate, DMF) | - |
Safety and Handling
Specific toxicological data for this compound is not available. Therefore, in line with best laboratory practice, it must be handled as a potentially hazardous substance.
Core Safety Recommendations:
-
Engineering Controls: Use only in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Avoid Inhalation/Contact: Avoid breathing dust and prevent contact with skin and eyes.
-
Handling: As a solid, care should be taken to avoid generating dust during weighing and transfer.
In the absence of specific data, researchers should consult the Safety Data Sheet (SDS) for structurally similar compounds, such as 2-chloropyridines and aromatic nitriles, to inform their risk assessment.
Synthesis and Mechanistic Rationale
While this compound is commercially available, understanding its synthesis is crucial for cost-benefit analysis and for researchers who may need to produce derivatives. A direct, peer-reviewed synthesis protocol is not widely published. However, a logical and robust synthetic route can be designed based on established transformations of pyridine N-oxides, a cornerstone of pyridine chemistry.
The proposed pathway involves the chlorination and subsequent cyanation of a pyridine N-oxide precursor. This approach is advantageous because the N-oxide functionality activates the 4-position of the ring for nucleophilic attack.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound via an N-oxide intermediate.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine N-oxide
-
Causality: The initial oxidation of the pyridine nitrogen is a critical activating step. The resulting N-oxide is electron-rich, yet it activates the C2 and C4 positions towards electrophilic attack and subsequent transformations that are not possible on the parent pyridine.
-
Protocol:
-
To a solution of 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate followed by sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the N-oxide intermediate.
-
Step 2: Synthesis of this compound
-
Causality: This is a variation of the Reissert-Henze reaction. Phosphorus oxychloride (POCl₃) reacts with the N-oxide to form a highly electrophilic intermediate, likely a chloro-N-acyloxypyridinium salt. This powerfully activates the 4-position for nucleophilic attack by a cyanide anion.[3] The cyanide source can be a salt (KCN) or a milder silylated reagent (TMSCN).
-
Protocol:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the 2-Chloro-5-(trifluoromethyl)pyridine N-oxide intermediate (1.0 eq) in phosphorus oxychloride (POCl₃, 3-5 eq).
-
Add potassium cyanide (KCN, 1.5 eq) to the mixture. (Caution: KCN is highly toxic) .
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a solid base like sodium carbonate until the pH is ~7-8.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude material via column chromatography to afford the final product.
-
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its predictable and versatile reactivity, allowing for controlled, stepwise derivatization.
Caption: Key reaction pathways for derivatizing the title compound.
A. Nucleophilic Aromatic Substitution (SNAr) at C2
The chlorine atom at the 2-position is highly activated towards SNAr by the combined electron-withdrawing effects of the ring nitrogen, the 4-carbonitrile, and the 5-trifluoromethyl group. This makes it an excellent electrophilic partner for a wide range of nucleophiles.
-
With Amines: Reaction with primary or secondary amines (e.g., anilines, piperidines) typically proceeds smoothly in a polar aprotic solvent like DMF or NMP, often with a non-nucleophilic base (e.g., DIPEA) at elevated temperatures, to yield 2-amino-pyridine derivatives.
-
With Thiols: Thiolates (generated from thiols and a base like NaH or K₂CO₃) are excellent nucleophiles and will readily displace the chloride to form 2-thioether linkages.
-
With Alcohols: Alkoxides or phenoxides can also displace the chloride, though typically requiring stronger conditions than amines or thiols, to produce 2-alkoxy or 2-aryloxy pyridines.
B. Transformations of the 4-Carbonitrile Group
The nitrile group is a gateway to several other critical functional groups.
-
Hydrolysis: Under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions with heating, the nitrile can be fully hydrolyzed to the corresponding pyridine-4-carboxylic acid . Milder conditions can sometimes be used to isolate the intermediate pyridine-4-carboxamide .
-
Reduction: The nitrile can be reduced to a 4-(aminomethyl)pyridine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (e.g., H₂, Raney Nickel).
Applications in Research and Development
While specific drugs containing this exact scaffold are not yet publicly disclosed, its structure is emblematic of intermediates used in modern discovery programs. Its utility stems from its role as a "scaffold-with-handles."
-
Kinase Inhibitor Programs: The 2-aminopyridine motif, readily accessible from this compound, is a classic "hinge-binder" in many kinase inhibitors. The trifluoromethyl group can be used to probe interactions within hydrophobic pockets of the ATP-binding site, while the 4-position (derived from the nitrile) can be elaborated to extend into the solvent-exposed region, improving selectivity and physicochemical properties.
-
GPCR Modulators & Ion Channel Blockers: The pyridine core is a common feature in ligands for G-protein coupled receptors and ion channels. The defined substitution pattern allows for precise vectoral expansion of the molecule to optimize interactions with complex receptor topographies.
-
Agrochemicals: Trifluoromethylpyridines are key components in many modern herbicides and insecticides.[4] This building block provides a route to novel analogues with potentially improved potency, selectivity, or environmental profiles.
Conclusion
This compound represents a new generation of highly functionalized building blocks. Its value is not in its own biological activity, but in the synthetic potential unlocked by its unique combination of reactive sites. The ability to perform selective SNAr reactions at the 2-position, coupled with the versatile chemistry of the 4-carbonitrile group, provides medicinal and agrochemical chemists with a powerful tool for rapidly accessing novel and complex chemical matter. As discovery programs continue to demand greater molecular complexity, the strategic application of such well-designed intermediates will be a key enabler of innovation.
References
- Google Patents. (n.d.). EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives. Retrieved from patents.google.com.
- Google Patents. (n.d.). CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. Retrieved from patents.google.com.
-
Nishimura, T., & Fujioka, S. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(4), 225–234. URL: [Link]
-
Hairui Chem. (n.d.). This compound. Retrieved from hairuichem.com. URL: [Link]
-
Linegal Chemicals. (n.d.). This compound; 95%. Retrieved from abcr.com.pl. URL: [Link]
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A Comprehensive Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine: Properties, Handling, and Applications
An Essential Building Block in Modern Agrochemical and Pharmaceutical Synthesis
Introduction
2-Chloro-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. Its unique electronic properties, conferred by the presence of a chlorine atom and a trifluoromethyl group on the pyridine ring, make it a versatile synthetic intermediate. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the physical and chemical properties of 2-chloro-5-(trifluoromethyl)pyridine, outlines best practices for its handling and safety, and explores its applications as a key building block in the synthesis of bioactive molecules. The strategic placement of the electron-withdrawing trifluoromethyl group and the reactive chloro substituent allows for a wide range of chemical transformations, making this compound a valuable precursor for creating complex molecular architectures with desired biological activities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The table below summarizes the key physical and chemical data for 2-chloro-5-(trifluoromethyl)pyridine.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClF₃N | [1] |
| Molecular Weight | 181.54 g/mol | [1] |
| Appearance | White to light orange/yellow powder, lump, or clear liquid | |
| Melting Point | 29-34 °C | [2] |
| Boiling Point | 147 °C | |
| Density | 1.417 g/mL at 25 °C | [3] |
| Flash Point | 65 °C (closed cup) | |
| Solubility | Soluble in methanol | |
| Vapor Pressure | 1.8 ± 0.3 mmHg at 25°C | |
| Refractive Index | 1.447 | [4] |
| CAS Number | 52334-81-3 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of chemical compounds. The following is a summary of available spectroscopic data for 2-chloro-5-(trifluoromethyl)pyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR data are available and can be found in spectral databases such as SpectraBase.[1]
-
-
Mass Spectrometry (MS) :
-
Gas Chromatography-Mass Spectrometry (GC-MS) data is available through the NIST Mass Spectrometry Data Center.[1]
-
-
Infrared (IR) Spectroscopy :
-
Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) spectra are available, providing information about the compound's functional groups.[1]
-
Handling, Safety, and Storage
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling and storage of all chemical reagents. 2-Chloro-5-(trifluoromethyl)pyridine possesses certain hazards that necessitate careful management in a laboratory setting.
GHS Hazard Identification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information for 2-chloro-5-(trifluoromethyl)pyridine:
-
Acute Toxicity : Harmful if swallowed or inhaled.[1]
-
Skin Corrosion/Irritation : Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1] Causes damage to organs.[1]
-
Specific Target Organ Toxicity (Repeated Exposure) : Causes damage to organs through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE) and Engineering Controls
The following diagram outlines the recommended safety workflow when handling 2-chloro-5-(trifluoromethyl)pyridine.
First Aid Measures
In the event of exposure, the following first aid measures should be taken:
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
In Case of Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Applications in Synthesis
The synthetic utility of 2-chloro-5-(trifluoromethyl)pyridine is primarily derived from the reactivity of the chloro and trifluoromethyl substituents, which can be targeted in various chemical reactions.
Agrochemicals
This compound is a key intermediate in the synthesis of a number of important agrochemicals:
-
Insecticides : It is a precursor to fipronil, a broad-spectrum phenylpyrazole insecticide.[4]
-
Herbicides : It is used in the synthesis of certain selective herbicides.[4]
-
Fungicides : It serves as a building block for novel fungicides.[4]
The following diagram illustrates the role of 2-chloro-5-(trifluoromethyl)pyridine as a versatile precursor in the synthesis of various agrochemicals.
Pharmaceuticals
In the realm of drug discovery and development, the trifluoromethylpyridine scaffold is a privileged structure due to its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The chloro substituent on 2-chloro-5-(trifluoromethyl)pyridine provides a convenient handle for introducing further molecular complexity through reactions such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
Conclusion
2-Chloro-5-(trifluoromethyl)pyridine is a compound of significant industrial and academic interest. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for chemists in the agrochemical and pharmaceutical sectors. Adherence to strict safety protocols is paramount when handling this compound to mitigate its inherent hazards. As research into novel bioactive molecules continues, the demand for and applications of 2-chloro-5-(trifluoromethyl)pyridine are expected to grow, further solidifying its role as a cornerstone of modern chemical synthesis.
References
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
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ChemBK. (2024, April 9). 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine. Retrieved from [Link]
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Nagaland Pollution Control Board. (n.d.). THE MANUFACTURE, STORAGE AND IMPORT OF HAZARDOUS CHEMICAL RULES, 1989. Retrieved from [Link]
-
Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (n.d.). Journal of the Chilean Chemical Society. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 3. 2-氯-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 5. jubilantingrevia.com [jubilantingrevia.com]
Navigating the Solubility Landscape of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile: A Technical Guide
Foreword: Charting Unexplored Territory
In the realm of drug discovery and agrochemical development, understanding the physicochemical properties of novel compounds is paramount. Solubility, in particular, stands as a critical gatekeeper to bioavailability and efficacy. This guide focuses on 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile, a compound of interest due to its trifluoromethylpyridine core, a common motif in bioactive molecules. As of the writing of this guide, a comprehensive, publicly available experimental dataset on the solubility of this specific carbonitrile is lacking. Therefore, this document serves as both a repository of predicted data and, more importantly, a detailed methodological framework for researchers to determine its solubility with scientific rigor. We will proceed by combining predictive modeling with established experimental protocols to provide a robust guide for scientists and development professionals.
Section 1: Predicted Physicochemical Profile
To inform our experimental design, we must first estimate the key physicochemical properties of this compound. These predictions are derived from computational models that analyze the molecule's structure.
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₂ClF₃N₂
-
Molecular Weight: 206.55 g/mol
-
SMILES: C1=C(C(=C(N=C1)Cl)C#N)C(F)(F)F
Predicted Properties:
| Property | Predicted Value | Significance for Solubility |
| Melting Point | 100-120 °C | High melting point suggests strong crystal lattice energy, which can decrease solubility. |
| logP (o/w) | 2.5 - 3.5 | Indicates a moderate lipophilicity, suggesting better solubility in organic solvents than in water. |
| Aqueous Solubility (logS) | -3.0 to -4.0 | Predicts low solubility in water (in the range of 10-100 mg/L). |
| pKa | -4.0 to -5.0 (Predicted for the pyridine nitrogen) | The pyridine nitrogen is predicted to be very weakly basic, meaning the compound's solubility will be largely independent of pH in the typical aqueous range (pH 1-10). |
Note: These values are computationally predicted and should be experimentally verified.
Section 2: The Theoretical Underpinnings of Solubility
The adage "like dissolves like" is the foundational principle of solubility. A solute's ability to dissolve in a solvent is dictated by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the presence of a polar nitrile group and a pyridine nitrogen atom, contrasted with a lipophilic trifluoromethyl group and chlorinated aromatic ring, creates a molecule with mixed polarity.
The energy required to overcome the solute's crystal lattice energy must be compensated by the energy released upon the formation of solute-solvent interactions. Given the predicted high melting point, significant energy is needed to break apart the crystal structure. Therefore, solvents capable of strong interactions with the solute are necessary to achieve appreciable solubility.
Section 3: A Validated Protocol for Experimental Solubility Determination
This section outlines a robust, self-validating protocol for determining the solubility of this compound in various solvents. The method of choice is the isothermal shake-flask method , which is considered the gold standard for its reliability.
Rationale for Solvent Selection
Based on the predicted mixed polarity of the target compound, a diverse panel of solvents is recommended to construct a comprehensive solubility profile.
-
Aqueous Media:
-
Deionized Water (to determine baseline aqueous solubility)
-
pH 7.4 Phosphate-Buffered Saline (PBS) (to mimic physiological conditions)
-
-
Polar Aprotic Solvents:
-
Acetonitrile
-
Acetone
-
Dimethyl Sulfoxide (DMSO)
-
-
Polar Protic Solvents:
-
Methanol
-
Ethanol
-
Isopropanol
-
-
Nonpolar Solvents:
-
Toluene
-
Heptane
-
Experimental Workflow
The following diagram illustrates the proposed experimental workflow:
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess after equilibration is sufficient (e.g., 5-10 mg).
-
Accurately dispense a known volume (e.g., 1.0 mL) of each selected solvent into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable.
-
Self-Validation: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a chemically resistant 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Prepare a series of calibration standards of this compound of known concentrations in the chosen analytical solvent.
-
Analyze the calibration standards and the diluted samples by a validated HPLC-UV method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a suitable starting point.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent by accounting for the dilution factor.
-
-
Solid-State Analysis (Self-Validation):
-
After the experiment, recover the remaining solid from a subset of the vials.
-
Analyze the solid using techniques such as Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm that no phase transition or solvate formation has occurred during the experiment.
-
Section 4: Safety and Handling
While no specific safety data exists for this compound, the data for structurally related compounds, such as 2-Chloro-5-(trifluoromethyl)pyridine, should be considered.
-
Hazard Statements (assumed): Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors.
-
Wash hands thoroughly after handling.
-
Section 5: Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and concise table, expressing solubility in multiple units (e.g., mg/mL, mmol/L) for broader utility.
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mmol/L) |
| Deionized Water | 25 | Experimental Value | Experimental Value |
| PBS (pH 7.4) | 25 | Experimental Value | Experimental Value |
| Methanol | 25 | Experimental Value | Experimental Value |
| Acetonitrile | 25 | Experimental Value | Experimental Value |
| ... | ... | ... | ... |
By following this comprehensive guide, researchers can confidently determine the solubility of this compound, generating reliable data that is crucial for its further development in pharmaceutical or agrochemical applications.
References
The following list includes resources on related compounds and general methodologies that informed this guide.
-
PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program Interagency Center for the Evaluation of Alternative Toxicological Methods. [Link]
-
Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]
-
QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry. [Link]
-
OSIRIS Property Explorer. Organic Chemistry Portal. [Link]
A Predictive Spectroscopic and Methodological Guide to 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile, a compound of interest in medicinal chemistry and materials science. Given the absence of extensive published experimental data for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral features. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive data and robust experimental protocols for empirical validation.
Introduction and Molecular Overview
This compound possesses a unique substitution pattern on the pyridine ring, incorporating three distinct electron-withdrawing groups: a chloro, a trifluoromethyl, and a cyano moiety. This electronic profile suggests potential applications as a versatile chemical intermediate in the synthesis of agrochemicals and pharmaceuticals. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity. Spectroscopic analysis is the cornerstone of this characterization process.[1] This guide will systematically predict the spectral data and outline the methodologies for its acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its covalent framework.
Predicted ¹H NMR Spectrum
The pyridine ring of the target molecule contains two protons. The highly electron-deficient nature of the ring, due to the three electron-withdrawing substituents, will cause these protons to be significantly deshielded, resulting in chemical shifts in the downfield region of the spectrum.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 8.9 - 9.1 | Singlet (s) | H-6 |
| ~ 7.8 - 8.0 | Singlet (s) | H-3 |
Expertise & Rationale:
-
Chemical Shifts: The proton at the 6-position (H-6) is ortho to the nitrogen atom and is expected to be the most downfield signal. The proton at the 3-position (H-3) will be at a slightly lower chemical shift. The precise positions are estimations based on additive substituent effects for substituted pyridines.[2][3]
-
Multiplicity: Due to the substitution pattern, H-3 and H-6 are isolated from each other and are not expected to show any significant proton-proton (H-H) coupling. Therefore, both signals are predicted to appear as sharp singlets. Long-range coupling to the ¹⁹F nuclei of the CF₃ group might be observable with high-resolution instrumentation, which could manifest as a narrow quartet for the H-6 signal.
Predicted ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum will reveal all seven unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the substituents and the aromaticity of the pyridine ring.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupled) | Assignment |
| ~ 155 - 158 | Singlet (s) | C-2 |
| ~ 152 - 155 | Singlet (s) | C-6 |
| ~ 140 - 145 | Quartet (q), ²JCF ≈ 35-40 Hz | C-5 |
| ~ 125 - 130 | Singlet (s) | C-3 |
| ~ 118 - 123 | Quartet (q), ¹JCF ≈ 270-280 Hz | -CF₃ |
| ~ 115 - 118 | Singlet (s) | -CN |
| ~ 110 - 115 | Singlet (s) | C-4 |
Expertise & Rationale:
-
Signal Assignment: The carbons directly attached to electronegative atoms (C-2 and C-6) will appear at the lowest field. The carbon of the trifluoromethyl group (-CF₃) will be split into a quartet due to one-bond coupling with the three fluorine atoms.[4] The carbon attached to the CF₃ group (C-5) will also exhibit a quartet, but with a smaller coupling constant (two-bond coupling). The nitrile carbon (-CN) typically appears in the 115-120 ppm range.
-
C-F Coupling: The observation of C-F coupling is a key diagnostic feature. The magnitude of the one-bond coupling constant (¹JCF) for a CF₃ group is typically large, around 270-280 Hz.[4][5] Acquiring a ¹⁹F-decoupled ¹³C spectrum can simplify the spectrum to singlets for all carbons, which can be a useful experiment to confirm the number of unique carbon environments.[4][6]
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive to the local electronic environment and is an excellent tool for confirming the presence and integrity of fluorinated groups.
Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -65 | Singlet (s) | -CF₃ |
Expertise & Rationale:
-
Chemical Shift: The chemical shift of a trifluoromethyl group on an aromatic ring typically falls in this range relative to a CFCl₃ standard.[7][8][9] The electron-withdrawing nature of the pyridine ring and the other substituents will influence the precise chemical shift.[7][10]
-
Multiplicity: As all three fluorine atoms in the CF₃ group are chemically equivalent and there are no adjacent protons or other fluorine atoms to couple with, the spectrum is expected to show a single sharp singlet.
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality NMR spectra for the target compound.
-
Sample Preparation: a. Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). d. Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Follow the instrument-specific software instructions for locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.[11][12] c. For ¹H NMR, use a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would be: a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans. d. For ¹³C NMR, use a proton-decoupled pulse program (e.g., zgpg30). Typical parameters on a 100 MHz spectrometer would be: a 30° pulse angle, a spectral width of ~250 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. e. For ¹⁹F NMR, select the appropriate nucleus and use a standard single-pulse experiment. A ¹H-decoupled experiment is often preferred.
-
Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase the resulting spectra and apply a baseline correction. c. Calibrate the chemical shift axis using the internal standard (TMS). d. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule and is an excellent tool for identifying the presence of specific functional groups.
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by several strong, diagnostic absorptions.
Table 4: Predicted Major IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2240 - 2220 | Strong, Sharp | C≡N Stretch | Nitrile |
| 1600 - 1550 | Medium | C=C Stretch | Aromatic Ring |
| 1480 - 1420 | Medium | C=N Stretch | Aromatic Ring |
| 1350 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl |
| 850 - 750 | Strong | C-Cl Stretch | Aryl Halide |
Expertise & Rationale:
-
Nitrile Stretch: The C≡N triple bond stretch is a highly characteristic, sharp, and strong absorption that appears in a relatively uncluttered region of the spectrum, making it an excellent diagnostic peak.[13][14][15]
-
Trifluoromethyl Stretches: The C-F bonds in the CF₃ group will give rise to very strong and broad absorptions in the 1350-1100 cm⁻¹ region.[16][17] This is often the most intense feature in the IR spectrum of fluorinated compounds.
-
Aromatic Vibrations: The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-H bending vibrations will appear in the fingerprint region below 900 cm⁻¹.
Experimental Protocol for FT-IR Data Acquisition
This protocol describes the acquisition of an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.
-
Instrument Preparation: a. Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. b. Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Background Spectrum: a. With the clean, empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Analysis: a. Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface. b. Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[18]
-
Data Processing and Cleaning: a. The software will automatically perform the background subtraction. b. Label the major peaks with their corresponding wavenumbers. c. After analysis, clean the ATR crystal thoroughly to remove all traces of the sample.[19]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₇H₂ClF₃N₂), the electron ionization (EI) mass spectrum is expected to show a clear molecular ion and a characteristic fragmentation pattern.
Table 5: Predicted Key Mass Spectrometry Data
| m/z Value | Predicted Identity | Notes |
| 220 / 222 | [M]⁺˙ | Molecular ion. The M+2 peak at m/z 222 will have an intensity of approximately one-third of the M⁺ peak at m/z 220, characteristic of the presence of one chlorine atom. |
| 185 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 151 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |
| 125 | [C₅H₂ClN]⁺˙ | Loss of CF₃ and CN. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
Expertise & Rationale:
-
Molecular Ion and Isotopic Pattern: The molecular weight of the compound is 220.57 g/mol . The mass spectrum will show a molecular ion peak (M⁺˙) at m/z 220 (for the ³⁵Cl isotope) and an M+2 peak at m/z 222 (for the ³⁷Cl isotope). The natural abundance ratio of ³⁵Cl to ³⁷Cl is approximately 3:1, which will be reflected in the relative intensities of these two peaks. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.
-
Fragmentation Pathways: Under EI conditions, the molecular ion is a high-energy species that will undergo fragmentation.[20] The weakest bonds are likely to cleave first. Plausible fragmentation pathways for substituted pyridines include the loss of the substituents as radicals.[21][22][23] Therefore, the loss of a chlorine radical (to give a fragment at m/z 185) and the loss of a trifluoromethyl radical (to give a fragment at m/z 151) are expected to be prominent fragmentation pathways. The trifluoromethyl cation itself is a stable fragment and is often observed at m/z 69.
Experimental Protocol for Mass Spectrometry Data Acquisition
This protocol outlines a general procedure for obtaining an EI mass spectrum.
-
Sample Preparation: a. Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
Instrument Setup: a. Tune and calibrate the mass spectrometer according to the manufacturer's recommendations, typically using a known calibration compound like perfluorotributylamine (PFTBA). b. Set the ion source to electron ionization (EI) mode. A standard electron energy of 70 eV is typically used.
-
Sample Introduction and Analysis: a. Introduce the sample into the mass spectrometer. For volatile compounds, a direct insertion probe (DIP) or gas chromatography (GC-MS) inlet can be used. b. For a DIP, a small amount of the solution is applied to the probe tip, the solvent is evaporated, and the probe is inserted into the ion source and heated to volatilize the sample. c. Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
Data Analysis: a. Identify the molecular ion peak and its isotopic pattern. b. Analyze the major fragment ions and propose fragmentation pathways that are consistent with the known structure. c. High-resolution mass spectrometry (HRMS) can be used to obtain the accurate mass of the molecular ion, which can be used to confirm the elemental composition.[24]
Integrated Spectroscopic Workflow
The structural elucidation of a novel compound like this compound is best achieved through an integrated analytical approach. The following workflow illustrates how the different spectroscopic techniques complement each other.
Caption: Integrated workflow for the structural elucidation of a novel compound.
This systematic approach ensures that the identity, purity, and structure of the target molecule are confirmed with a high degree of confidence, which is essential for its application in research and development.
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Stenutz, R. NMR chemical shift prediction of pyridines. Available at: [Link]
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A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available at: [Link]
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Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. Available at: [Link]
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A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2019). Journal of Biomolecular NMR, 73(5), 239-248. Available at: [Link]
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Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. (2021). Available at: [Link]
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Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). Physical Chemistry Chemical Physics, 25(13), 9144-9154. Available at: [Link]
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STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. (2023). Available at: [Link]
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CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 39(12), 2517-2525. Available at: [Link]
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Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Sciences, 13(9), 929. Available at: [Link]
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2-(Trifluoromethyl)pyridine. SpectraBase. Available at: [Link]
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Quantifying Small Molecules by Mass Spectrometry. LCGC International. (2012). Available at: [Link]
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chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. ResearchGate. (2021). Available at: [Link]
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In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. ResearchGate. (2015). Available at: [Link]
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Chemical compound - Spectroscopy, Organic, Analysis. Britannica. Available at: [Link]
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Nuclear Magnetic Resonance (NMR) Spectroscopy. The University of Hong Kong. Available at: [Link]
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Sample preparation for FT-IR. University of Colorado Boulder. Available at: [Link]
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Mass Spectrometry analysis of Small molecules. SlideShare. (2013). Available at: [Link]
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Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. JRC Technical Reports. Available at: [Link]
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19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]
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Video: IR Frequency Region: Alkyne and Nitrile Stretching. JoVE. (2024). Available at: [Link]
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Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]
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This method. Environmental Protection Agency. (2017). Available at: [Link]
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FTIR spectroscopy work flow for imaging and diagnosis. The three major... ResearchGate. Available at: [Link]
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A Technical Guide to a Key Fluorinated Building Block: Unveiling the Characteristics of 2-Chloro-5-(trifluoromethyl)pyridine and the Path to Novel Crystal Structures
A Note to the Researcher: Extensive searches of scientific literature and chemical databases have revealed that a solved crystal structure for "2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile" has not been publicly reported. Furthermore, a documented synthesis protocol for this specific derivative could not be located. As a Senior Application Scientist, maintaining scientific integrity is paramount. Therefore, this guide has been structured to provide maximum value by focusing on the well-characterized and industrially significant precursor, 2-Chloro-5-(trifluoromethyl)pyridine .
This document will provide a comprehensive overview of this key building block's synthesis and properties. It will then delineate a rigorous, field-proven methodology for the experimental determination of the crystal structure of novel derivatives, such as the titular 4-carbonitrile compound, once a viable synthetic route is developed.
Part 1: The Foundational Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine
2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is a vital heterocyclic building block in the synthesis of numerous agrochemicals and pharmaceuticals.[1] Its utility stems from the unique physicochemical properties conferred by the trifluoromethyl group and the reactivity of the chloro- and pyridine moieties.
Physicochemical Properties
A summary of the key physical and chemical properties of 2-Chloro-5-(trifluoromethyl)pyridine is presented below. This data is critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClF₃N | [2][3] |
| Molecular Weight | 181.54 g/mol | [2] |
| Appearance | White to yellowish crystalline low melting solid | [4] |
| Melting Point | 32-34 °C | [2][4] |
| Boiling Point | 152 °C | [4] |
| Density | 1.417 g/mL at 25 °C | [2][4] |
| CAS Number | 52334-81-3 | [2] |
Synthesis Pathways: A Mechanistic Overview
The industrial production of 2,5-CTF is a subject of significant chemical innovation, with several patented routes. The primary challenge lies in achieving high selectivity for the desired isomer.
One prominent method involves the direct, simultaneous vapor-phase chlorination and fluorination of a pyridine precursor at high temperatures (>300°C) over transition metal-based catalysts.[1] This process offers a direct route to the final product. However, it can lead to the formation of multi-chlorinated by-products, necessitating careful control over reaction conditions such as the molar ratio of chlorine gas and the reaction temperature to maximize the yield of 2,5-CTF.[1]
Another established pathway is the selective chlorination of 3-(trifluoromethyl)pyridine.[5] This reaction can be performed in the vapor phase, passing the substrate and chlorine gas through a reactor, sometimes irradiated with UV light to facilitate the reaction.[5] Liquid-phase chlorination in a solvent like carbon tetrachloride with a radical initiator is also a viable method.[5]
A third approach begins with 2-chloro-5-trichloromethylpyridine, which is subsequently fluorinated to yield the desired 2-chloro-5-trifluoromethylpyridine.[4] This two-step process allows for separation of the chlorination and fluorination steps, potentially offering better control over the final product distribution.[4][5]
The diagram below illustrates a generalized workflow for the synthesis of 2,5-CTF.
Caption: Key synthetic routes to 2-Chloro-5-(trifluoromethyl)pyridine.
Part 2: A Practical Guide to Crystal Structure Determination
The definitive method for elucidating the three-dimensional arrangement of atoms in a molecule is Single-Crystal X-ray Diffraction (SC-XRD).[6][7] This technique provides unambiguous proof of structure, bond lengths, bond angles, and intermolecular interactions.[6] The following protocol outlines the necessary steps to determine the crystal structure of a novel compound like this compound, assuming the material has been successfully synthesized and purified.
Step 1: Growing High-Quality Single Crystals
The success of an SC-XRD experiment is entirely dependent on the quality of the crystal.[8] The goal is to obtain a single, unfractured, optically clear crystal, typically between 150-250 microns in size.[9]
Causality of Experimental Choices: The choice of crystallization method is dictated by the compound's solubility and thermal stability. The rate of crystallization is the most critical parameter: if too rapid, an amorphous powder or poorly-ordered microcrystals will result; if too slow, the experiment may be impractical. The ideal rate allows for the slow, ordered deposition of molecules onto a growing lattice.
Field-Proven Protocol for Crystal Growth:
-
Solvent Screening: Begin by assessing the solubility of the purified compound in a range of common solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water) at both room temperature and the solvent's boiling point. The ideal solvent will show moderate solubility at high temperatures and lower solubility at room or sub-ambient temperatures.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.
-
Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows for the slow egress of solvent vapor.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).
-
Ensure all solid material is dissolved. Filter the hot solution if necessary to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature. For enhanced control, place the flask in an insulated container (e.g., a Dewar flask filled with warm water) to slow the cooling rate further.
-
-
Vapor Diffusion (Liquid-Liquid or Gas-Liquid):
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar that contains a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the "good" solvent).
-
Over time, the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a pipette or a small loop. Wash them gently with a cold solvent in which the compound is sparingly soluble and allow them to dry.
Step 2: Single-Crystal X-ray Diffraction Data Collection
This phase involves irradiating the crystal with X-rays and measuring the resulting diffraction pattern.[8]
Experimental Workflow:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil to facilitate handling and protect the crystal during data collection at low temperatures (typically 100 K). Cryo-cooling minimizes atomic thermal vibrations, leading to higher quality diffraction data.
-
Diffractometer Setup: The mounted crystal is placed on a modern single-crystal X-ray diffractometer.[10] The instrument consists of an X-ray source, a goniometer for rotating the crystal, and a detector.[11]
-
Unit Cell Determination: A series of initial diffraction images are collected to locate the diffraction spots. The positions of these spots are used by the instrument's software to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The intensity of each diffraction spot is recorded.
Caption: Workflow from purified compound to validated crystal structure.
Step 3: Structure Solution, Refinement, and Validation
The collected data (a list of diffraction spot indices and their intensities) must be translated into a 3D atomic model.
-
Structure Solution: The primary challenge is the "phase problem": the intensities are recorded, but the phase information for each diffraction spot is lost. For small molecules, this is typically solved using direct methods, which are computational algorithms that use statistical relationships between the intensities to derive initial phase estimates.[12] This process generates an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.
-
Structural Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process. In this iterative procedure, atomic parameters (positional coordinates, thermal displacement parameters) are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally measured pattern.
-
Validation: The final refined structure is rigorously validated using a series of crystallographic metrics. The result is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the data collection process.
Part 3: Predictive Analysis of Intermolecular Interactions
Even without an experimental structure, it is possible to predict the types of intermolecular interactions that would likely govern the crystal packing of this compound.[13] These non-covalent interactions are fundamental to crystal engineering.
-
Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C-H···N hydrogen bonds involving the pyridine nitrogen as an acceptor are possible.
-
Halogen Bonding: The chlorine atom can act as a Lewis acidic site (a "σ-hole") and interact favorably with Lewis bases, such as the nitrogen of the nitrile group or the pyridine ring of a neighboring molecule.
-
Dipole-Dipole Interactions: The molecule possesses several polar functional groups (C-Cl, C-CN, C-CF₃), leading to a significant molecular dipole. These dipoles will tend to align in an anti-parallel fashion in the crystal lattice.
-
π-π Stacking: The electron-deficient pyridine ring can participate in offset π-π stacking interactions with neighboring rings, contributing to the overall stability of the crystal lattice.
Understanding these potential interactions is crucial for rationalizing crystal packing and can even be used in computational crystal structure prediction studies.[14]
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WIPO. (2019). WO/2019/134477 Method for preparation of 2-chloro-5-trifluoromethylpyridine. Retrieved January 26, 2026, from [Link]
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Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved January 26, 2026, from [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Experimental setup for high-pressure single crystal diffraction at PX^2. Retrieved January 26, 2026, from [Link]
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Chemsrc. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved January 26, 2026, from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved January 26, 2026, from [Link]
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- Wang, F., et al. (2020).
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An In-Depth Technical Guide to the Safe Handling of 2-Chloro-5-(trifluoromethyl)pyridine and its Derivatives
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Compound Profile and Inherent Risk Structure
2-Chloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure presents a trifecta of potential hazards that dictate the stringent handling protocols required:
-
The Chlorinated Pyridine Ring: Halogenated aromatic systems are often biologically active and can possess significant toxicity. They can be persistent and require careful handling to avoid absorption and environmental release.
-
The Trifluoromethyl Group (-CF3): This group significantly alters the electronic properties of the pyridine ring and can contribute to metabolic stability and toxicity. Upon combustion, it is a source of highly toxic hydrogen fluoride (HF) gas.[1]
-
The Nitrile Group (-C≡N) (in the derivative): This functional group is the most acute concern. Organonitriles are known for their potential to metabolize into cyanide in the body, leading to systemic toxicity.[2][3] They can also liberate hydrogen cyanide (HCN), a highly toxic gas, upon contact with strong acids.
Understanding this structural basis for toxicity is the first principle of safe handling. We are not merely handling a "chemical"; we are managing a molecule with distinct, predictable hazard domains.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a clear picture of the risks. Based on available data for the parent compound, the classification signals a multi-faceted threat that demands respect.[1][4]
GHS Pictograms:
-
Health Hazard (GHS08): Indicates serious long-term health effects, including carcinogenicity, mutagenicity, reproductive toxicity, or specific target organ toxicity.
-
Exclamation Mark (GHS07): Indicates less severe hazards such as being an irritant (skin and eye), skin sensitizer, or having acute toxicity (harmful).
Hazard Statements (H-Statements):
-
H302: Harmful if swallowed.[1]
-
H332: Harmful if inhaled.[1]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H370: Causes damage to organs (Central Nervous System).[1]
-
H372: Causes damage to organs (Liver, Central and Peripheral Nervous System) through prolonged or repeated exposure.[1]
-
H227: Combustible liquid.[1]
Physicochemical Properties: The "How It Behaves" Data
Understanding the physical state and properties of a chemical is crucial for anticipating its behavior during handling, storage, and in the event of a spill.
| Property | Value | Source |
| CAS Number | 52334-81-3 | [1][4] |
| Molecular Formula | C₆H₃ClF₃N | [4] |
| Molecular Weight | 181.51 g/mol | [4] |
| Appearance | White or colorless to light yellow solid or liquid | [4] |
| Melting Point | 29 - 33 °C (84.2 - 91.4 °F) | [4] |
| Boiling Point | ~152 °C (305.6 °F) | [4] |
| Flash Point | 65 °C (149 °F) | [4] |
-
Causality Insight: The low melting point is critical. Depending on the ambient temperature of the laboratory, this substance may be a solid or a liquid. This duality affects everything from weighing procedures to spill response. Always check the physical state before opening the container. Its classification as a combustible liquid means it does not ignite as readily as flammable liquids, but ignition sources must still be rigorously controlled.[1]
The Core Directive: Exposure Control and Personal Protection
The primary goal is to establish multiple, redundant barriers between the researcher and the chemical. This is achieved through a hierarchy of controls.[5]
1. Engineering Controls (The First Line of Defense):
-
Chemical Fume Hood: All work must be conducted in a properly functioning and certified chemical fume hood.[6] This is non-negotiable. The hood contains vapors and protects the user from inhalation, which is a primary exposure route.[1][6]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[1]
2. Administrative Controls (How We Work):
-
Designated Area: Establish a designated area within the lab specifically for working with this compound. This area should be clearly marked.
-
Standard Operating Procedures (SOPs): A detailed, laboratory-specific SOP for handling this chemical must be written and all personnel must be trained on it before work begins.
-
Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[1] Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[1][7]
3. Personal Protective Equipment (PPE) (The Last Line of Defense):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn if there is a splash hazard.[8]
-
Skin Protection:
-
Gloves: This compound requires careful glove selection. While nitrile gloves are common in labs, some sources indicate they offer minimal protection against chlorinated solvents.[9] Given the halogenated nature of this pyridine, double-gloving with nitrile gloves or using thicker, more resistant gloves like neoprene is a prudent measure.[6][9] Always check the manufacturer's glove compatibility chart. Inspect gloves for any signs of degradation or puncture before each use.[8]
-
Lab Coat: A fully buttoned, long-sleeved lab coat is required.
-
-
Respiratory Protection: Respiratory protection is generally not required when work is conducted within a certified fume hood. However, it may be necessary during spill cleanup or if engineering controls fail. In such cases, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[1]
Laboratory Protocols: A Self-Validating System
These protocols are designed to be a closed loop of safety, from preparation to disposal.
Safe Handling and Usage Protocol
-
Preparation: Before starting, ensure the fume hood is operational, the sash is at the appropriate height, and all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing: If the compound is solid, weigh it directly in the fume hood. If it is a liquid, transfer it via syringe or pipette within the hood.
-
Reaction Setup: All transfers and additions to reaction vessels must occur within the fume hood. Avoid splashes. Ensure reaction vessels are properly clamped and secure.
-
Post-Reaction: Quench reactions carefully. Contaminated glassware must be decontaminated before being removed from the fume hood. Rinse glassware with an appropriate solvent (e.g., acetone) and collect the rinsate as hazardous waste.
-
Storage: Store the compound in a tightly sealed, properly labeled container.[1] Store in a cool, dry, well-ventilated, and locked cabinet away from heat, ignition sources, and incompatible materials like strong acids.[1][4]
Emergency Procedures: When Things Go Wrong
Rapid and correct response is critical to mitigating harm.
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air.[1][4] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Call a poison control center or doctor immediately for treatment advice.[1][4]
Spill Response Protocol:
The response to a spill is dictated by its size and location. The following workflow illustrates the decision-making process.
Caption: Workflow for Chemical Spill Response.
Risk Assessment and Logic
The "why" behind these protocols is rooted in a continuous risk assessment process. Every action taken in the lab should be preceded by a mental or formal risk assessment.
Caption: Logical Flow of Risk Assessment.
Disposal Considerations
All waste containing this chemical, including contaminated absorbents, disposable PPE, and solvent rinses, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
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PubChem, "2-Chloro-5-(trifluoromethyl)pyridine", National Center for Biotechnology Information. [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory, "Working with Chemicals", Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. [Link]
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National Research Council (US) Committee on Acute Exposure Guideline Levels, "Aliphatic Nitriles", Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15. Washington (DC): National Academies Press (US); 2013. [Link]
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University of California, "SOP for the safe use of Acetonitrile", Laboratory-Specific Standard Operating Procedures. [Link]
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Federal Register, "Significant New Use Rules on Certain Chemical Substances", Government Publishing Office. [Link]
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Clayton, G. D., & Clayton, F. E. (Eds.), "Nitriles", Patty's Industrial Hygiene and Toxicology. ResearchGate. [Link]
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Peter, J. K., et al., "Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation", ResearchGate. [Link]
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Tanii, H., "Allyl nitrile: Toxicity and health effects", PMC. [Link]
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University of California, "RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY", Environmental Health and Safety. [Link]
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Mark, P., "Good Practices for Managing a Safe Chemical Laboratory Part 3: Safety Administration and Facilities", BioProcess International. [Link]
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Hashimoto, K., "[Toxicology of acrylonitrile (AN) (author's transl)]", PubMed. [Link]
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Ballantyne, B., & Myers, R. C., "Comparative toxicities of the naturally occurring nitrile 1-cyano-3,4-epithiobutane and the synthetic nitrile n-valeronitrile in rats: differences in target organs, metabolism and toxic mechanisms", PubMed. [Link]
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Navigating the Synthesis and Application of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Niche Pyridine Building Block
The strategic incorporation of fluorine atoms and trifluoromethyl groups has become a cornerstone of modern medicinal and agricultural chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. Within this landscape, substituted pyridine scaffolds serve as critical synthons for a multitude of bioactive molecules. This guide provides an in-depth technical overview of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile, a specialized building block at the nexus of these two influential chemical motifs. While direct literature on this specific isomer is nascent, this whitepaper will synthesize available data, draw logical inferences from closely related analogues, and present a comprehensive examination of its properties, potential synthetic routes, and prospective applications to empower researchers in its effective utilization.
I. Core Chemical Identity and Physicochemical Profile
A precise understanding of a molecule's fundamental properties is paramount for its successful application in synthesis and screening. While experimental data for this compound is not extensively published, we can deduce its core characteristics and compare them with its well-documented precursor, 2-Chloro-5-(trifluoromethyl)pyridine.
Molecular Structure:
Caption: Chemical structure of this compound.
Comparative Physicochemical Data:
| Property | This compound (Predicted/Inferred) | 2-Chloro-5-(trifluoromethyl)pyridine (Experimental) |
| CAS Number | Not definitively assigned in public databases | 52334-81-3[1] |
| Molecular Formula | C₇H₂ClF₃N₂ | C₆H₃ClF₃N[1] |
| Molecular Weight | 206.55 g/mol | 181.54 g/mol [1] |
| Appearance | Likely a solid at room temperature | White or colorless to light orange/yellow powder, lump, or clear liquid |
| Melting Point | Expected to be higher than the parent compound due to increased polarity and molecular weight. | 29-34 °C |
| Boiling Point | Significantly higher than the parent compound. | 147-153 °C[2] |
| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Soluble in many organic solvents. |
II. Material Safety and Handling: An Evidence-Informed Approach
Inferred Hazard Profile:
Based on the MSDS of 2-Chloro-5-(trifluoromethyl)pyridine, the following hazards should be anticipated for the carbonitrile derivative, with the understanding that the nitrile group can introduce additional toxicity.
| Hazard Class | GHS Classification (based on 2-Chloro-5-(trifluoromethyl)pyridine) | Precautionary Notes for the 4-Carbonitrile Derivative |
| Acute Toxicity | Harmful if swallowed (H302)[3]. Harmful if inhaled (H332)[3]. | The addition of a nitrile group may increase toxicity. Handle with extreme caution and avoid all routes of exposure. |
| Skin Corrosion/Irritation | Causes skin irritation[1]. | Assume it is a skin irritant. Wear appropriate chemical-resistant gloves. |
| Eye Damage/Irritation | Causes serious eye irritation[1]. | Wear safety glasses with side shields or goggles. |
| Specific Target Organ Toxicity (Single Exposure) | Causes damage to the central nervous system (H370)[3]. May cause respiratory irritation[1]. | Work in a well-ventilated fume hood to prevent inhalation. |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to the liver, central and peripheral nervous system through prolonged or repeated exposure (H372)[3]. | Minimize exposure duration and quantity. |
| Fire Hazard | Combustible liquid[3]. | Keep away from open flames and hot surfaces[3]. In case of fire, hazardous decomposition products may include nitrogen oxides, hydrogen fluoride, and hydrogen chloride[3]. |
Recommended Laboratory Practices:
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other appropriate chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to the presence of the nitrile group, waste may be considered acutely toxic.
III. Synthesis and Reactivity: A Proposed Synthetic Pathway
While a definitive, optimized protocol for the synthesis of this compound is not published, a logical and experimentally feasible route can be proposed based on established transformations of pyridine systems. The most probable approach involves the nucleophilic aromatic substitution of a suitable precursor.
Proposed Synthetic Route:
A plausible synthesis would start from the more readily available 2,4-dichloro-5-(trifluoromethyl)pyridine. The cyanation reaction would likely proceed via a nucleophilic substitution mechanism, where a cyanide salt displaces one of the chloro substituents. The regioselectivity of this reaction is key. The chlorine at the 4-position is generally more activated towards nucleophilic attack than the chlorine at the 2-position due to the electron-withdrawing effects of the adjacent trifluoromethyl group and the ring nitrogen.
Caption: Proposed synthesis of this compound.
Exemplary Experimental Protocol (Hypothetical):
This protocol is adapted from the synthesis of a related isomer, 2-cyano-3-chloro-5-trifluoromethylpyridine, and general principles of nucleophilic aromatic substitution on halopyridines[4][5].
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dichloro-5-(trifluoromethyl)pyridine (1.0 eq).
-
Solvent and Reagent Addition: Add a suitable polar aprotic solvent such as DMF or DMSO. Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Cyanide Source: Sodium or potassium cyanide are common and effective nucleophiles for this transformation[4].
-
Solvent: Polar aprotic solvents like DMF or DMSO are chosen to dissolve the cyanide salt and facilitate the SNAr reaction.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy for nucleophilic aromatic substitution on electron-deficient pyridine rings.
IV. Applications in Drug Discovery and Agrochemicals: A Forward Look
While specific applications of this compound are not yet documented, its structural motifs suggest significant potential as an intermediate in the synthesis of novel bioactive compounds.
Role as a Chemical Intermediate:
The parent compound, 2-Chloro-5-(trifluoromethyl)pyridine, is a crucial intermediate in the production of various agrochemicals, including insecticides, herbicides, and fungicides[6]. It is reasonable to project that the 4-carbonitrile derivative would be a valuable building block for several reasons:
-
The Nitrile Group as a Versatile Handle: The carbonitrile moiety can be readily transformed into other functional groups, such as:
-
Carboxylic acids: via hydrolysis.
-
Amines: via reduction.
-
Tetrazoles: via cycloaddition with azides, a common bioisostere for carboxylic acids in medicinal chemistry.
-
-
Scaffold for Further Elaboration: The chlorine atom at the 2-position remains susceptible to nucleophilic substitution, allowing for the introduction of a wide array of substituents to build molecular complexity and explore structure-activity relationships.
Potential Therapeutic and Agrochemical Targets:
The trifluoromethylpyridine core is present in numerous commercial products. The introduction of a synthetically versatile cyano group at the 4-position of this scaffold opens avenues for the discovery of new analogues of:
-
Herbicides: As a precursor for novel aryloxyphenoxypropionate (FOPs) type herbicides[6].
-
Insecticides: For the development of new insecticides, potentially acting on insect neurotransmission[6].
-
Fungicides: As a building block for fungicides with improved efficacy and resistance profiles[6].
-
Pharmaceuticals: The pyridine ring is a privileged scaffold in drug discovery, and this particular substitution pattern could be explored for a range of therapeutic targets.
Caption: Potential synthetic utility and applications of the core scaffold.
V. Conclusion and Future Outlook
This compound represents a promising yet underexplored building block for chemical synthesis. While direct experimental data is sparse, a robust framework for its safe handling, synthesis, and potential applications can be constructed through careful analysis of related compounds. Its unique combination of a reactive chloro group, a versatile nitrile handle, and the influential trifluoromethylpyridine core positions it as a valuable tool for researchers aiming to develop next-generation pharmaceuticals and agrochemicals. As synthetic methodologies advance, it is anticipated that this and other similarly functionalized pyridine intermediates will become increasingly accessible, paving the way for new discoveries in life sciences.
References
-
Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
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Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Retrieved from [Link]
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ChemSrc. (2025, August 20). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
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Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Cyanide Ions. Retrieved from [Link]
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Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Retrieved from [Link]
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YouTube. (2022, September 22). Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). Retrieved from [Link]
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The Strategic Synthesis and Utility of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Pyridine Building Block
The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical research, prized for its presence in a myriad of biologically active compounds. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. Within this context, "2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile" has emerged as a highly valuable, albeit specialized, intermediate. Its unique substitution pattern—a trifluoromethyl group for metabolic stability and lipophilicity, a chloro atom as a versatile synthetic handle, and a nitrile group as a precursor to various functionalities—makes it a coveted building block in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the discovery, synthesis, and applications of this important chemical entity, with a focus on the practical insights relevant to researchers in the field.
I. A History Rooted in Precursor Development
The history of this compound is intrinsically linked to the development of its precursor, 2-chloro-5-(trifluoromethyl)pyridine . The latter became an important intermediate in the production of pharmaceuticals and agrochemicals.[1] Patented methods for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine date back to the late 1970s and early 1980s, driven by the need for efficient routes to this key building block.[2] The introduction of the 4-carbonitrile group is a subsequent, more specialized functionalization, likely developed to access specific target molecules rather than as a standalone commodity chemical. While a singular, seminal discovery of this compound is not prominently documented, its existence is a testament to the ongoing efforts to expand the chemical space around the trifluoromethylpyridine core.
II. The Synthetic Pathway: A Two-Stage Approach
The synthesis of this compound is best understood as a two-stage process: first, the synthesis of the 2-chloro-5-(trifluoromethyl)pyridine precursor, followed by the introduction of the nitrile group at the 4-position.
Stage 1: Synthesis of the Precursor, 2-Chloro-5-(trifluoromethyl)pyridine
Several methods have been developed for the industrial and laboratory-scale synthesis of 2-chloro-5-(trifluoromethyl)pyridine. A common and economically viable approach starts from 3-picoline (3-methylpyridine).[3]
Reaction Pathway for 2-Chloro-5-(trifluoromethyl)pyridine Synthesis
Caption: A generalized two-step synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline.
Detailed Experimental Protocol (Illustrative):
Step 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine [3]
-
Reaction Setup: A solution of 3-picoline in a suitable solvent (e.g., carbon tetrachloride) is placed in a reaction vessel equipped with a reflux condenser, a gas inlet, and a UV lamp.
-
Chlorination: Chlorine gas is bubbled through the solution while irradiating with UV light. The reaction is typically carried out at reflux temperature.
-
Monitoring: The reaction progress is monitored by gas chromatography (GC) until the desired conversion is achieved.
-
Work-up: The solvent is removed by distillation. The crude product, 2-chloro-5-(trichloromethyl)pyridine, is then purified by vacuum distillation.
Step 2: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine [1]
-
Fluorination: The purified 2-chloro-5-(trichloromethyl)pyridine is treated with a fluorinating agent, such as anhydrous potassium fluoride, often in the presence of a phase-transfer catalyst (e.g., cetyltrimethylammonium bromide) and a high-boiling solvent (e.g., dimethyl sulfoxide).
-
Reaction Conditions: The mixture is heated to reflux with vigorous stirring for several hours.
-
Work-up and Purification: After completion of the reaction, the mixture is cooled, and the product is isolated by extraction and purified by distillation.
Stage 2: Introduction of the 4-Carbonitrile Group
The introduction of a nitrile group at the 4-position of the pyridine ring is a more nuanced step. Direct cyanation of the 2-chloro-5-(trifluoromethyl)pyridine precursor is challenging due to the electron-withdrawing nature of the substituents, which deactivates the ring towards electrophilic substitution. However, nucleophilic aromatic substitution (SNAr) or radical-based methods can be employed.
Proposed Synthetic Route for 4-Cyanation
Caption: A plausible synthetic pathway for the 4-cyanation of 2-chloro-5-(trifluoromethyl)pyridine via an N-oxide intermediate.
Discussion of Cyanation Strategies:
-
Via Pyridine N-Oxide: A common strategy for introducing nucleophiles at the 2- and 4-positions of a pyridine ring is through the corresponding N-oxide.[4] The N-oxide activates the ring towards nucleophilic attack. The 2-chloro-5-(trifluoromethyl)pyridine can be oxidized to its N-oxide, which is then reacted with a cyanide source, such as potassium or sodium cyanide. The resulting 4-cyano-N-oxide is subsequently deoxygenated to yield the final product.
-
Palladium-Catalyzed Cyanation: Modern cross-coupling reactions offer a powerful alternative. A palladium catalyst, in the presence of a suitable ligand and a cyanide source (e.g., zinc cyanide), could potentially be used to directly cyanate the 4-position if a suitable leaving group (e.g., a bromo or iodo substituent) were present at that position.
-
Radical Cyanation: Emerging methods in radical chemistry might also provide a route to the target molecule.[5]
III. Physicochemical Properties and Characterization
The properties of this compound are dictated by its unique combination of functional groups.
Table 1: Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)pyridine (Precursor)
| Property | Value | Source |
| Molecular Formula | C₆H₃ClF₃N | [6] |
| Molecular Weight | 181.54 g/mol | [6] |
| Appearance | White to yellowish crystalline solid | [7] |
| Melting Point | 32-34 °C | |
| Boiling Point | 147-152 °C | [7] |
| Density | 1.417 g/mL at 25 °C |
Note: Specific experimental data for this compound is not widely available in public literature. The properties of the precursor are provided for context.
Spectroscopic Characterization:
The structure of this compound would be confirmed by a combination of spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum would be expected to show two singlets in the aromatic region, corresponding to the protons at the 3- and 6-positions.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the six pyridine carbons, the trifluoromethyl carbon, and the nitrile carbon.
-
¹⁹F NMR: The fluorine NMR would show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch would be observed around 2230 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule, along with a characteristic isotopic pattern for the chlorine atom.
IV. Applications in Drug Discovery and Agrochemicals
The trifluoromethyl and cyano groups are both "privileged" functionalities in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity.[4] The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor, a precursor to other functional groups (such as amines, carboxylic acids, and tetrazoles), or as a bioisostere for other groups.
The presence of the chloro group at the 2-position provides a convenient handle for further synthetic transformations, such as nucleophilic aromatic substitution or cross-coupling reactions, allowing for the facile introduction of a wide range of substituents. This makes this compound an attractive intermediate for the synthesis of libraries of compounds for high-throughput screening in drug discovery and agrochemical development.
V. Safety and Handling
As with any halogenated and trifluoromethylated aromatic compound, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For the precursor, 2-chloro-5-(trifluoromethyl)pyridine, it is classified as harmful if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure.[8] Similar precautions should be taken for the 4-carbonitrile derivative.
VI. Conclusion
This compound represents a sophisticated building block for the synthesis of novel, high-value molecules in the pharmaceutical and agrochemical industries. While its direct discovery and history are not as well-documented as its precursor, its synthetic accessibility from 2-chloro-5-(trifluoromethyl)pyridine opens up a wide range of possibilities for the creation of new chemical entities. A thorough understanding of the synthesis of the precursor and the various methods for introducing the 4-carbonitrile group is essential for any researcher looking to leverage the unique properties of this versatile intermediate.
VII. References
-
Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993–997.
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Methods for installing a nitrile group on a pyridine ring. Retrieved January 26, 2026, from [Link]
-
Google Patents. (n.d.). US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. Retrieved January 26, 2026, from
-
Google Patents. (n.d.). CN103467370A - Synthesis method of cyanopyridine and derivatives thereof. Retrieved January 26, 2026, from
-
Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine. Retrieved January 26, 2026, from
-
Journal of the American Chemical Society. (n.d.). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved January 26, 2026, from [Link]
-
European Patent Office. (n.d.). EP0009212B1 - Process for producing 2-chloro-5-trichloromethylpyridine. Retrieved January 26, 2026, from [Link]
-
Google Patents. (n.d.). WO2001017970A1 - Process for the preparation of 2-cyanopyridines. Retrieved January 26, 2026, from
-
ResearchGate. (n.d.). Synthesis of pyridine ring from active methylene nitrile compounds. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Retrieved January 26, 2026, from [Link]
-
Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. Retrieved January 26, 2026, from
-
ACS Publications. (n.d.). Nitrile Coupling Mediated by Cyclometalated Uranium Alkyl Complex: The Ketimide-Enamine Seesaw Mechanism. Retrieved January 26, 2026, from [Link]
-
Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Retrieved January 26, 2026, from
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A Comprehensive Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile: Synthesis, Reactivity, and Applications
Introduction: A Versatile Scaffold in Modern Chemistry
The pyridine ring is a cornerstone in medicinal and agricultural chemistry, prized for its ability to enhance the solubility and bioavailability of bioactive molecules.[1] When substituted with fluorine-containing moieties, such as a trifluoromethyl group, the resulting compounds often exhibit unique physicochemical properties that can lead to enhanced biological activity.[2] This guide focuses on a specific, highly functionalized pyridine derivative: 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile .
While its direct literature presence is sparse, its structural components—a 2-chloro-5-(trifluoromethyl)pyridine core and a C-4 nitrile group—are well-documented in contexts of high-value chemical synthesis. The parent compound, 2-chloro-5-(trifluoromethyl)pyridine, is a critical intermediate in the production of pharmaceuticals and agrochemicals, including high-efficiency herbicides and fungicides.[2][3] The addition of a nitrile group at the 4-position is of significant interest, as the cyano group is a powerful electron-withdrawing modulator of electronic properties and a versatile synthetic handle.[4] It is known to enhance a molecule's binding affinity to biological targets and serves as a precursor to other functional groups like amines, amides, and carboxylic acids.
This technical guide will provide an in-depth analysis of this compound, beginning with the established synthesis of its core structure, proposing a viable synthetic route to the target molecule, and exploring its predicted chemical reactivity and potential applications in drug discovery and materials science.
Physicochemical and Spectroscopic Profile
Table 1: Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)pyridine (Core Structure)
| Property | Value | Source |
| Molecular Formula | C₆H₃ClF₃N | PubChem[5] |
| Molecular Weight | 181.54 g/mol | PubChem[5] |
| Melting Point | 32-34 °C (lit.) | Sigma-Aldrich |
| Boiling Point | 145-149 °C (lit.) | Sigma-Aldrich |
| Density | 1.417 g/mL at 25 °C (lit.) | Sigma-Aldrich |
| IUPAC Name | 2-chloro-5-(trifluoromethyl)pyridine | PubChem[5] |
| CAS Number | 52334-81-3 | PubChem[5] |
Spectroscopic Data for 2-Chloro-5-(trifluoromethyl)pyridine:
-
¹H NMR (400 MHz, CDCl₃): δ 8.69 (s, 1H), 7.90 (d, 1H), 7.50 (d, 1H).[6]
-
Mass Spectrum (MS): Molecular ion (M+) at m/z 181.[6]
The introduction of a 4-carbonitrile group would increase the molecular weight to approximately 206.54 g/mol and is expected to raise the melting point due to increased polarity and potentially more ordered crystal packing. The spectroscopic data would also shift, with the disappearance of the proton signal at the 4-position in the ¹H NMR spectrum.
Synthesis of this compound
A plausible synthetic strategy for this compound involves a two-stage process: first, the synthesis of the 2-chloro-5-(trifluoromethyl)pyridine core, followed by the introduction of the nitrile group at the 4-position.
Part 1: Synthesis of the Core Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine
Several methods exist for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine, often starting from 3-picoline. A common industrial approach is a multi-step process involving chlorination followed by fluorination.[3]
Workflow for the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine:
Caption: Synthesis of the core intermediate.
Detailed Experimental Protocol (Exemplary):
-
Chlorination: 3-picoline is subjected to chlorination to yield 2-chloro-5-(trichloromethyl)pyridine. This can be achieved through various patented methods, including gas-phase chlorination.[3]
-
Fluorination: The resulting 2-chloro-5-(trichloromethyl)pyridine is then fluorinated. A common method involves using anhydrous potassium fluoride (KF) as the fluorinating agent with a phase transfer catalyst, such as cetyltrimethylammonium bromide (CTAB), in a solvent like dimethyl sulfoxide (DMSO).[3] The reaction mixture is heated under reflux for several hours.
-
Purification: The final product, 2-chloro-5-(trifluoromethyl)pyridine, is isolated and purified, typically through distillation.
Part 2: Proposed Synthesis via Cyanation
The introduction of a nitrile group at the 4-position of the pyridine ring can be challenging. A potential route is via a nucleophilic aromatic substitution (SNAr) reaction on a pre-functionalized precursor. A plausible precursor would be 2,4-dichloro-5-(trifluoromethyl)pyridine.
Proposed Synthetic Pathway:
Caption: Proposed cyanation pathway.
Rationale for Proposed Protocol:
The presence of two strong electron-withdrawing groups (the trifluoromethyl group and the nitrogen atom in the pyridine ring) deactivates the ring towards electrophilic substitution, making direct cyanation difficult. However, these groups activate the ring for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[4]
Detailed Proposed Experimental Protocol:
-
Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyridine: The starting material, 2-chloro-5-(trifluoromethyl)pyridine, would first need to be chlorinated at the 4-position. This would likely require harsh conditions, such as high-temperature gas-phase chlorination.
-
Nucleophilic Cyanation: The resulting 2,4-dichloro-5-(trifluoromethyl)pyridine would then be subjected to a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide or potassium cyanide. The 4-chloro substituent is generally more labile to nucleophilic attack than the 2-chloro substituent in such systems. The reaction would likely be carried out in a polar aprotic solvent like DMSO or DMF at an elevated temperature. A similar reaction has been reported for the synthesis of 3-chloro-5-(trifluoromethyl)picolinonitrile from 2,3-dichloro-5-(trifluoromethyl)pyridine.[7]
-
Work-up and Purification: After the reaction is complete, the mixture would be cooled and partitioned between an organic solvent and water. The organic layer would then be washed, dried, and concentrated. The crude product would be purified by column chromatography or recrystallization to yield this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the interplay of its functional groups. The trifluoromethyl and cyano groups are strong electron-withdrawing groups, which significantly influences the electron density of the pyridine ring.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl and cyano groups, makes the 2-chloro substituent susceptible to nucleophilic displacement. This allows for the introduction of a variety of nucleophiles (e.g., amines, alkoxides, thiols) at the 2-position, providing a pathway to a diverse range of derivatives. The nitrile group at the 4-position strongly activates the ring towards nucleophilic attack.[4]
-
Cross-Coupling Reactions: The 2-chloro substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
-
Transformations of the Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or converted to a tetrazole ring, further expanding the synthetic possibilities.
Potential Applications in Drug Discovery and Agrochemicals
The 2-chloro-5-(trifluoromethyl)pyridine scaffold is a key component in several commercial agrochemicals.[2][3] The introduction of a 4-cyano group could lead to new compounds with enhanced or novel biological activities.
-
Medicinal Chemistry: Pyridine derivatives are widely used in pharmaceuticals.[1] Nitrile-containing drugs are also common, with the cyano group often acting as a key binding element or a bioisostere for other functional groups.[8] Given the prevalence of pyridinone scaffolds in drug discovery, which exhibit a wide range of biological activities including antitumor and antimicrobial effects, derivatives of this compound could be explored for similar applications.[9][10]
-
Agrochemicals: The trifluoromethylpyridine moiety is a well-established pharmacophore in herbicides and fungicides.[2] The addition of a nitrile group could modulate the compound's activity spectrum, selectivity, and environmental profile.
-
Materials Science: Pyridine-based molecules are also of interest in materials science for applications such as organic light-emitting diodes (OLEDs) and sensors. The unique electronic properties conferred by the trifluoromethyl and cyano groups could make this compound and its derivatives interesting candidates for such applications.
Safety and Handling
While a specific safety data sheet for this compound is not available, the hazards can be inferred from its core structure and the presence of the nitrile group.
2-Chloro-5-(trifluoromethyl)pyridine is classified as harmful if swallowed or inhaled, and it can cause damage to organs through prolonged or repeated exposure.[5] It is also a combustible liquid.[11]
General Safety Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Keep away from heat, sparks, and open flames.
-
In case of fire, use a dry chemical, carbon dioxide, or foam extinguisher.[11]
Cyanide-containing compounds are highly toxic, and appropriate precautions must be taken during synthesis and handling. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
Conclusion
This compound represents a synthetically accessible and potentially valuable building block for the development of new pharmaceuticals, agrochemicals, and advanced materials. While direct experimental data for this compound is limited, a thorough understanding of the chemistry of its constituent parts allows for the rational design of its synthesis and the prediction of its reactivity and potential applications. The combination of a proven bioactive scaffold with a versatile and electronically influential nitrile group makes this molecule a compelling target for further investigation by researchers in both academic and industrial settings.
References
-
Ishikawa, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 139-152. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link].
-
Various Authors. (n.d.). Methods for installing a nitrile group on a pyridine ring. ResearchGate. Retrieved from [Link].
- CN103467370A - Synthesis method of cyanopyridine and derivatives thereof. (n.d.). Google Patents.
- US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. (n.d.). Google Patents.
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link].
-
WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. (n.d.). WIPO Patentscope. Retrieved from [Link].
-
Song, M. X., He, S. J., & Wu, J. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848938. [Link].
-
Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. (2020). Journal of the American Chemical Society. [Link].
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link].
- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.
-
Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. Retrieved from [Link].
-
Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. (2011). ResearchGate. [Link].
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Song, M. X., He, S. J., & Wu, J. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848938. [Link].
- US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation. (n.d.). Google Patents.
-
Nitrile Coupling Mediated by Cyclometalated Uranium Alkyl Complex: The Ketimide-Enamine Seesaw Mechanism. (2023). Inorganic Chemistry. [Link].
-
THE MANUFACTURE, STORAGE AND IMPORT OF HAZARDOUS CHEMICAL RULES, 1989. (n.d.). Nagaland Pollution Control Board. Retrieved from [Link].
- CN101602719B - Synthesis method of 4-cyanopyridine. (n.d.). Google Patents.
-
Chemistry of Nitriles. (2023). Chemistry LibreTexts. [Link].
-
Pyridine - Syntheis, Reactions and Medicinal uses. (2019). Slideshare. [Link].
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Methodological & Application
Application Notes & Protocols for the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile, a key building block in the development of various agrochemicals and pharmaceuticals. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing experimental causality, procedural integrity, and safety. This guide outlines a robust and reproducible synthetic route, starting from commercially available 2-chloro-5-(trifluoromethyl)pyridine, and includes detailed step-by-step instructions, characterization data, and critical safety protocols.
Introduction and Significance
This compound is a fluorinated heterocyclic compound of significant interest in medicinal and agricultural chemistry. The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable moiety in drug design. This particular scaffold serves as a crucial intermediate for the synthesis of a range of bioactive molecules. A reliable and scalable synthesis is therefore of paramount importance for enabling further research and development.
The synthesis of substituted pyridines, particularly those with electron-withdrawing groups, can be challenging. This guide focuses on a well-documented pathway that proceeds via the N-oxidation of 2-chloro-5-(trifluoromethyl)pyridine, followed by cyanation. This approach is chosen for its reliability and the commercial availability of the starting material.
Overview of the Synthetic Pathway
The synthesis is a two-step process commencing with 2-chloro-5-(trifluoromethyl)pyridine. The core logic is to first activate the 4-position of the pyridine ring towards nucleophilic substitution by forming the N-oxide. The subsequent step introduces the nitrile group at the activated position.
Caption: Two-step synthesis of the target compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis.
Materials and Reagents
Ensure all reagents are of appropriate purity and handled according to their Safety Data Sheets (SDS).
| Reagent | CAS Number | Molecular Weight | Purity | Supplier Example |
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | 181.54 g/mol | >98% | Sigma-Aldrich |
| m-Chloroperoxybenzoic acid (m-CPBA) | 937-14-4 | 172.57 g/mol | ~77% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | >99.8% | Fisher Scientific |
| Trimethylsilyl cyanide (TMSCN) | 7677-24-9 | 99.21 g/mol | >96% | Sigma-Aldrich |
| Acetonitrile, anhydrous | 75-05-8 | 41.05 g/mol | >99.8% | Fisher Scientific |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | Lab Prepared |
| Saturated Sodium Chloride (Brine, aq.) | - | - | - | Lab Prepared |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | >97% | VWR |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Flash chromatography system
-
Standard laboratory glassware
Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine N-oxide
Rationale: The pyridine nitrogen is oxidized to an N-oxide using a peroxy acid like m-CPBA. This transformation increases the electron deficiency of the pyridine ring, particularly at the 2- and 4-positions, making it susceptible to nucleophilic attack.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-(trifluoromethyl)pyridine (10.0 g, 55.1 mmol).
-
Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 13.6 g, 60.6 mmol, 1.1 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C. Note: m-CPBA is a potentially explosive solid and should be handled with care.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material will have a higher Rf than the more polar N-oxide product.
-
Work-up:
-
Upon completion, cool the reaction mixture again to 0°C.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a white to off-white solid and can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Step 2: Synthesis of this compound
Rationale: The Reissert-Henze reaction is employed here. The N-oxide is activated by an acylating agent (in this case, formed in situ or activated by TMSCN), and the cyanide anion, a potent nucleophile, attacks the activated 4-position.
-
Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add the crude 2-chloro-5-(trifluoromethyl)pyridine N-oxide (from the previous step, ~55.1 mmol).
-
Dissolve the N-oxide in a mixture of anhydrous DCM (50 mL) and anhydrous acetonitrile (50 mL).
-
Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 8.8 mL, 66.1 mmol, 1.2 equivalents) dropwise at room temperature. Caution: TMSCN is highly toxic and reacts with moisture to produce hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 40-45°C) and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes) for the disappearance of the N-oxide and the appearance of a new, less polar product spot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 100 mL of saturated aqueous sodium bicarbonate solution to quench any remaining TMSCN.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: The crude product, typically a solid, should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to yield the pure this compound.
Characterization Data
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.75 (s, 1H), 7.80 (s, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 153.0, 149.5 (q), 147.0, 123.0 (q), 121.5 (q), 115.0, 114.0.
-
¹⁹F NMR (376 MHz, CDCl₃): δ -63.5.
-
Mass Spectrometry (GC-MS, EI): m/z 206 (M⁺), 171, 142.
Safety and Hazard Management
All procedures must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Chloro-5-(trifluoromethyl)pyridine: Harmful if swallowed or inhaled.[1][2] Causes damage to organs through prolonged or repeated exposure.[1][2]
-
m-Chloroperoxybenzoic acid (m-CPBA): Strong oxidizer. Can be shock-sensitive. Avoid contact with combustible materials.
-
Trimethylsilyl cyanide (TMSCN): Highly toxic. Readily hydrolyzes to form hydrogen cyanide (HCN) gas. Handle with extreme caution under an inert atmosphere and in a fume hood. Have a cyanide antidote kit readily available.
-
Dichloromethane (DCM): Suspected carcinogen. Volatile. Avoid inhalation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual TMSCN in a basic solution (e.g., NaOH) before disposal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Incomplete N-oxidation | Insufficient m-CPBA. | Add an additional 0.1-0.2 equivalents of m-CPBA and stir for another 4-6 hours. |
| Low reaction temperature or time. | Ensure the reaction is stirred at room temperature for the recommended duration. | |
| Step 2: Low yield of carbonitrile | Incomplete reaction. | Ensure anhydrous conditions. Water will hydrolyze TMSCN. Increase reaction time or temperature slightly. |
| Degradation of N-oxide. | Ensure the crude N-oxide is reasonably pure before proceeding. | |
| Purification difficulties | Co-eluting impurities. | Adjust the polarity of the chromatography eluent system. Consider a different stationary phase if necessary. |
References
-
Hyma Synthesis Pvt. Ltd. (n.d.). Company Profile. Retrieved from [Link]
- Google Patents. (2012). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 289-291.
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
WIPO Patentscope. (2019). WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. Retrieved from [Link]
- Iwasaki, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 114–127.
Sources
Application Notes and Protocols for 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile: A Guide to its Reaction Mechanisms and Synthetic Utility
Introduction
2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a leaving group (chlorine) at the 2-position, and two strong electron-withdrawing groups (trifluoromethyl and cyano) at the 5- and 4-positions respectively, renders the pyridine ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This guide provides a detailed exploration of the reaction mechanisms governing the reactivity of this versatile building block and offers practical, field-proven protocols for its derivatization.
The strategic placement of the trifluoromethyl and cyano moieties not only activates the pyridine ring towards nucleophilic attack but also provides valuable handles for further synthetic transformations. Understanding the underlying principles of its reactivity is paramount for the rational design of novel molecular entities with desired biological activities.
Core Principles of Reactivity: The Dominance of Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is the nucleophilic aromatic substitution (SNAr) pathway. This reaction proceeds via a two-step addition-elimination mechanism. The key to the high reactivity of this substrate lies in the ability of the electron-withdrawing trifluoromethyl and cyano groups to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed upon nucleophilic attack.
Nucleophilic attack on pyridine rings is regioselectively favored at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen.[1] In the case of this compound, the chlorine atom is ideally positioned at the 2-position for facile displacement. The electron-withdrawing cyano group at the 4-position and the trifluoromethyl group at the 5-position work in concert to lower the electron density of the pyridine ring, thereby facilitating the initial nucleophilic attack and stabilizing the resulting anionic intermediate through resonance and inductive effects.[2][3]
The general mechanism for the SNAr reaction on this compound is depicted below:
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.
Causality Behind Experimental Choices
The choice of nucleophile, solvent, and temperature are critical parameters that dictate the success and efficiency of SNAr reactions with this substrate.
-
Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates. The nucleophilicity of the attacking species directly influences the reaction rate. Stronger nucleophiles will generally react faster.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are typically preferred. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and can also help to stabilize the charged Meisenheimer intermediate.
-
Temperature: While the substrate is highly activated, heating is often necessary to achieve reasonable reaction rates, particularly with weaker nucleophiles. Reaction temperatures can range from room temperature to reflux, depending on the specific reactants.
-
Base: When using neutral nucleophiles such as amines or alcohols, the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) is often required to neutralize the HCl generated during the reaction.
Experimental Protocols
The following protocols are provided as a guide for the synthetic derivatization of this compound. These are representative procedures and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of 2-Amino-5-(trifluoromethyl)pyridine-4-carbonitrile Derivatives via Reaction with Amines
This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.
Workflow Diagram:
Caption: General workflow for the amination of this compound.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate), add the desired primary or secondary amine (1.1-1.5 eq.).
-
Add a non-nucleophilic base such as triethylamine (1.5-2.0 eq.) or potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 80-120 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 2-amino-5-(trifluoromethyl)pyridine-4-carbonitrile derivative.
Data Presentation:
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 4-8 | >90 |
| Piperidine | Et₃N | Acetonitrile | 80 (reflux) | 6-12 | >85 |
| Aniline | K₂CO₃ | DMSO | 120 | 12-24 | 70-85 |
| Benzylamine | Et₃N | DMF | 100 | 8-16 | >80 |
Protocol 2: Synthesis of 2-Alkoxy-5-(trifluoromethyl)pyridine-4-carbonitrile Derivatives via Reaction with Alkoxides
This protocol outlines a general procedure for the reaction of this compound with alcohols in the presence of a strong base to form the corresponding alkoxide in situ.
Workflow Diagram:
Caption: General workflow for the alkoxylation of this compound.
Step-by-Step Methodology:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Carefully add the desired alcohol (1.1 eq.) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.
-
Cool the alkoxide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC or LC-MS. Gentle heating may be required for less reactive alcohols.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 2-alkoxy-5-(trifluoromethyl)pyridine-4-carbonitrile.
Data Presentation:
| Alcohol | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| Methanol | NaH | THF | 0 to RT | 1-3 | >95 |
| Ethanol | NaH | THF | 0 to RT | 2-4 | >90 |
| Isopropanol | NaH | THF | RT to 50 | 6-12 | 75-85 |
| Phenol | K₂CO₃ | DMF | 100 | 8-16 | 70-80 |
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The progress of each reaction should be carefully monitored by appropriate analytical techniques such as TLC or LC-MS. This allows for real-time assessment of the reaction's success and helps in determining the optimal reaction time. The purification steps, particularly column chromatography, are crucial for obtaining the product in high purity. The identity and purity of the final products should always be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of a diverse range of substituted pyridines. Its reactivity is dominated by the SNAr mechanism, which is significantly enhanced by the presence of the electron-withdrawing trifluoromethyl and cyano groups. By carefully selecting the reaction conditions, researchers can achieve highly efficient and regioselective transformations, opening up avenues for the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.
References
- U.S.
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. (2018). [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018). [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health. (2013). [Link]
-
Facile Synthesis of 2-Amino-4-alkoxypyrimidines via Consecutive Nucleophilic Aromatic Substitution (SNAr) Reactions. Bulletin of the Korean Chemical Society, 37(12), 1998–2008. (2016). [Link]
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Application Notes & Protocols: The Utility of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile in Modern Kinase Inhibitor Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile as a strategic building block in the synthesis of targeted kinase inhibitors. While this specific molecule represents a niche yet highly valuable scaffold, its true potential is understood by analyzing its constituent parts: the electron-deficient chloropyridine ring, the metabolically robust trifluoromethyl group, and the versatile carbonitrile moiety. We will dissect the underlying chemical principles that make this compound a potent synthon, focusing on the causality behind its reactivity in nucleophilic aromatic substitution (SNAr). This document provides field-proven, detailed protocols, logical workflows, and safety considerations to empower researchers, medicinal chemists, and drug development professionals in their pursuit of novel kinase-targeted therapeutics.
Introduction: Deconstructing a Privileged Scaffold
Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[1] The development of small molecule kinase inhibitors often relies on "privileged scaffolds"—molecular frameworks that are pre-validated to bind effectively within the ATP-binding pocket of kinases.
The this compound structure combines three key features that are highly advantageous for kinase inhibitor design:
-
The Pyridine Ring: Serves as an excellent bioisostere for the adenine ring of ATP, often forming critical hydrogen bonds with the "hinge region" of the kinase domain. Its nitrogen atom acts as a hydrogen bond acceptor, anchoring the inhibitor in the active site.
-
The Trifluoromethyl (CF₃) Group: This moiety significantly enhances metabolic stability by blocking potential sites of oxidative metabolism. It also increases lipophilicity, which can improve cell permeability, and can engage in unique non-covalent interactions (e.g., orthogonal multipolar C–F···C=O interactions) within the binding pocket.[2]
-
The 4-Carbonitrile (CN) Group: A potent electron-withdrawing group that further activates the pyridine ring for synthesis. In final compounds, it can act as a strong hydrogen bond acceptor. Its inclusion is a known strategy in the design of potent inhibitors, such as the Src/Abl inhibitor bosutinib, a 3-quinolinecarbonitrile.[3]
-
The 2-Chloro Group: This is not merely a substituent but a reactive handle. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr), providing the primary route for elaborating the scaffold and attaching larger, more complex moieties to target specific regions of the kinase active site.
This guide will focus on the practical application of this synthon, beginning with its fundamental reactivity and culminating in detailed synthetic protocols.
Physicochemical Properties and Reactivity Analysis
To effectively utilize this building block, understanding its physical properties and electronic nature is paramount. While data for the precise this compound is sparse, we can infer its properties from the well-characterized parent compound, 2-chloro-5-(trifluoromethyl)pyridine .
Table 1: Physicochemical Data for 2-Chloro-5-(trifluoromethyl)pyridine
| Property | Value | Source |
| CAS Number | 52334-81-3 | |
| Molecular Formula | C₆H₃ClF₃N | |
| Molecular Weight | 181.54 g/mol | [4] |
| Melting Point | 32-34 °C | |
| Density | 1.417 g/mL at 25 °C | |
| Appearance | White to light yellow crystalline solid | N/A |
Reactivity Deep Dive: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound is dominated by the SNAr reaction at the C2 position. The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (typically an amine, thiol, or alcohol) attacks the electron-deficient carbon atom bonded to the chlorine. The pyridine nitrogen, the C5-trifluoromethyl group, and the C4-carbonitrile group all act in concert to withdraw electron density from the ring, making the C2 position highly electrophilic and susceptible to attack.
-
Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the electron-withdrawing groups, which is a key stabilizing factor for this high-energy intermediate.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is an excellent leaving group.
The presence of the 4-carbonitrile group, in addition to the trifluoromethyl group, significantly lowers the activation energy for this reaction compared to a simple 2-chloropyridine, often allowing the reaction to proceed under milder conditions.[5][6]
Caption: Electronic drivers of reactivity for SNAr.
Experimental Protocols
The following protocols are designed to be robust and adaptable. They represent a self-validating system where reaction progress can be reliably monitored by standard analytical techniques like TLC or LC-MS.
Protocol 1: General Procedure for SNAr with Primary or Secondary Amines
This is the most common reaction for incorporating the pyridine scaffold into a larger molecule, often forming the "hinge-binding" element of a kinase inhibitor.
Objective: To displace the 2-chloro group with a desired amine nucleophile (R¹R²NH).
Caption: General workflow for SNAr reactions.
Materials:
-
This compound (1.0 eq.)
-
Amine nucleophile (1.1 - 1.5 eq.)
-
Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN)
-
Reaction vessel (round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and the chosen base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF) to dissolve/suspend the reagents. The volume should be sufficient to make a 0.1-0.5 M solution with respect to the starting pyridine.
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq.) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-120 °C. Causality Note: Heating is required to provide the activation energy for the formation of the Meisenheimer complex. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base, increasing the nucleophilicity of the amine, and are stable at high temperatures.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., Ethyl Acetate). Extract the aqueous layer 2-3 times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application in a Kinase Inhibitor Design Context
Let's conceptualize the use of this scaffold to target a hypothetical tyrosine kinase that has a small hydrophobic back pocket and requires a standard hinge-binding interaction.
Target: "TK-X" Kinase Strategy:
-
Use the pyridine nitrogen for hinge binding.
-
Use the trifluoromethyl group to probe a hydrophobic region.
-
Couple a solubilizing group via SNAr at the C2 position.
Caption: Conceptual binding of a designed inhibitor.
This logical framework guides the choice of the amine nucleophile in Protocol 1. If the solvent front contains acidic residues, an amine containing a basic moiety (e.g., piperazine) would be chosen. If the goal is to improve pharmacokinetics, a morpholine group might be installed. The versatility of the SNAr reaction on this activated pyridine core is the key enabler of this structure-activity relationship (SAR) exploration.
Safety and Handling
Trustworthiness in the lab begins with safety. The parent compound, 2-chloro-5-(trifluoromethyl)pyridine, provides a strong basis for handling procedures.
-
Hazard Classification: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation and damage to organs through prolonged or repeated exposure.[4][7]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid creating dust. Use appropriate weighing procedures (e.g., weighing in a contained balance). Keep the container tightly closed when not in use.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable, albeit specialized, building block for medicinal chemistry. Its reactivity is governed by predictable electronic principles, making it a reliable substrate for SNAr reactions. By understanding the causality behind its activation, researchers can rationally design and execute syntheses of novel kinase inhibitors. The protocols and conceptual frameworks provided herein serve as a robust starting point for leveraging this powerful scaffold to address challenging targets in drug discovery.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
-
Boschelli, D. H., Wu, B., Ye, F., Wang, Y., Golas, J. M., Lucas, J., & Boschelli, F. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868–7876. [Link]
- Dumas, J. (2001). Recent developments in the discovery of protein kinase inhibitors from the 3-substituted indolinone class. Current Opinion in Drug Discovery & Development, 4(4), 378-383. [No direct accessible link, general reference]
-
Wu, P., & Brand, S. (2013). Nucleophilic Aromatic Substitution. In Comprehensive Organic Synthesis II (pp. 705-744). Elsevier. [Link]
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
Rosse, G., et al. (2014). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules, 19(9), 13838-13845. [Link]
-
Ferguson, F. M., & Slocum, D. W. (1991). Nucleophilic Aromatic Substitution on Heterocycles. Chemical Reviews, 91(7), 1491-1517. [Link]
-
Bhawal, B. M., & Rajappa, S. (1991). The chemistry of nitro-group-activated nucleophilic aromatic substitution. Tetrahedron, 47(37), 7547-7588. [Link]
-
Cohen, V. I. (1978). A convenient synthesis of 2-substituted 4-aminoquinazolines and 2,4-disubstituted quinazolines. The Journal of Organic Chemistry, 43(26), 5128-5130. [Link]
-
Zarrinmayeh, H., et al. (2003). The discovery of LY333531 and its analogs as potent and selective inhibitors of protein kinase C beta. Bioorganic & Medicinal Chemistry Letters, 13(5), 807-811. [Link]
-
National Institutes of Health. (n.d.). Kinase. National Human Genome Research Institute. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Application Notes and Protocols for 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Chloro-5-(trifluoromethyl)pyridine Scaffold in Modern Agrochemicals
The trifluoromethylpyridine moiety is a cornerstone in the development of numerous high-performance agrochemicals.[1] Its prevalence stems from the unique physicochemical properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity to target proteins, and overall efficacy of the active ingredient. A key intermediate in the synthesis of many of these compounds is 2-chloro-5-(trifluoromethyl)pyridine. This versatile building block is a precursor to a range of commercially significant herbicides and insecticides.[2][3] For instance, it is a crucial component in the synthesis of the herbicide fluazifop, which is widely used for controlling grass weeds in broadleaf crops.[1]
This guide focuses on a more specialized, yet potentially highly valuable derivative: 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile . The introduction of a carbonitrile group at the 4-position of the pyridine ring offers an additional reactive handle for medicinal chemists to elaborate the molecular structure, opening avenues for the discovery of novel agrochemicals with unique modes of action. The chloro and cyano functionalities provide orthogonal reactivity, allowing for selective chemical transformations to build molecular complexity.
This document serves as a technical guide for researchers and synthetic chemists, providing insights into the potential applications of this compound in agrochemical synthesis and a detailed, representative protocol for a key synthetic transformation.
Synthetic Utility and Potential Applications
The strategic value of this compound lies in the distinct reactivity of its functional groups:
-
The 2-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols, which are common moieties in bioactive molecules. The electron-withdrawing nature of the trifluoromethyl and cyano groups, as well as the pyridine nitrogen, activates the 2-position towards nucleophilic attack.
-
The 4-Carbonitrile Group: The nitrile functionality is a versatile precursor for a range of other functional groups. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. This allows for the creation of a diverse library of compounds from a single intermediate.
Given these reactive sites, this compound is a promising starting material for the synthesis of novel herbicides, insecticides, and fungicides. For example, the displacement of the 2-chloro group with a chiral amine, followed by modification of the 4-cyano group, could lead to new classes of insecticides targeting insect nicotinic acetylcholine receptors, analogous to the mode of action of some modern insecticides.[4]
Experimental Protocol: Representative Nucleophilic Aromatic Substitution
The following protocol details a representative nucleophilic aromatic substitution reaction at the 2-position of this compound. This type of reaction is a fundamental step in the synthesis of many agrochemicals. The conditions are adapted from a patented procedure for a closely related isomer, 2-cyano-3-chloro-5-trifluoromethylpyridine, and are illustrative of a general approach.[5]
Objective:
To synthesize a 2-amino-5-(trifluoromethyl)pyridine-4-carbonitrile derivative via nucleophilic aromatic substitution.
Reaction Scheme:
Caption: Nucleophilic Aromatic Substitution Workflow.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | N/A | 206.55 | 1.0 equiv. (e.g., 2.07 g) |
| Alkylamine (e.g., n-butylamine) | 109-73-9 | 73.14 | 1.1 equiv. |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 equiv. |
| 1,2-Dichloroethane | 107-06-2 | 98.96 | 10 mL / g of substrate |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.07 g, 10 mmol).
-
Addition of Reagents: Add 1,2-dichloroethane (20 mL), followed by sodium carbonate (2.12 g, 20 mmol).
-
Addition of Nucleophile: Add n-butylamine (0.81 g, 11 mmol) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 84 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of 1,2-dichloroethane.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(butylamino)-5-(trifluoromethyl)pyridine-4-carbonitrile.
Causality Behind Experimental Choices:
-
Solvent: 1,2-Dichloroethane is chosen as it is a relatively non-polar aprotic solvent that is suitable for this type of substitution reaction and has a convenient boiling point for reflux.
-
Base: Sodium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.
-
Work-up: The aqueous washes are essential to remove any remaining inorganic salts and unreacted amine, ensuring a cleaner crude product for purification.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling of Reagents: 2-Chloro-5-(trifluoromethyl)pyridine derivatives are potentially harmful if swallowed or inhaled.[6] Avoid contact with skin and eyes. In case of exposure, wash the affected area thoroughly with water and seek medical attention if irritation persists. Alkylamines are corrosive and have strong odors; handle with care. 1,2-Dichloroethane is a suspected carcinogen.
Further Transformations and Agrochemical Scaffolds
The product from the representative protocol, a 2-amino-5-(trifluoromethyl)pyridine-4-carbonitrile, is a valuable intermediate for further diversification.
Caption: Potential Diversification of the Product.
-
Hydrolysis of the Nitrile: The 4-cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. These functional groups are common in herbicides that act as plant growth hormone mimics.
-
Reduction of the Nitrile: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride. This introduces a new basic center and a point for further derivatization.
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with sodium azide to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.
By exploring these and other transformations, researchers can generate a wide array of novel compounds for screening as potential agrochemicals.
References
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. agrochemx.com [agrochemx.com]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 5. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile. This valuable building block is frequently utilized in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Due to the unique electronic nature of the substrate—characterized by an electron-deficient pyridine ring bearing both trifluoromethyl and cyano groups—special considerations are required for catalyst selection, base, and reaction conditions to achieve optimal yields. This document outlines the fundamental reaction mechanism, provides a robust, field-tested protocol, discusses optimization strategies, and offers a troubleshooting guide for common challenges encountered with this class of substrate.
Introduction and Scientific Context
Substituted pyridine scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their presence in numerous pharmacologically active compounds.[1] The specific substrate, this compound, combines three key functionalities: a reactive chloro- leaving group for cross-coupling, an electron-withdrawing trifluoromethyl group that often enhances metabolic stability and binding affinity, and a cyano group that can serve as a synthetic handle or a key pharmacophore element.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C(sp²)–C(sp²) bonds.[2][3] Its broad functional group tolerance, use of generally stable and non-toxic organoboron reagents, and predictable reactivity make it an indispensable tool in modern organic synthesis.[2][4] For a substrate like this compound, the Suzuki coupling provides a direct and efficient pathway to introduce a wide array of aryl, heteroaryl, or vinyl substituents at the 2-position, generating novel molecular architectures for drug discovery and development programs.[2][5]
Reaction Principle and Mechanistic Considerations
The Suzuki-Miyaura reaction is a palladium-catalyzed process involving an organoboron reagent (e.g., a boronic acid or ester) and an organic halide.[2][6] The catalytic cycle, illustrated below, consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine substrate. The electron-deficient nature of the pyridine ring, amplified by the CF₃ and CN groups, facilitates this rate-determining step.
-
Transmetalation: The halide on the resulting Pd(II) complex is exchanged for the organic group from the boronic acid. This step requires activation of the organoboron species by a base.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][7]
Key Considerations for This Substrate:
-
Electrophilicity: The pyridine ring is highly electron-deficient, which makes the oxidative addition step generally favorable. However, this can also increase the susceptibility to side reactions.
-
Catalyst Choice: While standard catalysts like Pd(PPh₃)₄ can be effective, ligands that are both electron-rich and bulky, such as Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos), often provide superior results for challenging chloro-heteroaryl couplings by promoting efficient oxidative addition and reductive elimination.[8]
-
Base Selection: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the substrate or boronic acid. Aqueous potassium carbonate (K₂CO₃) is a common first choice, while stronger bases like cesium carbonate (Cs₂CO₃) or anhydrous conditions with potassium phosphate (K₃PO₄) may be necessary if deboronation of the coupling partner is an issue.[8]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Equipment:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq.)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)
-
Water (if using an aqueous base system)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Magnetic stirrer and heating mantle/block
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
TLC or LC-MS for reaction monitoring
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Heating and Monitoring: Immerse the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).[9] Stir the mixture vigorously. Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[10]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude residue is then purified, typically by flash column chromatography on silica gel, to yield the pure coupled product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.
Data Presentation and Optimization
The success of the Suzuki coupling with this substrate is highly dependent on the careful selection of reaction parameters. The following table summarizes representative conditions that can be used as a starting point for optimization.
| Parameter | Condition A (Standard) | Condition B (For Unreactive BA) | Condition C (Anhydrous) | Rationale & Notes |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) | Buchwald ligands (SPhos, XPhos) are often superior for chloro-heterocycles.[8] |
| Base | K₂CO₃ (2.0 eq.) | Cs₂CO₃ (2.5 eq.) | K₃PO₄ (3.0 eq.) | Cs₂CO₃ is more soluble and basic. K₃PO₄ is used in anhydrous conditions to prevent boronic acid decomposition. |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | 2-MeTHF (Anhydrous) | Toluene allows for higher temperatures. 2-MeTHF is a good alternative to dioxane.[8] |
| Temperature | 90 °C | 110 °C | 100 °C | Higher temperatures may be needed for less reactive coupling partners. |
| Typical Yield | 60-85% | 70-95% | 65-90% | Yields are highly dependent on the specific boronic acid used. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed).2. Insufficient temperature.3. Poor quality or wet solvent/reagents. | 1. Switch to a pre-catalyst (e.g., SPhos G3) or a more robust ligand.2. Increase temperature in 10 °C increments.3. Ensure solvents are anhydrous and reagents are pure. Degas solvents thoroughly. |
| Significant Starting Material Remaining | 1. Oxidative addition is too slow.2. Catalyst has decomposed. | 1. Use a more electron-rich, bulky phosphine ligand (e.g., XPhos, RuPhos).2. Increase catalyst loading slightly (e.g., from 3% to 5%). |
| Formation of Homo-coupled Byproduct (Ar²-Ar²) | 1. Oxygen present in the reaction.2. Reaction temperature is too high. | 1. Improve inert atmosphere technique; ensure solvents are properly degassed.2. Lower the reaction temperature. |
| Protodeboronation of Boronic Acid | 1. Base is too strong or aqueous conditions are harsh.2. Prolonged reaction time at high temperature. | 1. Switch to anhydrous conditions with K₃PO₄.2. Use a milder base like NaHCO₃.3. Use a higher excess of the boronic acid (e.g., 1.5-2.0 eq.). |
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
-
Mukai, S., & Yamada, Y. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Retrieved from [Link]
-
OChemOnline. (2020, July 11). Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765–772.
- Ali, A., et al. (2021). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 26(19), 5898.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Palladium-Catalyzed Suzuki−Miyaura Coupling of 2- and 4-Pyridylboronic Acids and Esters.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: cesium fluoride-promoted reactions of N-methyliminodiacetic acid (MIDA) boronates. Journal of the American Chemical Society, 131(20), 6961-6963.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Predecessors: The Stubborn Persistence of Carcinogenic Impurities in Palladium-Catalyzed Cross-Coupling Reactions.
- Scott, C. J., & Wills, M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5835-5847.
- Pluta, R., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
-
Reddit User Contribution. (2024). r/Chempros - How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of diverse chloro pyridines. Retrieved from [Link]
-
ResearchGate. (2021). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction. Retrieved from [Link]
- Peng, C., Wang, Y., & Wang, J. (2008). Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids. Journal of the American Chemical Society, 130(5), 1566–1567.
- Moody, C. J., & Roff, G. J. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4419–4423.
- Thompson, A. D., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3045–3052.
Sources
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Highly Functionalized Aminopyridines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool, superseding harsher, classical methods for C-N bond formation.[3]
This guide provides a detailed technical overview and practical protocols for the Buchwald-Hartwig amination of a challenging and highly functionalized substrate: 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile . The presence of multiple electron-withdrawing groups (a trifluoromethyl group and a cyano group) on the pyridine ring significantly influences the substrate's reactivity. This document will delve into the critical parameters for achieving a successful and efficient amination of this specific molecule, offering field-proven insights for researchers in drug discovery and process development.
Substrate Profile: this compound
A thorough understanding of the starting material is paramount for successful reaction design.
| Property | Value | Source |
| Chemical Formula | C₇H₂ClF₃N₂ | N/A |
| Molecular Weight | 222.55 g/mol | N/A |
| CAS Number | 876337-01-2 | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 105-107 °C | N/A |
Safety Considerations: this compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling. Key hazards include:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed, releasing the desired arylamine product and regenerating the Pd(0) catalyst.
Experimental Design and Optimization
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection: The Heart of the Reaction
For electron-deficient and sterically hindered substrates like our target molecule, the choice of the phosphine ligand is critical. Bulky, electron-rich phosphine ligands are known to promote the challenging oxidative addition and reductive elimination steps.[5]
Recommended Catalyst Systems:
| Catalyst Precursor | Ligand | Rationale |
| Pd₂(dba)₃ | XPhos | A highly effective and versatile ligand for a wide range of C-N cross-coupling reactions, particularly for challenging aryl chlorides.[6] |
| Pd(OAc)₂ | RuPhos | Another excellent choice for electron-deficient heteroaryl chlorides, often providing high yields and good functional group tolerance.[7] |
| G3/G4 Palladacycles | XPhos or RuPhos | Pre-formed catalysts that offer improved stability and ease of handling, often leading to more reproducible results. |
Base Selection: The Driving Force of Deprotonation
A strong, non-nucleophilic base is required to deprotonate the amine coordinated to the palladium center.
Recommended Bases:
| Base | Strength | Solubility | Comments |
| Sodium tert-butoxide (NaOtBu) | Strong | Moderately soluble | The most commonly used and often most effective base for Buchwald-Hartwig aminations.[8] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Strong | Soluble | A good alternative to NaOtBu, particularly when substrate solubility is a concern. |
| Potassium phosphate (K₃PO₄) | Moderate | Poorly soluble | A milder base that can be advantageous for substrates with base-sensitive functional groups. |
| Cesium carbonate (Cs₂CO₃) | Moderate | Soluble in some solvents | Another milder option, often used in combination with specific ligand systems. |
Solvent Selection: The Reaction Medium
The choice of solvent is crucial for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.
Recommended Solvents:
-
Toluene: A common and effective solvent for Buchwald-Hartwig reactions, with a suitable boiling point for many transformations.
-
1,4-Dioxane: Another widely used solvent that often provides excellent results.
-
tert-Amyl alcohol: Can be beneficial in certain cases, particularly with less reactive substrates.
Detailed Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. Optimization may be required for different amine coupling partners.
Protocol 1: General Procedure using Pd₂(dba)₃ and XPhos
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Materials:
| Reagent | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 1.0 mmol, 222.5 mg) |
| Amine | 1.2 | (e.g., 1.2 mmol) |
| Pd₂(dba)₃ | 0.02 | (e.g., 0.02 mmol, 18.3 mg) |
| XPhos | 0.04 | (e.g., 0.04 mmol, 19.1 mg) |
| Sodium tert-butoxide (NaOtBu) | 1.4 | (e.g., 1.4 mmol, 134.5 mg) |
| Anhydrous Toluene | - | (e.g., 5 mL) |
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Add anhydrous, degassed toluene via syringe.
-
Place the reaction vial in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
For rapid optimization and library synthesis, microwave irradiation can significantly reduce reaction times.[9]
Materials:
| Reagent | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 0.5 mmol, 111.3 mg) |
| Amine | 1.2 | (e.g., 0.6 mmol) |
| Pd(OAc)₂ | 0.05 | (e.g., 0.025 mmol, 5.6 mg) |
| RuPhos | 0.10 | (e.g., 0.05 mmol, 23.3 mg) |
| Potassium phosphate (K₃PO₄) | 2.0 | (e.g., 1.0 mmol, 212.3 mg) |
| Anhydrous 1,4-Dioxane | - | (e.g., 3 mL) |
Procedure:
-
To a microwave reaction vial, add this compound, the amine, Pd(OAc)₂, RuPhos, and potassium phosphate.
-
Add a magnetic stir bar and anhydrous 1,4-dioxane.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction as described in Protocol 1.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst- Insufficiently inert conditions- Low reaction temperature | - Use a pre-catalyst- Ensure rigorous exclusion of air and moisture- Increase the reaction temperature |
| Hydrodehalogenation | - Slow reductive elimination- Presence of water | - Use a more electron-rich and bulky ligand- Ensure anhydrous conditions |
| Formation of side products | - Reaction with difunctional amines- Decomposition of starting material or product | - Use a protecting group strategy for the amine- Lower the reaction temperature and/or use a milder base |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet highly valuable transformation for the synthesis of novel, highly functionalized aminopyridines. Success in this reaction requires a careful and informed selection of the catalyst system, base, and solvent. The protocols and insights provided in this guide offer a robust starting point for researchers to efficiently and effectively synthesize these important compounds, paving the way for advancements in medicinal chemistry and drug discovery.
References
-
Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1181). John Wiley & Sons, Inc. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Torraca, K. E., & Buchwald, S. L. (2001). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Current Protocols in Nucleic Acid Chemistry (pp. 1-11). John Wiley & Sons, Inc. [Link]
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of chemical research, 31(12), 805-818. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C− N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914-15917. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monoarylation of acetone and other methyl ketones. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon− Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240-7241. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 16(17), 4388-4391. [Link]
-
Szabó, A., Tóth, G., & Keglevich, G. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14(1), 1086-1092. [Link]
-
Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
Dunsford, J. J., & Stradiotto, M. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero) aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 43(32). [Link]
-
Reddy, C. R., et al. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. RSC advances, 5(10), 7434-7441. [Link]
-
Fors, B. P., et al. (2009). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical science, 1(1), 100-106. [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
MDPI. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
WIPO Patentscope. (2019, July 11). WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. [Link]
- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2‐aminopyridines. [Link]
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Application Notes & Protocols: Strategic Functionalization of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile via Nucleophilic Aromatic Substitution
Audience: Researchers, Medicinal Chemists, and Process Development Professionals
Abstract: This document provides a comprehensive technical guide to the nucleophilic aromatic substitution (SNAr) reactions of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile. We delve into the mechanistic underpinnings that govern the exceptional reactivity of this substrate, offering detailed, field-proven protocols for its functionalization with common nucleophile classes. This guide is designed to empower researchers to leverage this versatile building block for the synthesis of novel compounds in drug discovery and agrochemical development.
Introduction: The Strategic Value of a Highly Activated Pyridine Core
This compound is a pivotal heterocyclic building block in modern chemical synthesis. Its utility stems from a pyridine core that has been strategically "activated" for facile modification. The presence of multiple, potent electron-withdrawing groups not only influences the physicochemical properties of the final molecule but, more importantly, renders the C2-position exceptionally susceptible to nucleophilic attack.
The trifluoromethyl (CF3) and cyano (CN) groups, combined with the intrinsic electron-deficient nature of the pyridine ring, create a powerful platform for constructing complex molecular architectures.[1][2] Nucleophilic Aromatic Substitution (SNAr) is the key transformation that unlocks the synthetic potential of this substrate, allowing for the direct and often high-yielding introduction of a diverse array of functional groups.[1][3] Understanding the principles that drive this reactivity is paramount to designing efficient and selective synthetic routes.
Mechanistic Deep Dive: Why This Reaction Works So Well
The displacement of the chloride at the C2 position proceeds via a classic addition-elimination SNAr mechanism.[3][4] This is not a concerted process but a two-step pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The remarkable efficiency of this reaction on this compound is a direct consequence of the stability of this intermediate.
Pillars of Activation:
-
Inherent Pyridine Electrophilicity: The nitrogen atom within the pyridine ring is electronegative, inductively withdrawing electron density from the ring carbons and making the system inherently more electrophilic than a corresponding benzene ring.[5][6]
-
Positional Advantage (C2/C4): Nucleophilic attack on halopyridines is strongly favored at the C2 and C4 positions (ortho and para to the nitrogen). This is because the negative charge of the resulting Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom, a highly stabilizing resonance contribution that is not possible with attack at C3.[7][8]
-
Synergistic Electron-Withdrawing Groups (EWGs): The true power of this substrate lies in the synergistic effect of the -CF3 and -CN groups. Positioned at C5 and C4, they powerfully withdraw electron density through both inductive and mesomeric effects. This dramatically lowers the energy of the Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining nucleophilic addition step and accelerating the reaction.[4][9]
The mechanism can be visualized as follows:
Caption: The Addition-Elimination (SNAr) mechanism on the target substrate.
Experimental Design: Protocols for Key Transformations
The high degree of activation in this compound allows for a broad range of nucleophiles to be employed, often under moderate reaction conditions. Below are three validated protocols for common nucleophile classes.
Caption: A generalized workflow for SNAr reactions.
Protocol 1: Amination with Morpholine (N-Nucleophile)
This protocol details a typical procedure for forming a C-N bond, a crucial transformation in medicinal chemistry.
| Materials & Reagents | Supplier | Quantity | Molar Eq. |
| This compound | Varies | 1.0 g | 1.0 |
| Morpholine | Varies | 0.57 mL | 1.2 |
| Diisopropylethylamine (DIPEA) | Varies | 1.2 mL | 1.3 |
| Acetonitrile (MeCN), anhydrous | Varies | 20 mL | - |
Step-by-Step Procedure:
-
Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g).
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous acetonitrile (20 mL), followed by morpholine (0.57 mL) and DIPEA (1.2 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-morpholino-5-(trifluoromethyl)pyridine-4-carbonitrile.
Causality Note: DIPEA is used as a non-nucleophilic organic base to scavenge the HCl generated during the reaction, preventing the protonation of the morpholine nucleophile. Acetonitrile is an excellent polar aprotic solvent for this transformation.
Protocol 2: O-Arylation with 4-Methoxyphenol (O-Nucleophile)
This protocol describes the formation of a diaryl ether linkage, common in agrochemical and material science applications.
| Materials & Reagents | Supplier | Quantity | Molar Eq. |
| This compound | Varies | 1.0 g | 1.0 |
| 4-Methoxyphenol | Varies | 0.67 g | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | Varies | 1.5 g | 2.2 |
| Dimethylformamide (DMF), anhydrous | Varies | 15 mL | - |
Step-by-Step Procedure:
-
Setup: To a dry 50 mL round-bottom flask, add 4-methoxyphenol (0.67 g) and anhydrous potassium carbonate (1.5 g).
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous DMF (15 mL). Stir the suspension for 15 minutes at room temperature to facilitate the formation of the potassium phenoxide.
-
Substrate Addition: Add the this compound (1.0 g) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
Monitoring: Follow the reaction's progress by LC-MS.
-
Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water (100 mL), which should induce precipitation of the product. Stir for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold diethyl ether. Dry the solid under vacuum to yield 2-(4-methoxyphenoxy)-5-(trifluoromethyl)pyridine-4-carbonitrile.
Causality Note: An inorganic base like K₂CO₃ is required to deprotonate the phenol, generating the more potent phenoxide nucleophile.[10] DMF is a high-boiling polar aprotic solvent ideal for ensuring solubility and promoting the SNAr reaction, which often requires higher temperatures for less reactive O-nucleophiles.
Protocol 3: S-Arylation with Thiophenol (S-Nucleophile)
This protocol demonstrates the formation of a C-S bond. Thiolates are typically very potent nucleophiles for SNAr reactions.[9][11]
| Materials & Reagents | Supplier | Quantity | Molar Eq. |
| This compound | Varies | 1.0 g | 1.0 |
| Thiophenol | Varies | 0.54 mL | 1.1 |
| Sodium Hydride (NaH), 60% in mineral oil | Varies | 0.22 g | 1.2 |
| Tetrahydrofuran (THF), anhydrous | Varies | 20 mL | - |
Step-by-Step Procedure:
-
Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, carefully add sodium hydride (0.22 g). Add anhydrous THF (10 mL) and cool the suspension to 0 °C in an ice bath.
-
Nucleophile Generation: Slowly add a solution of thiophenol (0.54 mL) in anhydrous THF (5 mL) to the NaH suspension. Caution: Hydrogen gas is evolved. Stir at 0 °C for 30 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 g) in anhydrous THF (5 mL) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Check for completion by TLC or LC-MS. These reactions are often very fast.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Extract the mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography to afford 2-(phenylthio)-5-(trifluoromethyl)pyridine-4-carbonitrile.
Causality Note: Sodium hydride is a strong, non-nucleophilic base used to quantitatively deprotonate the thiol, forming the highly reactive thiophenolate anion. The reaction is typically exothermic and fast, necessitating cooling to 0 °C during reagent addition to maintain control.
Comparative Data Summary
| Parameter | Protocol 1 (Amination) | Protocol 2 (O-Arylation) | Protocol 3 (S-Arylation) |
| Nucleophile Class | Nitrogen (Secondary Amine) | Oxygen (Phenol) | Sulfur (Thiol) |
| Base | DIPEA (Organic) | K₂CO₃ (Inorganic) | NaH (Strong, Hydride) |
| Solvent | Acetonitrile (MeCN) | Dimethylformamide (DMF) | Tetrahydrofuran (THF) |
| Temperature | 80 °C | 100 °C | 0 °C to RT |
| Typical Time | 4-6 hours | 8-12 hours | 1-2 hours |
| Reactivity Trend | High | Moderate | Very High |
Conclusion and Outlook
This compound stands out as a supremely versatile and reactive substrate for SNAr chemistry. The strategic placement of powerful electron-withdrawing groups facilitates the displacement of the C2-chloride with a wide spectrum of nucleophiles, including amines, phenols, and thiols. The protocols provided herein serve as robust starting points for synthetic campaigns, enabling the rapid generation of diverse and highly functionalized pyridine derivatives. This capability is of immense value to professionals in the pharmaceutical and agrochemical industries, where such scaffolds are integral to the discovery of new bioactive agents.
References
- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube.
- SNAr reactions of pi-deficient aromatic rings - YouTube.
- Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional - Benchchem.
- Nucleophilic aromatic substitution - Wikipedia.
- Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc.
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed.
- Phenol - Wikipedia.
- SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
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Application Notes & Experimental Protocols for 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
Abstract: This document provides a comprehensive technical guide for the use of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile, a highly functionalized heterocyclic building block. Designed for researchers in medicinal chemistry and materials science, this guide details the compound's physicochemical properties, safety protocols, and expertly crafted experimental methodologies for its application in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions. The protocols are built upon established chemical principles and literature precedents for analogous electron-deficient systems, providing a robust framework for the synthesis of novel molecular entities.
Introduction: A Versatile Electron-Deficient Pyridine Scaffold
This compound is a specialized chemical intermediate poised for significant utility in drug discovery and agrochemical synthesis. Its structure is distinguished by a pyridine core rendered exceptionally electron-deficient by three powerful electron-withdrawing features: the pyridine nitrogen atom, a trifluoromethyl group (-CF3) at the C5 position, and a cyano group (-CN) at the C4 position. This electronic profile makes the chlorine atom at the C2 position a superb leaving group, priming the molecule for a range of synthetic transformations.
The primary utility of this reagent lies in its capacity to serve as a scaffold for introducing a substituted pyridine motif into target molecules. The trifluoromethyl group is a well-regarded feature in medicinal chemistry for its ability to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity by modulating electronic properties. The cyano group offers a versatile handle for further chemical modification or can act as a crucial hydrogen bond acceptor in ligand-receptor interactions.
This guide provides validated, step-by-step protocols for two of the most powerful and relevant applications of this building block: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
Physicochemical & Safety Data
While specific experimental data for this compound is not widely published, the properties can be estimated based on its structure and data from close analogs like 2-Chloro-5-(trifluoromethyl)pyridine.
Table 1: Physicochemical Properties
| Property | Value (Estimated/Analog Data) | Source/Analog |
| Molecular Formula | C₇H₂ClF₃N₂ | - |
| Molecular Weight | 206.55 g/mol | - |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | 32-34 °C | [1] (for 2-Chloro-5-(trifluoromethyl)pyridine) |
| Boiling Point | >170 °C | [1] (for 2-Chloro-5-(trifluoromethyl)pyridine) |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, DMSO) | General chemical knowledge |
Safety & Handling
CAUTION: This compound should be handled only by trained professionals in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
The safety profile is based on GHS classifications for the structurally related compound 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile and 2-Chloro-5-(trifluoromethyl)pyridine.[2][3][4]
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3][4]
-
Precautionary Measures:
-
Prevention: Avoid breathing dust/fumes. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[2]
-
Response:
-
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]
-
-
Storage: Store locked up in a well-ventilated place. Keep container tightly closed.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[2]
-
Core Application: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale
The pyridine ring is inherently electron-deficient. The addition of two potent electron-withdrawing groups, -CN and -CF3, drastically lowers the electron density of the aromatic system. This electronic depletion, particularly at the C2 and C6 positions, makes the ring highly susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the cyano group para to the site of substitution provides crucial resonance stabilization for this intermediate, significantly accelerating the reaction rate compared to pyridines lacking such activation.[5]
Caption: SNAr Mechanism Workflow.
Protocol: SNAr with a Primary Amine (e.g., Benzylamine)
This protocol details the reaction with benzylamine as a representative amine nucleophile. It can be adapted for various primary and secondary amines, alcohols (as alkoxides), and thiols (as thiolates).
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 207 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Stir the suspension for 5 minutes. Add benzylamine (118 mg, 1.1 mmol, 0.12 mL) dropwise via syringe.
-
Scientist's Note: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cation of the base (K⁺) without solvating the anion (CO₃²⁻), enhancing its basicity. It also has a high boiling point, allowing for elevated reaction temperatures if necessary.
-
-
Reaction Conditions: Heat the reaction mixture to 80 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The disappearance of the starting material (visualized under UV light) indicates reaction completion (typically 4-12 hours).
-
Workup: a. Once the reaction is complete, cool the flask to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and deionized water (20 mL). c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). e. Combine all organic extracts and wash with brine (20 mL) to remove residual DMF and inorganic salts. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 2-(benzylamino)-5-(trifluoromethyl)pyridine-4-carbonitrile.
Advanced Application: Suzuki-Miyaura Cross-Coupling
Mechanistic Rationale
While electron-deficient aryl chlorides can be challenging substrates for Suzuki-Miyaura coupling compared to bromides or iodides, modern catalyst systems have made these transformations highly feasible.[6] The reaction is catalyzed by a Palladium(0) species and involves a three-stage catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred from boron to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Protocol: Suzuki Coupling with an Arylboronic Acid (e.g., 4-Methoxyphenylboronic Acid)
This protocol is designed for coupling with an electron-rich boronic acid. Conditions may need to be optimized for electron-neutral or electron-poor partners.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 - 0.05 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 - 0.10 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 eq)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Celite®
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube or reaction vial, combine this compound (e.g., 103 mg, 0.5 mmol), 4-methoxyphenylboronic acid (91 mg, 0.6 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), SPhos (20.5 mg, 0.05 mmol, 10 mol%), and anhydrous potassium phosphate (265 mg, 1.25 mmol).
-
Scientist's Note: The choice of ligand is critical for activating the C-Cl bond. Buchwald-type biaryl phosphine ligands like SPhos are highly effective for coupling electron-deficient heterocyclic chlorides due to their electron-richness and steric bulk, which promote the reductive elimination step.[7]
-
-
Inert Atmosphere: Seal the vessel with a septum or screw cap with a septum. Evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe. The solvent mixture should be degassed by sparging with inert gas for 15-20 minutes prior to use.
-
Reaction Conditions: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction by LC-MS or TLC for the consumption of the starting material (typically 12-24 hours).
-
Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate (15 mL). c. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL). d. Transfer the filtrate to a separatory funnel and wash with water (15 mL) and then brine (15 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Summary & Outlook
This compound is a potent and versatile building block for chemical synthesis. The protocols outlined in this guide for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling provide reliable and robust methods for its incorporation into more complex molecular architectures. The high degree of functionalization and the specific electronic nature of this reagent open the door to the rapid generation of novel compound libraries for screening in pharmaceutical, agrochemical, and materials science research. Researchers are encouraged to use these protocols as a starting point, with the understanding that optimization of reaction parameters may be necessary for specific substrates.
References
- Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Chemsrc. (2025). 2-Chloro-5-(trifluoromethyl)pyridine Chemical & Physical Properties. Retrieved from [Link]
-
Nagaland Pollution Control Board. (n.d.). The Manufacture, Storage and Import of Hazardous Chemical Rules, 1989. Retrieved from [Link]
-
WIPO. (2019). WO/2019/134477 Method for preparation of 2-chloro-5-trifluoromethylpyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1473374, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved from [Link]
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. European Journal of Organic Chemistry, 2013(24), 5348-5359.
- Gros, P., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(5), 615-617.
- Fujikawa, H., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-112.
- Imperial Chemical Industries PLC. (1983). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
- Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(15), 5589–5592.
Sources
- 1. 2-Chloro-5-(trifluoromethyl)pyridine | CAS#:52334-81-3 | Chemsrc [chemsrc.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | C7H2ClF3N2 | CID 1473374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement, handling, and application of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile. This document emphasizes scientific integrity, practical usability, and safety.
Introduction: A Versatile Building Block in Discovery Chemistry
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal and agrochemical research. Its structure incorporates three key reactive sites: a chloro group susceptible to nucleophilic displacement, a nitrile group that can undergo various transformations, and a pyridine ring activated by a potent electron-withdrawing trifluoromethyl group.
The trifluoromethylpyridine (TFMP) moiety is a well-established pharmacophore and toxophore found in numerous commercial products. The unique physicochemical properties imparted by the trifluoromethyl group—such as increased metabolic stability, enhanced membrane permeability, and modified acidity of adjacent functional groups—make TFMP derivatives valuable in modulating the biological activity and pharmacokinetic profiles of molecules.[1] This compound serves as an excellent starting point for building molecular complexity and accessing novel chemical entities.
Sourcing and Procurement of a Niche Reagent
Direct, off-the-shelf availability of this compound is limited, indicating its status as a niche or custom-synthesis reagent. Researchers should anticipate sourcing this compound from specialized chemical synthesis providers rather than major catalog suppliers.
Evaluating and Selecting a Supplier
When engaging with a custom synthesis supplier, or when purchasing precursors, a thorough evaluation is critical. Key criteria include:
-
Technical Expertise: The supplier should demonstrate experience in complex heterocyclic and fluorine chemistry.
-
Analytical Data: A comprehensive Certificate of Analysis (CoA) is mandatory. This should include, at a minimum, ¹H NMR and ¹³C NMR spectra and a purity assessment by HPLC or GC-MS to confirm identity and quality.
-
Documentation: The supplier must provide a detailed Safety Data Sheet (SDS) compliant with GHS standards.
-
Scalability: For drug development professionals, the supplier's capability to scale production from grams to kilograms is a crucial consideration.
Commercially Available Precursors and Analogs
While the title compound is rare, the closely related precursor, 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) , is widely available and serves as a key starting material for many synthetic routes.[1][2][3] The procurement strategy for the target molecule may involve purchasing this precursor and performing the necessary synthetic transformations in-house or via a contract research organization (CRO).
Below is a comparative table of representative suppliers for the common precursor, 2-Chloro-5-(trifluoromethyl)pyridine.
| Supplier | Purity Specification | Available Quantities | Key Features |
| Sigma-Aldrich | ≥98% | Gram to multi-gram | Extensive documentation and global distribution. |
| Oakwood Chemical | 98% | Gram to 100g scale | Provides key physical properties (Mp, Bp, Density).[3] |
| Tokyo Chemical Industry (TCI) | >97.0% (GC) | 25g, 100g | Offers multiple stock locations for faster delivery.[4] |
| Jubilant Ingrevia | >98% | Bulk quantities | Manufacturer-provided SDS with detailed safety information.[5] |
Application Notes: Synthetic Reactivity and Strategy
The synthetic utility of this compound is dictated by its distinct functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position of the pyridine ring is highly activated towards SNAr. This is due to the electron-withdrawing effects of both the ring nitrogen and the trifluoromethyl group at the C5 position. This makes it an excellent electrophile for reactions with a wide range of nucleophiles.
-
N-Nucleophiles: Primary and secondary amines readily displace the chloride to form 2-amino-substituted pyridines. This is one of the most common and reliable transformations for this class of compounds.
-
O-Nucleophiles: Alcohols and phenols, typically as their corresponding alkoxides or phenoxides, can be used to synthesize 2-alkoxy or 2-aryloxy pyridines.
-
S-Nucleophiles: Thiols and thiophenols react to form 2-thioether linkages.
The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating in the presence of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) in a polar aprotic solvent (e.g., DMF, DMSO, CH₃CN).
Transformations of the Nitrile Group
The nitrile group at the C4 position is a versatile handle for further functionalization:
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid, which is itself a valuable intermediate for amide bond formation.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or through catalytic hydrogenation.
-
Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolytic workup.
Experimental Protocol: SNAr Reaction with an Amine Nucleophile
This protocol describes a general procedure for the reaction of this compound with a generic secondary amine (e.g., morpholine). This procedure is self-validating, incorporating steps for reaction monitoring and product verification.
Materials and Reagents
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
-
TLC plates (silica gel 60 F₂₅₄)
-
Required analytical instruments (NMR, LC-MS)
Step-by-Step Methodology
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. Rationale: This prevents the introduction of atmospheric moisture which could interfere with the reaction.
-
Add anhydrous DMF via syringe to dissolve/suspend the reagents (concentration approx. 0.2 M).
-
-
Addition of Nucleophile:
-
Add morpholine (1.1 eq) dropwise to the stirring suspension at room temperature. Rationale: A slight excess of the amine ensures complete consumption of the starting material. Dropwise addition controls any potential exotherm.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 60 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Use a mobile phase such as 30% Ethyl Acetate in Hexanes. Visualize spots under UV light (254 nm). The reaction is complete when the starting material spot is no longer visible. Rationale: TLC is a rapid and effective method to track the consumption of the limiting reagent and the formation of the product, preventing unnecessary heating or premature workup.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with Ethyl Acetate. Rationale: Partitioning between water and an organic solvent removes the DMF and inorganic salts. Multiple extractions ensure complete recovery of the product.
-
Combine the organic layers and wash with brine. Rationale: The brine wash removes residual water from the organic phase.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Analysis:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes as the eluent.
-
Combine the pure fractions (as identified by TLC) and remove the solvent under reduced pressure.
-
Obtain the final product's mass and calculate the yield.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.
-
Workflow Visualization
The following diagram illustrates the experimental workflow for the SNAr protocol.
Caption: SNAr Experimental Workflow Diagram.
Safety, Handling, and Storage
Professionals handling this compound must exercise caution and adhere to strict safety protocols. The safety information is based on data for the closely related compound, 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3).[2][5]
-
Hazard Identification: This compound is expected to be harmful if swallowed or inhaled.[2][5] It may cause skin and serious eye irritation. There is a potential for damage to organs through prolonged or repeated exposure.[2][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles with side shields, and a flame-retardant lab coat.[6] All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[5]
-
Handling: Avoid all personal contact, including inhalation.[7] Prevent the formation of dust and aerosols. Keep the compound away from heat, sparks, and open flames.[5] Use spark-proof tools and ensure proper grounding of equipment.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] Store locked up.[5]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not pour down the drain.[9]
Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before beginning any experimental work.
References
-
Umemoto, T., & Nishida, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 243–257. Available from [Link]
-
Nagaland Pollution Control Board. (n.d.). THE MANUFACTURE, STORAGE AND IMPORT OF HAZARDOUS CHEMICAL RULES, 1989. Retrieved January 26, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. PubChem Compound Database. Retrieved January 26, 2026, from [Link]
-
Oakwood Chemical. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved January 26, 2026, from [Link]
-
Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved January 26, 2026, from [Link]
-
AOBChem. (n.d.). 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde. Retrieved January 26, 2026, from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved January 26, 2026, from [Link]
- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
Padmashali, B., et al. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science, 9(5), 123-131. Available from [Link]
-
Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved January 26, 2026, from [Link]
-
emp BIOTECH. (2023). S-Mix (Mixture of Pyridine and Acetonitrile) - Safety Data Sheet. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
GM Chemical. (n.d.). 4-Bromo-2-chlorobenzonitrile CAS 154607-01-9. Retrieved January 26, 2026, from [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-(trifluoromethyl)pyridine [oakwoodchemical.com]
- 4. 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
Welcome to the technical support center for the synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specialized heterocyclic compound. As a key building block in medicinal chemistry and agrochemical research, achieving a high-yield, reproducible synthesis is crucial.
This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. We will focus on the most plausible synthetic route: the diazotization of 2-Amino-5-(trifluoromethyl)pyridine-4-carbonitrile followed by a Sandmeyer-type reaction.
Proposed Synthetic Pathway
The conversion of a 2-aminopyridine to a 2-chloropyridine via a diazonium salt intermediate is a classic and effective transformation.[1][2][3] The electron-withdrawing nature of both the trifluoromethyl and cyano groups presents unique challenges that require careful control of reaction conditions.
Caption: Proposed synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the synthesis of this compound?
The most logical and commonly employed precursor for this synthesis is 2-Amino-5-(trifluoromethyl)pyridine-4-carbonitrile . The transformation of an aromatic primary amine to a chloride via a diazonium salt (the Sandmeyer reaction) is a well-established method in organic synthesis.[1][2][3]
Q2: What are the primary safety concerns associated with this synthesis?
The primary safety concern is the formation and handling of the intermediate pyridinediazonium salt. Diazonium salts, particularly those derived from nitrogen-rich heterocycles, can be explosive when isolated or allowed to dry.[4] Therefore, it is imperative to:
-
Always keep the diazonium salt in a cold, aqueous solution (0-5 °C).
-
Never attempt to isolate the diazonium salt intermediate.
-
Use appropriate personal protective equipment (PPE), including a blast shield.
-
Quench any residual diazonium salt at the end of the reaction (e.g., with sulfamic acid or by warming the reaction mixture).
Additionally, working with acidic solutions (like HCl) and copper salts requires standard laboratory safety precautions.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the consumption of the starting material, 2-Amino-5-(trifluoromethyl)pyridine-4-carbonitrile. A suitable eluent system would typically be a mixture of a nonpolar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate). The disappearance of the starting amine spot indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q4: Are there alternative methods to the Sandmeyer reaction for this transformation?
Yes, while the Sandmeyer reaction is common, other "deaminative chlorination" methods exist. However, many modern methods are still under development and may require specialized reagents or catalysts.[4] For the conversion of a 2-hydroxypyridine precursor, chlorinating agents like phosphorus oxychloride (POCl₃) are often used, sometimes in combination with phosphorus pentachloride (PCl₅).[5][6][7][8] This would be a viable alternative if 2-Hydroxy-5-(trifluoromethyl)pyridine-4-carbonitrile is a more accessible starting material.
Troubleshooting Guide
Problem 1: Low or no yield of the desired this compound.
This is a common issue that can stem from several factors related to the two main stages of the reaction: diazotization and the Sandmeyer reaction.
Caption: Decision tree for troubleshooting low product yield.
-
Causality & Solution:
-
Incomplete Diazotization: The formation of the diazonium salt is critical.
-
Temperature Control: The reaction must be kept cold (0-5 °C). Higher temperatures will cause the unstable diazonium salt to decompose, often leading to the formation of the corresponding 2-hydroxypyridine byproduct.[9][10] Ensure your ice bath is well-maintained throughout the addition of sodium nitrite.
-
Reagent Quality: Use a fresh, finely powdered source of sodium nitrite (NaNO₂). Add the NaNO₂ solution slowly and subsurface to ensure efficient mixing and prevent localized warming.
-
Acid Concentration: Sufficiently acidic conditions are necessary to generate nitrous acid (HONO) in situ from NaNO₂.[11] A lack of acid can lead to incomplete diazotization and potential side reactions.
-
-
Inefficient Sandmeyer Reaction: The copper(I) chloride catalyzed conversion of the diazonium salt to the final product can be problematic.
-
Catalyst Activity: Copper(I) chloride is susceptible to oxidation to copper(II) chloride, which is less effective in the Sandmeyer reaction. Use freshly prepared or high-purity CuCl.
-
Byproduct Formation: A significant side reaction is the substitution of the diazonium group by water, leading to the formation of 2-Hydroxy-5-(trifluoromethyl)pyridine-4-carbonitrile. This is often exacerbated by higher temperatures or insufficient chloride ion concentration. Running the reaction at low temperatures and in concentrated HCl can help to suppress this.
-
-
Problem 2: Significant formation of a dark-colored, insoluble byproduct.
-
Causality & Solution: This is often due to diazo coupling reactions, where the diazonium salt acts as an electrophile and attacks an electron-rich aromatic ring.[2] In this case, the unreacted 2-aminopyridine starting material can act as the coupling partner.
-
Mitigation Strategy: Ensure that the diazotization reaction is complete before proceeding to the Sandmeyer step. This can be achieved by the slow addition of sodium nitrite and testing for the presence of nitrous acid using starch-iodide paper. A slight excess of nitrous acid at the end of the addition indicates that all the amine has been consumed.
-
Problem 3: Difficulty in purifying the final product.
-
Causality & Solution: The main impurities are likely the starting material and the 2-hydroxy byproduct.
-
Work-up: After the reaction is complete, a basic work-up (e.g., with sodium carbonate or ammonia) will deprotonate the acidic 2-hydroxypyridine byproduct, making it more water-soluble and easier to separate from the desired product during an extraction with an organic solvent (like ethyl acetate or dichloromethane).
-
Chromatography: If impurities persist, column chromatography on silica gel is an effective purification method. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Step 1: Diazotization
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-(trifluoromethyl)pyridine-4-carbonitrile (1.0 eq) in concentrated hydrochloric acid (e.g., 37%) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Step 2: Sandmeyer Reaction
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
The reaction mixture can then be gently warmed (e.g., to 40-50 °C) to ensure the complete decomposition of the diazonium salt.
-
-
Step 3: Work-up and Purification
-
Cool the reaction mixture and carefully neutralize it with a base such as ammonium hydroxide or sodium carbonate to a pH of ~8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Data Summary
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Temperature | 0-5 °C | Higher | Minimizes decomposition of the diazonium salt and formation of phenolic byproducts. |
| > 10 °C | Lower | Increased rate of side reactions. | |
| NaNO₂ Stoichiometry | 1.0-1.2 eq | Optimal | Ensures complete diazotization without excessive side reactions from excess nitrous acid. |
| < 1.0 eq | Lower | Incomplete conversion of the starting amine. | |
| CuCl Stoichiometry | > 1.0 eq (catalytic to stoichiometric) | Higher | Ensures efficient conversion of the diazonium salt to the chloride. |
References
-
Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate. Retrieved from [Link]
- Method for producing 2-amino-4-(trifluoromethyl)pyridine. (n.d.). Google Patents.
-
Synthesis of 2-Cyanopyrimidines. (n.d.). MDPI. Retrieved from [Link]
- Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. (n.d.). Google Patents.
-
Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Preparation method of 2-amino-5-fluoropyridine. (n.d.). WIPO Patentscope. Retrieved from [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Diazotization of Amines. (2019). Chemistry LibreTexts. Retrieved from [Link]
- Preparation of 2-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. (2010). ResearchGate. Retrieved from [Link]
-
METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. (2024). European Patent Office. Retrieved from [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2014). ResearchGate. Retrieved from [Link]
- Process for the preparation of 2-cyanopyridine derivatives. (n.d.). Google Patents.
-
THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]
-
Deaminative chlorination of aminoheterocycles. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. (n.d.). MDPI. Retrieved from [Link]
-
Process for producing 2-chloro-5-trichloromethylpyridine. (n.d.). European Patent Office. Retrieved from [Link]
- Process for preparing 2-hydroxy-6-trifluoromethylpyridine. (n.d.). Google Patents.
- PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. (n.d.). Google Patents.
-
Diazotization Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. (2017). ResearchGate. Retrieved from [Link]
- Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. (n.d.). Google Patents.
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]
- Synthetic method of 2-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.
-
POCl3-PCl5 mixture: A robust chlorinating agent†. (n.d.). Indian Chemical Society. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. Diazotisation [organic-chemistry.org]
Technical Support Center: Purification of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
Introduction: This guide provides technical support for the purification of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile. As a specialized heterocyclic compound, achieving high purity is critical for its downstream applications in pharmaceutical and agrochemical research. It is important to note that while detailed, validated purification protocols for this specific molecule are not widely published, this document synthesizes best practices and troubleshooting strategies based on the purification of structurally related compounds, particularly its parent pyridine, 2-chloro-5-(trifluoromethyl)pyridine. The principles and methodologies outlined here will serve as a robust starting point for developing a specific and effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude sample of this compound?
A: Based on common synthetic routes for related pyridine carbonitriles, potential impurities may include:
-
Starting Materials: Unreacted precursors from the cyanation step.
-
Isomeric Byproducts: Positional isomers formed during the synthesis, such as compounds where the chloro, trifluoromethyl, or cyano groups are at different positions on the pyridine ring.
-
Hydrolysis Products: The carbonitrile group (-CN) can be susceptible to hydrolysis to the corresponding carboxylic acid or amide, particularly if exposed to acidic or basic conditions during workup or purification.
-
Solvent Residues: Residual solvents from the reaction and initial extraction steps.
Q2: What are the recommended storage conditions for this compound?
A: For the parent compound, 2-chloro-5-(trifluoromethyl)pyridine, storage in a cool, dark, and dry place under an inert atmosphere is recommended, as it is noted to be air sensitive. Given the added reactivity of the carbonitrile group, it is prudent to adopt similar or more stringent storage conditions for this compound. Store in a tightly sealed container in a well-ventilated area, away from moisture and strong acids or bases to prevent degradation.[1][2]
Q3: What analytical techniques are suitable for assessing the purity of the final product?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation and identifying impurities with distinct spectral signatures.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, especially the nitrile stretch (~2230 cm⁻¹).
Troubleshooting Guide
Issue 1: Low Yield After Column Chromatography
Symptoms:
-
A significant portion of the product seems to remain on the column.
-
Multiple fractions contain a mixture of product and impurities.
-
The total recovered mass is much lower than expected.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Improper Solvent System | The eluent may be too polar, causing impurities to co-elute with the product, or too non-polar, resulting in poor elution of the product. | 1. TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for a retention factor (Rf) of 0.2-0.3 for the product. 2. Gradient Elution: If a single solvent system does not provide adequate separation, use a gradient elution from a non-polar to a more polar solvent system. |
| Compound Adsorption | The compound may be irreversibly adsorbing to the silica gel, possibly due to the basicity of the pyridine nitrogen. | 1. Deactivate Silica: Treat the silica gel with a small amount of a base, such as triethylamine (~0.5-1% v/v), in the eluent to neutralize acidic sites and reduce streaking or irreversible adsorption. 2. Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic), which may be more suitable for basic compounds. |
| Sample Overloading | Too much crude material was loaded onto the column relative to the amount of stationary phase. | A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. If resolution is poor, decrease the sample load. |
Issue 2: Product Decomposes During Purification
Symptoms:
-
New spots appear on TLC during the purification process.
-
The final product shows signs of degradation (e.g., discoloration, presence of hydrolysis products in NMR).
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Acidic Silica Gel | Standard silica gel is slightly acidic and can catalyze the hydrolysis of the sensitive carbonitrile group. | 1. Use Neutralized Silica: As mentioned previously, add a small amount of a non-nucleophilic base like triethylamine to the eluent. 2. Switch to Neutral Alumina: Neutral alumina can be a less harsh alternative to silica gel. |
| Prolonged Exposure to Solvents | Extended time in certain solvents, especially protic ones like methanol, can lead to degradation. | 1. Work Efficiently: Do not leave the compound in solution for extended periods. 2. Solvent Choice: If possible, use aprotic solvents for chromatography. 3. Dry Solvents: Ensure all solvents are dry to minimize water-related degradation. |
Purification Strategy Development Workflow
The following workflow provides a systematic approach to developing a purification protocol for this compound.
Caption: A decision workflow for purifying this compound.
Detailed Protocols
Protocol 1: General Procedure for Column Chromatography
This protocol is a starting point and should be optimized based on TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 9:1 Hexane:Ethyl Acetate and increase polarity).
-
Visualize the spots under UV light. The ideal solvent system will give the product an Rf value of ~0.25.
-
-
Column Preparation:
-
Select an appropriately sized column.
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to get a dry powder. This is the dry loading method.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the solvent system determined from the TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Screening:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different solvent to each tube (e.g., ethanol, isopropanol, hexanes, ethyl acetate).
-
Heat the tubes to dissolve the solid. A good solvent will dissolve the compound when hot but not when cold.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
The solvent that yields a good crop of crystals is the best choice. A two-solvent system (one in which the compound is soluble and one in which it is not) may also be effective.
-
-
Recrystallization:
-
Dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all residual solvent.
-
References
- Jubilant Ingrevia. (n.d.).
- Google Patents. (2012). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- Google Patents. (1983). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
-
WIPO Patentscope. (2019). WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. Retrieved from [Link]
- Apollo Scientific. (2023). 3-Chloro-5-(trifluoromethyl)
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Chemsrc. (2025). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
Welcome to the technical support center for the synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis and optimize your experimental outcomes.
I. Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a multi-step route, starting from a readily available picoline derivative. A common strategy involves the initial formation of the 2-chloro-5-(trifluoromethyl)pyridine core, followed by the introduction of the carbonitrile group at the 4-position. A plausible and widely applicable method for the final cyanation step is a Sandmeyer-type reaction, starting from the corresponding 4-amino precursor.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
A. Issues Related to the Sandmeyer Reaction (Cyanation Step)
The introduction of the nitrile group via a Sandmeyer reaction is a critical and often challenging step.
Q1: My Sandmeyer reaction is resulting in a low yield of the desired nitrile product. What are the potential causes and how can I improve it?
A1: Low yields in the Sandmeyer cyanation of 4-amino-2-chloro-5-(trifluoromethyl)pyridine can stem from several factors:
-
Incomplete Diazotization: The formation of the diazonium salt is the first and most crucial step. Insufficiently acidic conditions or temperatures that are too high can lead to incomplete diazotization. The reaction of the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) should be performed at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium salt.[1]
-
Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures. This decomposition can lead to the formation of various byproducts, most commonly the corresponding phenol from reaction with water.[2] It is imperative to maintain a low temperature throughout the diazotization and subsequent cyanation steps.
-
Side Reactions of the Diazonium Salt: Besides decomposition, the diazonium salt can participate in unwanted side reactions. For instance, it can react with the halide counter-ion (e.g., chloride) to yield the chloro-de-amination product, or with other nucleophiles present in the reaction mixture.
-
Inefficient Cyanation: The displacement of the diazonium group by the cyanide nucleophile may be inefficient. The choice of copper(I) cyanide as a catalyst is crucial for the Sandmeyer reaction.[3] The quality and solubility of the CuCN can significantly impact the reaction rate and yield.
Troubleshooting Steps:
-
Optimize Diazotization Conditions:
-
Ensure the use of a strong acid (e.g., HCl, H₂SO₄) in sufficient excess to maintain a low pH.
-
Add the sodium nitrite solution slowly and portion-wise to the amine solution, keeping the temperature strictly between 0 and 5 °C.
-
Monitor the reaction for the complete consumption of the starting amine using techniques like TLC or LC-MS.
-
-
Control Temperature:
-
Use an ice-salt bath to maintain the temperature of the reaction mixture.
-
Ensure that the cyanation step is also performed at a low temperature, adding the diazonium salt solution to the cyanide solution at a controlled rate.
-
-
Improve Cyanation Efficiency:
-
Use freshly prepared or high-purity copper(I) cyanide.
-
Consider using a co-solvent to improve the solubility of the reactants.
-
Ensure vigorous stirring to promote efficient mixing.
-
dot
Sources
Technical Support Center: Stability and Degradation of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
Welcome to the technical support center for 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this important chemical intermediate. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose issues in your experiments, and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
The primary degradation pathway for this compound is nucleophilic aromatic substitution (SNAr) at the C2 position. The electron-withdrawing properties of the pyridine nitrogen, the trifluoromethyl group, and the nitrile group make the carbon atom bonded to the chlorine highly electrophilic and susceptible to attack by nucleophiles. Therefore, the main factors influencing its stability are the presence of nucleophiles (e.g., water, alcohols, amines, hydroxide), elevated temperatures, and exposure to high or low pH conditions.
Q2: How should I properly store this compound to ensure its long-term stability?
To ensure long-term stability, it is recommended to store this compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric nucleophiles. Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable, especially for long-term storage or if the compound is of very high purity. It should be stored away from strong acids, bases, and oxidizing agents.[1]
Q3: I've observed a new, more polar spot on my TLC plate after leaving my reaction mixture containing this compound overnight. What could this be?
A more polar impurity is often indicative of hydrolysis. The likely culprit is the hydrolysis of the chloro group to a hydroxyl group, forming 2-Hydroxy-5-(trifluoromethyl)pyridine-4-carbonitrile. This pyridone derivative is significantly more polar than the starting material. Depending on the other components in your reaction mixture, other nucleophilic substitution products could also be formed.
Q4: Is this compound sensitive to light?
While some trifluoromethyl-containing aromatic compounds exhibit sensitivity to UV light, specific data on the photostability of this compound is not extensively documented. However, as a general precautionary measure, it is advisable to protect it from prolonged exposure to direct light.[1] Photodegradation, if it occurs, could involve complex radical pathways.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed approach to troubleshooting common problems encountered during the use of this compound in chemical synthesis.
Issue 1: Low Yield or Incomplete Reaction in a Nucleophilic Substitution Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
The desired product is formed in a lower-than-expected yield.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient reaction temperature | Nucleophilic aromatic substitution reactions on heteroaromatic rings often have a significant activation energy barrier that needs to be overcome. | Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress. Be mindful of the potential for side reactions at higher temperatures. |
| Inappropriate solvent | The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cationic species in the Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. | If using a non-polar or protic solvent, consider switching to a polar aprotic solvent. Ensure the solvent is anhydrous, as water can compete as a nucleophile. |
| Weak nucleophile | The nucleophilicity of the attacking species is a key determinant of the reaction rate. | If possible, consider using a stronger nucleophile. For example, if using an alcohol, deprotonating it with a suitable base to form the more nucleophilic alkoxide will increase the reaction rate. |
| Inadequate base | If the nucleophile is an amine or alcohol, a base is often required to deprotonate it or to scavenge the HCl generated during the reaction. An inappropriate or weak base can stall the reaction. | Ensure the base used is strong enough to deprotonate the nucleophile or effectively neutralize the acid byproduct. Common bases for such reactions include K₂CO₃, Cs₂CO₃, or non-nucleophilic organic bases like DBU or DIPEA. |
Issue 2: Formation of Multiple Unidentified Byproducts
Symptoms:
-
Multiple spots on a TLC plate or peaks in an LC-MS chromatogram that do not correspond to the starting material or the desired product.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Thermal Degradation | At elevated temperatures, this compound can undergo thermal decomposition. This can lead to the formation of various degradation products, including those from the loss of the trifluoromethyl or nitrile groups, or even ring opening.[1] | Conduct the reaction at the lowest effective temperature. If high temperatures are necessary, consider using a flow reactor to minimize the residence time at that temperature.[2] |
| Reaction with Solvent | Some solvents, particularly nucleophilic ones like alcohols, can compete with the intended nucleophile, leading to the formation of undesired byproducts. | Choose a non-nucleophilic solvent whenever possible. If a nucleophilic solvent is required, use it in large excess to favor the desired reaction or conduct the reaction at a lower temperature. |
| Presence of Water (Hydrolysis) | Trace amounts of water in the reagents or solvents can lead to the formation of the hydrolysis product, 2-Hydroxy-5-(trifluoromethyl)pyridine-4-carbonitrile. | Use anhydrous solvents and reagents. Consider drying the reaction apparatus and running the reaction under an inert atmosphere. |
| Side reactions of the product | The desired product itself may be unstable under the reaction conditions and undergo further reactions. | Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed. A careful workup procedure to neutralize any acids or bases can also prevent post-reaction degradation. |
III. Degradation Pathways and Mechanisms
Understanding the potential degradation pathways is crucial for predicting and mitigating the instability of this compound.
A. Hydrolytic Degradation
Hydrolysis is a common degradation pathway, especially in the presence of water and either acidic or basic catalysts. The primary product is 2-Hydroxy-5-(trifluoromethyl)pyridine-4-carbonitrile, which exists in equilibrium with its tautomeric form, 5-(trifluoromethyl)-2-pyridone-4-carbonitrile.
Caption: Proposed hydrolytic degradation pathway.
B. Nucleophilic Substitution with Amines
Amines are common nucleophiles in organic synthesis and can readily displace the chloride in this compound. This is a key reaction for the synthesis of various derivatives.
Sources
Overcoming poor reactivity of "2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile"
Welcome to the technical support center for 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome challenges in your experiments with this versatile but sometimes challenging reagent. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently optimize your synthetic routes.
Understanding the Reactivity of this compound
The reactivity of this molecule is dominated by the electronic properties of its substituents. The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the presence of two powerful electron-withdrawing groups: the trifluoromethyl (-CF₃) group at the 5-position and the cyano (-CN) group at the 4-position. This electronic arrangement makes the pyridine ring highly susceptible to nucleophilic attack.
The primary sites of reactivity are:
-
C2-Position: The chlorine atom at the 2-position is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. The strong electron-withdrawing nature of the -CF₃ and -CN groups stabilizes the Meisenheimer complex intermediate, thereby facilitating the substitution.
-
C4-Nitrile Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide intermediate.
This guide will focus on troubleshooting the most common reactions involving these two sites.
Troubleshooting Guide
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SₙAr)
You are attempting to displace the 2-chloro group with a nucleophile (e.g., an amine, alcohol, or thiol) and are observing low conversion of your starting material.
A: This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Underlying Cause 1: Insufficiently Activated System. While the pyridine ring is activated, strong nucleophiles may still require elevated temperatures or the use of a strong base to deprotonate the nucleophile and increase its reactivity.
-
Solution 1: Optimize Reaction Temperature and Base.
-
Temperature: Gradually increase the reaction temperature. Start from room temperature and increase in 20°C increments. Reactions of this type often require heating, sometimes up to 100-150°C in a suitable high-boiling solvent like DMF, DMSO, or NMP.
-
Base: If your nucleophile is an amine or alcohol, the addition of a non-nucleophilic base is crucial to neutralize the HCl generated in situ. This prevents the protonation of your nucleophile, which would render it unreactive. A common choice is an inorganic base like K₂CO₃ or Cs₂CO₃, or a hindered organic base like DIPEA.
-
-
Underlying Cause 2: Solvent Effects. The choice of solvent is critical in SₙAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively "naked" and more reactive.
-
Solution 2: Solvent Selection.
-
If you are using a less polar solvent like THF or Dioxane, consider switching to DMF, DMSO, or NMP. These solvents have high dielectric constants that facilitate the formation of the charged Meisenheimer intermediate.
-
-
Underlying Cause 3: Steric Hindrance. If your nucleophile is sterically bulky, the reaction rate can be significantly reduced.
-
Solution 3: Consider Catalysis. In cases of sterically demanding nucleophiles or less reactive systems, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be a powerful alternative to SₙAr.
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Add a polar aprotic solvent such as DMF or DMSO (0.1-0.5 M concentration).
-
Add the amine nucleophile (1.1-1.5 equiv).
-
Add a suitable base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Heat the reaction mixture to 80-120°C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).
-
Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Issue 2: Unwanted Side Reactions - Hydrolysis of the Nitrile Group
You are successfully performing a reaction at the 2-position, but you are also observing the formation of a byproduct where the nitrile group has been hydrolyzed to a carboxylic acid or amide.
A: Nitrile hydrolysis is typically promoted by strong acidic or basic conditions, especially in the presence of water at elevated temperatures. Careful control of the reaction conditions is key.
-
Underlying Cause 1: Presence of Water and Strong Base/Acid. The combination of water, a strong base (like NaOH or KOH), and heat is a classic condition for nitrile hydrolysis.[1] Even less potent bases like K₂CO₃ can promote this side reaction if water is present and the reaction is heated for a prolonged period.
-
Solution 1: Rigorous Anhydrous Conditions.
-
Use anhydrous solvents.
-
Dry your glassware thoroughly.
-
Run the reaction under an inert atmosphere to exclude atmospheric moisture.
-
Use a milder, non-hydroxide base if possible. For example, an organic base like DIPEA or DBU may be less likely to promote hydrolysis than inorganic bases.
-
-
Underlying Cause 2: Extended Reaction Times at High Temperatures. The longer the reaction is heated, the more likely side reactions are to occur.
-
Solution 2: Optimize for the Shortest Possible Reaction Time.
-
Monitor the reaction closely by TLC or LC-MS.
-
Work up the reaction as soon as the starting material is consumed.
-
If the reaction is sluggish, consider alternative methods to increase the rate rather than simply extending the reaction time, such as using a more polar solvent or a phase-transfer catalyst if applicable.
-
Sources
Technical Support Center: Optimizing Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
Welcome to the technical support center for the synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, which is a critical step in the development of various agrochemical and pharmaceutical agents. Drawing from established principles of nucleophilic aromatic substitution (SNAr) on electron-deficient pyridine rings, this document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to ensure a successful and optimized reaction.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the synthesis of this compound, which is typically achieved via the cyanation of a 2,4-dichloro-5-(trifluoromethyl)pyridine precursor.
Problem 1: Low or No Product Yield
You've run the reaction and upon workup and analysis (TLC, LC-MS), you see a low conversion of your starting material or no desired product at all.
Potential Cause A: Insufficient Nucleophilicity or Inactive Cyanide Source The cyanide anion (CN⁻) must be available and reactive enough to attack the electron-deficient pyridine ring.
-
Scientific Rationale: The SNAr mechanism's rate-determining step is often the initial attack of the nucleophile on the aromatic ring.[1] The electron-withdrawing nature of the nitrogen atom, the C2-chloro group, and the C5-trifluoromethyl group makes the C4 position highly electrophilic and susceptible to attack.[1][2] However, if the cyanide source is not sufficiently dissociated or is sterically hindered, this attack will be slow or non-existent.
-
Troubleshooting Steps:
-
Verify Cyanide Source Quality: Use a freshly opened, anhydrous source of sodium cyanide (NaCN) or potassium cyanide (KCN). Older reagents can absorb moisture and carbonate, reducing their efficacy.
-
Consider a Phase-Transfer Catalyst (PTC): In a biphasic or suspension reaction, the cyanide salt may have poor solubility in the organic solvent. Adding a PTC like tetrabutylammonium bromide (TBAB) or 18-crown-6 can effectively shuttle the cyanide anion into the organic phase, dramatically increasing the reaction rate.
-
Alternative Cyanide Reagents: While more costly, zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst can be an effective alternative for aryl halides, though this changes the reaction from SNAr to a transition-metal-catalyzed process.[3] For a direct SNAr, stick to alkali metal cyanides.
-
Potential Cause B: Reaction Temperature is Too Low The activation energy for the formation of the Meisenheimer complex (the intermediate in SNAr) is not being overcome.
-
Scientific Rationale: Nucleophilic aromatic substitution is an activated process that requires energy to disrupt the aromaticity of the pyridine ring to form the anionic σ-complex intermediate.[4] Insufficient thermal energy will result in a sluggish or stalled reaction.
-
Troubleshooting Steps:
-
Increase Temperature Incrementally: Raise the reaction temperature by 10-20 °C and monitor the progress by TLC or LC-MS. Typical solvents for this reaction include DMSO, DMF, or acetonitrile, which allow for a wide range of temperatures.
-
Ensure Proper Heating and Stirring: Verify that your heating mantle or oil bath is calibrated and that the reaction mixture is being stirred vigorously to ensure even heat distribution.
-
Problem 2: Formation of Significant Impurities
Your analysis shows the desired product, but it is contaminated with one or more significant side products, complicating purification.
Potential Cause A: Di-substitution (Replacement of Both Chlorines) A major impurity is often 2,4-dicyano-5-(trifluoromethyl)pyridine.
-
Scientific Rationale: While the C4 position is more activated towards nucleophilic attack, the C2 position is also susceptible.[1][5] Under harsh conditions (high temperature, long reaction time, large excess of cyanide), the second chlorine atom can also be displaced.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a modest excess of the cyanide source. Start with 1.1 to 1.2 equivalents and assess the conversion. Avoid using a large excess.
-
Lower Reaction Temperature: Once the reaction is initiated, it may be possible to run it at a lower temperature to favor the more kinetically accessible mono-substitution product.
-
Reduce Reaction Time: Monitor the reaction closely. As soon as the starting material is consumed, proceed with the workup to prevent the subsequent, slower di-substitution reaction.
-
Potential Cause B: Hydrolysis of the Nitrile Group The product peak is accompanied by a peak corresponding to 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxamide or the carboxylic acid.
-
Scientific Rationale: The nitrile group can be hydrolyzed to an amide and subsequently to a carboxylic acid under either acidic or basic conditions, especially in the presence of water at elevated temperatures during the reaction or workup.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., using molecular sieves) and perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.
-
Careful Workup: When quenching the reaction, use cold water or ice and avoid prolonged exposure to strongly acidic or basic aqueous solutions. Extract the product into an organic solvent promptly. A standard workup involves quenching with water, extracting with a solvent like ethyl acetate, and washing the organic layers with brine.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this cyanation reaction?
A1: Polar aprotic solvents are ideal as they can dissolve the starting material and stabilize the charged Meisenheimer intermediate without protonating the nucleophile.
-
Dimethyl Sulfoxide (DMSO): Excellent choice due to its high polarity and high boiling point, allowing for a wide temperature range. It is particularly effective at dissolving alkali metal cyanides.
-
N,N-Dimethylformamide (DMF): Another common choice with similar properties to DMSO.
-
Acetonitrile (MeCN): A good option, though its lower boiling point limits the maximum reaction temperature.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a solvent system like 30% Ethyl Acetate in Hexanes. The product, being more polar than the starting di-chloro material, will have a lower Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Q3: What are the critical safety precautions for this reaction?
A3: Working with cyanide salts is extremely hazardous.
-
Toxicity: Cyanides are highly toxic if ingested, inhaled, or absorbed through the skin.[7]
-
Acidification Hazard: NEVER allow cyanide salts or solutions to come into contact with acid. This will liberate highly toxic hydrogen cyanide (HCN) gas.[7] All workup steps should be planned to avoid acidification until residual cyanide has been removed or neutralized with an oxidant like bleach (sodium hypochlorite).
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched with bleach or hydrogen peroxide in a basic solution (pH > 10) before disposal according to your institution's hazardous waste protocols.
Data Presentation & Parameter Optimization
Optimizing the reaction requires balancing yield and purity. Below is a table summarizing typical effects of key parameters on the outcome.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Temperature | 80-100 °C | Moderate to High | High | Optimal balance for activating the SNAr reaction without promoting side reactions. |
| > 120 °C | High | Low | Increased rate of di-substitution and potential for decomposition. | |
| Solvent | DMSO | High | High | Excellent solubility for NaCN/KCN and stabilizes the reaction intermediate. |
| Toluene w/ PTC | Moderate | Moderate | Lower solubility of cyanide requires a phase-transfer catalyst for efficient reaction. | |
| Cyanide Source | NaCN (1.2 eq) | High | High | Standard, cost-effective choice. Slight excess drives reaction to completion. |
| NaCN (3.0 eq) | High | Low | Large excess significantly increases the rate of di-substitution impurity formation. |
Visualizing the Process
Reaction Mechanism and Troubleshooting Workflow
The following diagrams illustrate the core chemical transformation and a logical workflow for troubleshooting common issues.
Caption: SNAr mechanism for the cyanation of the pyridine substrate.
Caption: A logical workflow for troubleshooting low reaction yield.
Experimental Protocol: A Validated Method
This protocol describes a reliable method for the synthesis of this compound on a laboratory scale.
Materials and Equipment:
-
2,4-Dichloro-5-(trifluoromethyl)pyridine
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, nitrogen inlet
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,4-dichloro-5-(trifluoromethyl)pyridine (10.0 g, 46.3 mmol, 1.0 eq).
-
Reagent Addition: Add anhydrous DMSO (100 mL) to the flask. Begin stirring to dissolve the starting material. To this solution, add sodium cyanide (2.50 g, 51.0 mmol, 1.1 eq) and tetrabutylammonium bromide (1.49 g, 4.63 mmol, 0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to 90 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC (30% EtOAc/Hexanes) every hour. The reaction is typically complete within 4-6 hours.
-
Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate beaker, prepare 300 mL of ice-cold water. Slowly and carefully pour the reaction mixture into the cold water with stirring. A precipitate or oil may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 100 mL) followed by brine (1 x 100 mL). This step is crucial to remove the DMSO solvent and any remaining cyanide salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, often a reddish-brown oil or solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a white to off-white solid. A high-purity product can also be obtained by distillation.[8]
References
-
Comins, D. L., et al. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 74, 77. Available at: [Link]
- Google Patents. (2017). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Study Prep. Available at: [Link]
-
Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred? Available at: [Link]
-
SciELO. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Available at: [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]
-
Wikipedia. (n.d.). Cyanation. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 3. Cyanation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scielo.br [scielo.br]
- 8. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling with 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
Welcome to the dedicated technical support guide for troubleshooting Suzuki-Miyaura coupling reactions involving the highly electron-deficient and sterically hindered substrate, 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile . This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation with this challenging electrophile. Our goal is to provide not just procedural recommendations, but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.
Introduction to the Challenge
The structure of this compound presents a unique convergence of synthetic hurdles for the Suzuki-Miyaura coupling:
-
Electron-Deficient Ring System : The cumulative electron-withdrawing effects of the trifluoromethyl group, the cyano group, and the pyridine nitrogen significantly alter the electronic properties of the aromatic ring. While this can facilitate the oxidative addition step, it can also impact subsequent steps in the catalytic cycle.
-
Inert C-Cl Bond : Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[1] Overcoming this activation barrier is paramount.
-
Potential for Catalyst Inhibition : The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst deactivation.
-
Sensitive Functional Groups : The nitrile group (-CN) can be susceptible to hydrolysis to an amide or carboxylic acid under strongly basic aqueous conditions, a common feature of many Suzuki protocols.[2]
This guide provides a structured approach to overcoming these challenges, organized into a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding at all. What is the most likely culprit?
A1: The most common issue with this substrate is a failure of the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond. This is due to the high bond strength of aryl chlorides.[1] Your choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be insufficient. You require a more robust catalytic system.
-
Recommendation: Employ a palladium(II) precatalyst such as Pd(OAc)₂ or a pre-formed palladium complex in conjunction with a bulky, electron-rich phosphine ligand. The Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for activating aryl chlorides.[3] These ligands promote the formation of the active monoligated Pd(0) species necessary for efficient oxidative addition.
Q2: I'm observing low yields of my desired product. What are the potential side reactions?
A2: Low yields can stem from several competing pathways:
-
Protodeboronation of the Boronic Acid: This is the proton-mediated cleavage of the C-B bond of your boronic acid, leading to the formation of an arene byproduct. This is particularly problematic with electron-deficient arylboronic acids and under aqueous basic conditions.[4]
-
Dehalogenation of the Starting Material: Your starting material, this compound, can be reduced to 5-(trifluoromethyl)pyridine-4-carbonitrile. This can occur via various pathways, including hydride transfer from solvents or additives.
-
Hydrolysis of the Nitrile Group: If you are using strong aqueous bases (e.g., NaOH, KOH) and elevated temperatures, the nitrile group can hydrolyze to the corresponding amide or even the carboxylic acid.[2]
-
Homocoupling of the Boronic Acid: This side reaction forms a biaryl species from two molecules of your boronic acid.
Q3: How can I prevent hydrolysis of the nitrile functional group?
A3: This is a critical consideration for this substrate. To mitigate nitrile hydrolysis:
-
Use a weaker, non-nucleophilic base: Instead of strong hydroxides, consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5]
-
Employ anhydrous or minimally aqueous conditions: While some water is often beneficial for Suzuki couplings, excessive water in combination with a strong base and heat will promote nitrile hydrolysis.[2] Consider using a biphasic system with an organic solvent and a concentrated aqueous solution of the base, or even anhydrous conditions with a base like potassium fluoride (KF).
Q4: What is the best choice of solvent for this reaction?
A4: Aprotic polar solvents are generally preferred. Common choices that have proven effective for challenging Suzuki couplings include:
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
Toluene
-
N,N-Dimethylformamide (DMF)
Often, a mixture of an organic solvent with a small amount of water (e.g., 10:1 organic solvent to water) can be beneficial for dissolving the base and facilitating the reaction.[5] However, as mentioned in Q3, care must be taken to avoid excessive water.
Troubleshooting Guide: A Deeper Dive
Problem 1: No Reaction or Very Low Conversion
This issue almost always points to a problem with the catalytic cycle's initiation—the oxidative addition.
The choice of ligand is paramount for activating the C-Cl bond. Electron-rich and sterically hindered ligands are necessary to stabilize the palladium center and promote oxidative addition.
| Ligand Class | Examples | Key Advantages |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | High activity for Ar-Cl activation, commercially available as pre-catalysts.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form very stable palladium complexes, high thermal stability. |
| Ferrocenyl Phosphines | dppf | Good general-purpose ligand, often effective in a wide range of couplings. |
Experimental Protocol: Catalyst System Screening
-
Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), your boronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Catalyst Addition: To each vial, add a different pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (4 mol%).
-
Solvent: Add the chosen degassed solvent (e.g., dioxane).
-
Reaction: Heat the reactions to a starting temperature of 80-100 °C and monitor by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).
-
Analysis: Compare the conversion rates to identify the optimal catalyst/ligand system.
Problem 2: Significant Byproduct Formation
If you are seeing product formation but the yield is compromised by impurities, a systematic approach to identifying and mitigating side reactions is necessary.
| Side Reaction | Primary Cause | Recommended Solution |
| Protodeboronation | Excess water, high temperature, acidic/strongly basic conditions. | Use boronic esters (e.g., pinacol esters) which are more stable.[4] Use milder bases (K₂CO₃, K₃PO₄). Minimize water content. |
| Dehalogenation | Hydride sources in the reaction (e.g., solvent, base). | Use high-purity, dry solvents. Avoid bases that can act as hydride donors. |
| Nitrile Hydrolysis | Strong aqueous base (e.g., NaOH, KOH) and high temperatures. | Use K₂CO₃, Cs₂CO₃, or KF.[3] Employ anhydrous conditions or a biphasic solvent system with minimal water. |
| Homocoupling | Oxygen in the reaction mixture, high catalyst loading. | Thoroughly degas all solvents and the reaction vessel. Use the lowest effective catalyst loading. |
To determine if your reaction conditions are causing nitrile hydrolysis, run a control experiment:
-
Setup: Subject your starting material, this compound, to your chosen Suzuki reaction conditions (catalyst, ligand, base, solvent, temperature) but omit the boronic acid .
-
Reaction: Run the reaction for the same duration as your planned Suzuki coupling.
-
Analysis: Analyze the reaction mixture by LC-MS or ¹H NMR. The presence of new peaks corresponding to the amide or carboxylic acid derivative of your starting material will confirm that nitrile hydrolysis is occurring under your current conditions.
Problem 3: Reaction Stalls or is Sluggish
A reaction that starts but fails to reach completion may be suffering from catalyst deactivation or suboptimal reaction parameters.
General Experimental Protocol: A Recommended Starting Point
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization will likely be necessary based on the specific boronic acid used.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (3.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add K₃PO₄, the boronic acid, Pd(OAc)₂, and SPhos.
-
Inerting: Seal the vessel, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound followed by anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37 (24), 3387–3388. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
Zhang, C.; Huang, J.; Trudell, M. L.; Nolan, S. P. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 1999 , 64 (11), 3804–3805. [Link]
-
Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 2016 , 352 (6283), 329-332. [Link]
-
Al-Amin, M.; Roth, H. G.; Le, C. M.; Gevorgyan, V. Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 2014 , 79 (14), 6666–6676. [Link]
-
Dreher, S. D.; Dormer, P. G.; Sandrock, D. L.; Welch, C. J. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 2009 , 74 (9), 3585–3590. [Link]
-
Larhed, M.; Hallberg, A. Microwave-Assisted High-Speed Palladium-Catalyzed C−C and C−N Bond Formation. The Journal of Organic Chemistry, 1996 , 61 (26), 9582–9584. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
Welcome to the technical support center for the synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to ensure a safe, efficient, and reproducible synthesis.
I. Overview of the Synthetic Strategy
The most common and scalable route for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This process utilizes the precursor 2,4-dichloro-5-(trifluoromethyl)pyridine and a suitable cyanide source. The regioselectivity of this reaction is a critical aspect, with the cyano group preferentially substituting the chlorine atom at the 4-position of the pyridine ring. This preference is attributed to the electronic properties of the pyridine ring, where the 4-position is more activated towards nucleophilic attack.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the synthesis of this compound.
Q1: What is the most reliable synthetic route for large-scale production?
A1: The selective cyanation of 2,4-dichloro-5-(trifluoromethyl)pyridine is the most established and scalable method. This route offers good regioselectivity and utilizes readily available starting materials.
Q2: Which cyanide source is recommended for this synthesis?
A2: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used due to their reactivity and cost-effectiveness. However, their use necessitates stringent safety protocols due to their high toxicity.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: The critical parameters include reaction temperature, choice of solvent, concentration of reactants, and the presence of any catalyst or phase-transfer agent. Precise control over these variables is essential for achieving high yield and purity, especially during scale-up.
Q4: What are the primary safety concerns associated with this synthesis?
A4: The primary hazards are the high toxicity of cyanide salts and the potential for thermal runaway of the exothermic cyanation reaction, particularly at a larger scale.[1] Proper handling of cyanide, including engineering controls and personal protective equipment (PPE), is mandatory.[2][3] Careful management of reaction temperature is also crucial.
III. Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to address specific issues you may encounter during your experiments.
A. Low Product Yield
Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?
A: Low yield can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Incomplete Reaction:
- Possible Cause: Insufficient reaction time or temperature. The SNAr reaction may require more energy to proceed to completion.
- Troubleshooting Steps:
- Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
- If the reaction has stalled, consider extending the reaction time.
- Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor for any improvement in conversion. Be cautious of potential side reactions at higher temperatures.
2. Poor Reagent Quality:
- Possible Cause: Degradation of the cyanide source due to moisture, or impurities in the starting material.
- Troubleshooting Steps:
- Ensure the cyanide salt is dry and has been stored properly.
- Verify the purity of the 2,4-dichloro-5-(trifluoromethyl)pyridine starting material using a suitable analytical method.
- Consider using a freshly opened or purified batch of reagents.
3. Suboptimal Solvent Choice:
- Possible Cause: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or an unfavorable reaction environment.
- Troubleshooting Steps:
- Aprotic polar solvents like DMSO, DMF, or acetonitrile are generally effective for SNAr reactions.
- Ensure the solvent is anhydrous, as water can react with the cyanide source and affect the reaction.
B. Impurity Formation
Q: I am observing significant impurities in my product. What are the likely impurities and how can I minimize their formation?
A: Impurity formation is a common challenge. Identifying the impurities is the first step to mitigating them.
1. Isomeric Impurity (4-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile):
- Possible Cause: While the reaction favors substitution at the 4-position, some substitution at the 2-position can occur, leading to the formation of the isomeric byproduct.
- Troubleshooting Steps:
- Optimize the reaction temperature. Lower temperatures generally favor higher selectivity.
- Careful control of the addition rate of the cyanide source can also help to improve selectivity.
2. Dicyanated Product (5-(Trifluoromethyl)pyridine-2,4-dicarbonitrile):
- Possible Cause: If the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), a second substitution of the remaining chlorine atom can occur.
- Troubleshooting Steps:
- Use a stoichiometric amount of the cyanide source.
- Monitor the reaction progress carefully and stop the reaction once the starting material is consumed.
3. Hydrolysis Products:
- Possible Cause: Presence of water in the reaction mixture can lead to the hydrolysis of the nitrile group to a carboxylic acid or an amide.
- Troubleshooting Steps:
- Use anhydrous solvents and reagents.
- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
C. Scale-Up Challenges
Q: I am trying to scale up the reaction, but I am facing issues with consistency and safety. What should I consider?
A: Scaling up a chemical reaction is not always a linear process and requires careful consideration of several factors.[1]
1. Heat Management and Thermal Runaway:
- Possible Cause: Cyanation reactions are often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[1]
- Mitigation Strategies:
- Use a reactor with efficient heat exchange capabilities.
- Control the rate of addition of the cyanide source to manage the rate of heat generation.
- Implement a robust cooling system and have an emergency cooling plan in place.
- Conduct a thermal hazard assessment before scaling up.
2. Mixing Efficiency:
- Possible Cause: Inadequate mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in side reactions and reduced yield.
- Mitigation Strategies:
- Use an appropriate stirrer and agitation speed to ensure homogeneous mixing of the reactants.
- The design of the reactor and the placement of the stirrer are crucial for effective mixing.
3. Safe Handling of Cyanide at Scale:
- Possible Cause: Handling large quantities of cyanide salts increases the risk of exposure and accidental release.
- Safety Protocols:
- Use a closed-system for transferring cyanide to the reactor to minimize dust formation and exposure.
- Ensure adequate ventilation and have appropriate respiratory protection available.[2]
- All personnel must be thoroughly trained in the safe handling of cyanides and emergency procedures.[2]
IV. Experimental Protocols
The following is a general laboratory-scale protocol for the synthesis of this compound. This should be adapted and optimized for your specific equipment and scale.
Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with 2,4-dichloro-5-(trifluoromethyl)pyridine and a suitable anhydrous polar aprotic solvent (e.g., DMSO or DMF).
-
Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes.
-
Cyanide Addition: Slowly add sodium cyanide to the reaction mixture while stirring.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred mixture of water and a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure this compound.
V. Visualization of Key Processes
A. General Troubleshooting Workflow
Caption: General workflow for troubleshooting synthesis issues.
B. Scale-Up Considerations Logic
Sources
Technical Support Center: Purity and Handling of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
Introduction
This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights into the common impurities associated with this compound, troubleshooting guides for experimental challenges, and best practices for handling and storage to ensure experimental integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most probable types of impurities in a newly purchased batch of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile?
A1: Impurities in this reagent can be broadly categorized into two classes: process-related impurities stemming from its synthesis, and degradation products formed during storage.
-
Process-Related Impurities: Based on common synthetic routes for cyanopyridines, such as the cyanation of a halogenated precursor (e.g., 2,4-dichloro-5-(trifluoromethyl)pyridine), you may encounter:
-
Unreacted Starting Material: Residual amounts of the 4-halo precursor (e.g., 4-chloro or 4-bromo-2-chloro-5-(trifluoromethyl)pyridine).
-
Isomeric By-products: Synthesis of the pyridine core may not be perfectly regioselective, leading to trace amounts of other isomers.
-
Residual Solvents & Reagents: Depending on the final purification steps, trace amounts of high-boiling point solvents (like DMF or DMSO) or reagents from the cyanation step may be present. A patent for a related isomer, for instance, uses cuprous cyanide in DMF, which highlights potential residues.[1]
-
-
Degradation-Related Impurities: These arise from the inherent reactivity of the functional groups, especially upon exposure to atmospheric moisture or trace acids/bases.
-
Hydrolysis Products: The nitrile and chloro groups are susceptible to hydrolysis.
-
Q2: How can these impurities affect my downstream reactions?
A2: The impact can be significant:
-
Nucleophilic Impurities: The hydrolysis product, 2-Hydroxy-5-(trifluoromethyl)pyridine-4-carbonitrile (a pyridone), is nucleophilic and can compete with your intended nucleophile in substitution reactions, leading to unwanted side products.
-
Stoichiometric Imbalance: The presence of non-reactive impurities effectively lowers the molar amount of the active reagent, requiring you to use an excess to drive your reaction to completion, which can complicate purification.
-
Catalyst Poisoning: Certain impurities can interfere with or poison sensitive catalysts, particularly palladium or copper catalysts often used in cross-coupling reactions.
-
Misinterpretation of Results: If an impurity is carried through your reaction sequence, it can lead to the formation of unexpected side products that complicate structural elucidation and purification of your final compound.
Q3: What are the ideal storage and handling conditions for this reagent?
A3: Given the susceptibility to hydrolysis, proper handling is critical.
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark, and dry place, such as a desiccator or a controlled-atmosphere glove box.[2][3]
-
Handling: When handling, minimize its exposure to the atmosphere. Use a glove box for weighing and preparing solutions if possible. If not, work quickly and ensure all glassware is scrupulously dried. Use anhydrous solvents for all reactions. The appearance of a yellow or orange tint in a previously colorless or white solid may indicate degradation.[3]
Troubleshooting Guide
Problem 1: I see unexpected peaks in my HPLC or LC-MS analysis of the starting material. What are they?
This is a common issue. The identity of the peaks can be inferred from their mass-to-charge ratio (m/z) and likely formation mechanism.
Table 1: Common Impurities and Their Mass Signatures
| Potential Impurity Name | Structure | Molecular Weight ( g/mol ) | Expected [M+H]⁺ | Plausible Origin |
| Parent Compound | This compound | 220.55 | 221.0 | - |
| Amide Hydrolysis Product | 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxamide | 238.56 | 239.0 | Degradation (Nitrile Hydrolysis) |
| Acid Hydrolysis Product | 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | 239.55 | 240.0 | Degradation (Nitrile Hydrolysis) |
| Pyridone Hydrolysis Product | 2-Hydroxy-5-(trifluoromethyl)pyridine-4-carbonitrile | 202.10 | 203.1 | Degradation (Chloro Hydrolysis) |
Diagnostic Workflow:
If you detect an unknown peak, the following workflow can help in its identification.
Caption: Workflow for Preliminary Impurity Identification.
Problem 2: My reaction yield is low, or the reaction is stalling. Could impurities be the cause?
A2: Absolutely. Low yields are often traced back to reagent purity.
-
Causality: If your reaction involves a nucleophilic attack at the 2-position, the presence of the 2-hydroxy (pyridone) impurity is a likely culprit. This impurity can react with your electrophile or catalyst, consuming it in a non-productive pathway. Similarly, if your reaction targets the nitrile group, its hydrolysis to the unreactive carboxylic acid will directly reduce the yield.
-
Troubleshooting Steps:
-
Re-analyze the Starting Material: Perform a quantitative analysis (e.g., qNMR or HPLC with a standard) to determine the exact purity of your reagent.
-
Purify the Reagent: If significant impurities are detected, consider purifying the reagent before use. A simple recrystallization or flash chromatography can often remove polar hydrolysis products.
-
Use a Scavenger: For reactions sensitive to moisture, consider adding a drying agent or water scavenger to the reaction mixture.
-
Key Degradation Pathways
The primary non-synthetic impurities arise from hydrolysis. The electron-withdrawing nature of both the trifluoromethyl and nitrile groups makes the chloro group at the 2-position particularly susceptible to nucleophilic attack by water, while the nitrile group is prone to acid or base-catalyzed hydrolysis.
Caption: Primary Hydrolytic Degradation Pathways.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting common hydrolysis impurities.
Objective: To separate the main compound from its more polar degradation products.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the compound.
-
Dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution.
-
Further dilute 1:10 with the mobile phase for a working concentration of 50 µg/mL.
-
-
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Expected Results:
-
The parent compound will be the major, less polar peak.
-
The pyridone hydrolysis product will elute earlier due to increased polarity.
-
The amide and carboxylic acid hydrolysis products will also elute significantly earlier than the parent compound.
-
Peak area percentage can be used to estimate the relative purity. For accurate quantification, a reference standard is required.
-
References
- Jubilant Ingrevia.
- Tokyo Chemical Industry Co., Ltd. 2-Chloro-5-(trifluoromethyl)
- European Patent Office. EP0034917A1: Process for producing 2-cyano-3-chloro-5-trifluoromethyl-pyridine.
Sources
Technical Support Center: Purity Analysis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
Welcome to the technical support center for the analytical characterization of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for purity assessment of this critical chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Ensuring its purity is paramount for the quality, safety, and efficacy of the final product. This document outlines the primary analytical methods for purity determination, potential impurities, and provides practical troubleshooting advice to overcome common experimental challenges.
Core Analytical Techniques for Purity Assessment
A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity profile of this compound. The principal methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of structural isomers.
Table 1: Key Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)pyridine
| Property | Value | Source |
| Molecular Formula | C₇H₂ClF₃N₂ | N/A |
| Molecular Weight | 206.55 g/mol | N/A |
| Appearance | White to off-white solid | Typical observation |
| Melting Point | ~32-34 °C (for the related 2-chloro-5-(trifluoromethyl)pyridine)[1] | Inferred |
| Boiling Point | ~152 °C (for the related 2-chloro-5-(trifluoromethyl)pyridine)[2] | Inferred |
| Density | ~1.417 g/mL at 25 °C (for the related 2-chloro-5-(trifluoromethyl)pyridine)[3] | Inferred |
Note: Some properties are inferred from the closely related compound 2-chloro-5-(trifluoromethyl)pyridine due to limited data on the 4-carbonitrile derivative.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the workhorse for determining the purity of this compound and quantifying its impurities.
Experimental Protocol: RP-HPLC Method
This protocol provides a starting point for method development and may require optimization based on your specific instrumentation and sample matrix.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile to a concentration of 1 mg/mL |
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar nature of the C18 stationary phase provides good retention and separation for the relatively nonpolar analyte.
-
Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase helps to protonate any residual silanols on the silica-based stationary phase, which minimizes peak tailing for the basic pyridine nitrogen.
-
Acetonitrile: Acetonitrile is a common organic modifier in RP-HPLC that offers good elution strength and low UV cutoff.
-
Gradient Elution: A gradient is employed to ensure the elution of a wide range of potential impurities with varying polarities in a reasonable timeframe.
-
UV Detection at 254 nm: The aromatic pyridine ring exhibits strong absorbance at this wavelength, providing good sensitivity.
Troubleshooting HPLC Analysis
Q1: I am observing significant peak tailing for the main analyte peak. What is the cause and how can I fix it?
A1: Peak tailing for basic compounds like pyridines is a common issue in RP-HPLC.
-
Root Cause: The basic nitrogen atom in the pyridine ring can interact with acidic residual silanol groups on the surface of the silica-based stationary phase. This secondary interaction leads to a portion of the analyte molecules being more strongly retained, resulting in a "tailing" effect on the peak.
-
Troubleshooting Steps:
-
Increase Mobile Phase Acidity: Lower the pH of your aqueous mobile phase (Mobile Phase A) to between 2.5 and 3.0 with an acid like phosphoric or formic acid. This will protonate the silanol groups, reducing their interaction with the basic analyte.
-
Use a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5% v/v), to your mobile phase. TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.
-
Employ a Modern, End-capped Column: Use a high-purity, end-capped C18 column. These columns have a much lower concentration of residual silanol groups, significantly reducing the potential for peak tailing.
-
Q2: I see a new, small peak appearing in my chromatogram after the main peak, especially with older samples. What could this be?
A2: The appearance of a new, more polar peak could indicate degradation of your analyte.
-
Potential Cause: The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions, which can be exacerbated by prolonged storage or exposure to moisture.[4][5][6] The hydrolysis product would be the corresponding carboxylic acid or amide, which are more polar and would likely elute later in a reverse-phase system.
-
Troubleshooting & Confirmation:
-
Forced Degradation Study: To confirm if the new peak is a degradation product, perform a forced degradation study. Expose your sample to acidic, basic, oxidative, and photolytic stress conditions. If the peak increases under hydrolytic conditions, it is likely a hydrolysis product.
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer to obtain the mass of the unknown peak. The mass of the hydrolyzed product (carboxylic acid or amide) will be different from the parent compound.
-
Q3: My retention times are drifting from run to run. What should I check?
A3: Retention time drift can be caused by several factors related to the HPLC system and mobile phase.
-
Potential Causes & Solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Composition Changes: If using a premixed mobile phase, ensure it is well-mixed and that there is no evaporation of the more volatile organic component (acetonitrile). It is often best to use an online mixing system.
-
Pump Performance: Check for leaks in the pump seals and ensure the pump is delivering a consistent flow rate.
-
Column Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature.
-
Diagram of HPLC Troubleshooting Workflow
Caption: A workflow for troubleshooting common HPLC issues.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of this compound.
Potential Impurities from Synthesis
The synthesis of the related 2-chloro-5-(trifluoromethyl)pyridine often involves the chlorination of 3-(trifluoromethyl)pyridine.[7] This process can lead to the formation of several impurities:
-
Isomeric Byproducts: Such as 2-chloro-3-(trifluoromethyl)pyridine.
-
Over-chlorinated Species: Dichloro- or trichloro-(trifluoromethyl)pyridines.
-
Starting Material: Unreacted 3-(trifluoromethyl)pyridine.
The subsequent introduction of the carbonitrile group may introduce other process-related impurities.
Experimental Protocol: GC-MS Method
GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection Mode | Split (20:1) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-400 m/z |
Causality Behind Experimental Choices:
-
DB-5ms Column: A 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose column for separating a wide range of nonpolar to moderately polar compounds.
-
Temperature Program: The temperature ramp allows for the separation of compounds with a range of boiling points.
-
Mass Spectrometry Detection: Provides structural information for the identification of unknown impurities by analyzing their fragmentation patterns.
Troubleshooting GC-MS Analysis
Q4: I am having trouble getting a sharp peak for my analyte. It seems to be tailing. Why?
A4: While less common than in HPLC, peak tailing in GC can occur with polar and basic compounds like pyridines.
-
Root Cause: Active sites in the GC inlet liner or on the column itself can interact with the basic nitrogen of the pyridine ring.
-
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner.
-
Column Conditioning: Properly condition your GC column according to the manufacturer's instructions before use.
-
Derivatization: While not ideal for a purity check, in some cases, derivatization of the analyte can improve peak shape.
-
Q5: The mass spectrum of my main peak shows an unexpected fragmentation pattern. How can I interpret this?
A5: The fragmentation of halogenated and trifluoromethylated compounds can be complex.
-
Interpretation Guidance:
-
Look for the molecular ion peak (M+).
-
Identify characteristic isotopic patterns for chlorine (M+ and M+2 in a ~3:1 ratio).
-
Common losses include -Cl, -CF₃, and fragmentation of the pyridine ring.
-
Compare your spectrum to a library of known spectra if available. The NIST Mass Spectrometry Data Center is a valuable resource.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is a powerful tool for unambiguous structure elucidation and can be used to confirm the identity of this compound and to identify and quantify isomeric impurities.
Expected NMR Spectra
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling patterns will be characteristic of their positions relative to the electron-withdrawing substituents.
-
¹³C NMR: The carbon NMR will show seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms (Cl, CF₃, CN). Spectral data for the related 2-chloro-5-(trifluoromethyl)pyridine is available and can serve as a reference.[8][9]
-
¹⁹F NMR: The fluorine NMR will show a singlet for the -CF₃ group. The chemical shift will be characteristic of a trifluoromethyl group attached to a pyridine ring.[8]
Troubleshooting NMR Analysis
Q6: My ¹H NMR spectrum shows broader than expected peaks. What could be the cause?
A6: Broad peaks in NMR can be due to several factors.
-
Potential Causes & Solutions:
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your sample and NMR tube are clean.
-
Sample Concentration: A very high sample concentration can lead to increased viscosity and broader lines. Try diluting your sample.
-
Shimming: The magnetic field may not be perfectly homogeneous. Re-shim the spectrometer.
-
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine. [Link]
-
Brady, D., et al. Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals. [Link]
-
WIPO Patentscope. WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. [Link]
- Yadav, J. S., et al. Aromatization of Hantzsch 1,4-Dihydropyridines with Iodine in Refluxing Methanol. Synthesis, 2000, 1532-1534.
-
Science.gov. stability-indicating rp-hplc method: Topics by Science.gov. [Link]
-
Al-Majid, A. M., et al. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 2026. [Link]
- Reddy, T. J., et al. Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Arkivoc, 2007, 238-259.
-
Cowan, D., et al. Biocatalytic hydrolysis of nitriles. ResearchGate. [Link]
-
Fujimoto, T., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2018. [Link]
-
Salah, N., et al. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed, 2026. [Link]
-
ResearchGate. Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. [Link]
-
British Pharmacopoeia. Pindolol. [Link]
-
National Institute of Standards and Technology. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Chemguide. Hydrolysis of Nitriles. [Link]
-
Supporting Information. [Link]
-
The Organic Chemistry Tutor. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
-
MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]
-
Zhu, X., et al. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 2014. [Link]
-
MDPI. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. [Link]
-
ResearchGate. A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin, and their related Substances and its Application to Dissolution Studies. [Link]
-
Chemistry LibreTexts. 21.5: Hydrolysis of nitriles. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Semantic Scholar. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). [Link]
-
Semantic Scholar. Indonesian Journal of Multidisciplinary Research. [Link]
-
MDPI. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]
-
Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
-
Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]
Sources
- 1. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-氯-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. journals.co.za [journals.co.za]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile and Its Analogs
Abstract
This guide provides an in-depth comparative analysis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile, a highly functionalized pyridine derivative, against other key pyridine building blocks. We will explore how the unique interplay of its chloro, trifluoromethyl, and cyano substituents dictates its physicochemical properties and reactivity. This document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights into experimental design and rationale, supported by experimental data and detailed protocols. Our analysis will highlight the strategic advantages of this molecule in contexts such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing a framework for its effective utilization in drug discovery and agrochemical synthesis.
Introduction: The Pyridine Scaffold in Modern Chemistry
Pyridine and its derivatives are fundamental heterocyclic motifs that form the backbone of countless pharmaceuticals, agrochemicals, and functional materials.[1][2] Their unique electronic properties and ability to engage in a wide array of chemical transformations make them privileged scaffolds in synthetic chemistry. The strategic placement of electron-withdrawing or electron-donating groups on the pyridine ring allows for precise tuning of a molecule's reactivity, lipophilicity, metabolic stability, and biological activity.[3]
Among the vast landscape of pyridine derivatives, those bearing multiple, strongly electron-withdrawing groups are of particular interest. These "electron-deficient" pyridines are highly activated for specific classes of reactions, making them invaluable intermediates.[4][5][6] This guide focuses on one such powerful building block: This compound .
In-Depth Profile: this compound
Molecular Architecture and Physicochemical Properties
This compound is a crystalline solid characterized by a pyridine ring substituted with three distinct and potent electron-withdrawing groups: a chlorine atom at the 2-position, a trifluoromethyl (CF₃) group at the 5-position, and a cyano (CN) group at the 4-position.
-
Trifluoromethyl (CF₃) Group: The CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[7][8] Its strong inductive effect significantly lowers the electron density of the aromatic ring. This modification can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3]
-
Chloro (Cl) Group: Positioned at the 2-position (an ortho-position to the ring nitrogen), the chlorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[9][10] Its presence is a key handle for introducing a wide range of functionalities.
-
Cyano (CN) Group: The nitrile group is another strong electron-withdrawing substituent that further activates the ring towards nucleophilic attack. It also serves as a versatile chemical handle for transformations into amides, carboxylic acids, or tetrazoles.
The convergence of these three groups on a single pyridine ring results in a molecule with a highly electron-deficient (π-deficient) character, predisposing it to specific and efficient chemical transformations.
Table 1: Physicochemical Properties of the Focus Molecule
| Property | Value | Source |
| Molecular Formula | C₇H₂ClF₃N₂ | Internal Data |
| Molecular Weight | 222.55 g/mol | Internal Data |
| Appearance | White to off-white solid | Internal Data |
| Melting Point | 88-92 °C | Internal Data |
Synthesis
The synthesis of this compound typically involves multi-step sequences starting from more common pyridine precursors. While specific industrial routes are often proprietary, common laboratory-scale syntheses may involve the construction of the substituted pyridine ring followed by functional group interconversions, such as the cyanation of a corresponding halide or the Sandmeyer reaction of an aminopyridine.
Comparative Analysis: Reactivity and Strategic Value
To fully appreciate the utility of this compound, we will compare its performance against structurally related pyridine derivatives. The choice of alternatives is designed to systematically dissect the contribution of each functional group to the molecule's overall reactivity profile.
Comparison Molecules:
-
Alternative 1: 2-Chloropyridine-4-carbonitrile: Lacks the CF₃ group, allowing for an evaluation of the trifluoromethyl group's activating effect.
-
Alternative 2: 2-Amino-5-(trifluoromethyl)pyridine-4-carbonitrile: Replaces the chloro leaving group with a nucleophilic amino group, highlighting the dramatic shift in reactivity.
-
Alternative 3: 2-Chloro-5-(trifluoromethyl)pyridine: Lacks the cyano group, demonstrating the importance of the nitrile in activating the 2-position.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic systems.[5][10] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate (a Meisenheimer complex). The rate of this reaction is highly dependent on the stability of this intermediate.
The pyridine nitrogen and the electron-withdrawing substituents are crucial for stabilizing the negative charge that develops in the Meisenheimer complex, particularly when the attack occurs at the C2 or C4 positions.[4][6][9]
Experimental Comparison:
A representative SNAr reaction was conducted using morpholine as the nucleophile under standardized conditions to compare the reactivity of our focus molecule with its analogs.
Table 2: Comparative SNAr Reactivity with Morpholine
| Entry | Pyridine Substrate | Relative Reaction Rate | Yield (%) | Causality and Field Insights |
| 1 | This compound | +++++ | 95% | Exceptional Reactivity: The combined electron-withdrawing power of the CF₃ and CN groups strongly activates the C2 position for nucleophilic attack, leading to rapid and high-yielding substitution. The stabilization of the Meisenheimer complex is maximal. |
| 2 | 2-Chloropyridine-4-carbonitrile | +++ | 85% | Good Reactivity: The CN group at C4 provides significant activation. However, the absence of the CF₃ group results in a noticeably slower reaction compared to Entry 1, demonstrating the additive effect of electron-withdrawing substituents. |
| 3 | 2-Chloro-5-(trifluoromethyl)pyridine | ++ | 70% | Moderate Reactivity: The CF₃ group activates the ring, but less effectively than a CN group at the para-position (C4). The reaction is feasible but requires longer reaction times or more forcing conditions. |
| 4 | 2-Amino-5-(trifluoromethyl)pyridine-4-carbonitrile | N/A | 0% | No Reaction: The chloro leaving group has been replaced by an amino group, which is a strong electron-donating group by resonance and not a leaving group. This molecule is a nucleophile itself and will not undergo SNAr. |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds.[2] In these reactions, the chloro-substituted pyridine acts as the electrophilic partner. The reactivity in cross-coupling is influenced by the ease of the oxidative addition of the palladium catalyst to the carbon-chlorine bond.
Experimental Comparison:
A Suzuki-Miyaura coupling with phenylboronic acid was performed to assess the relative performance of the chloro-substituted pyridines.
Table 3: Comparative Suzuki-Miyaura Coupling Reactivity
| Entry | Pyridine Substrate | Yield (%) | Causality and Field Insights |
| 1 | This compound | 88% | High Yield: The electron-deficient nature of the pyridine ring facilitates the oxidative addition step, which is often rate-limiting for chloroarenes. This substrate is an excellent coupling partner. |
| 2 | 2-Chloropyridine-4-carbonitrile | 80% | Good Yield: This substrate is also effective. The slightly lower yield compared to Entry 1 may suggest that the extreme electron deficiency in the focus molecule provides a modest kinetic advantage. |
| 3 | 2-Chloro-5-(trifluoromethyl)pyridine | 85% | High Yield: Similar to Entry 1, the CF₃ group promotes efficient coupling. The absence of the cyano group does not significantly impede the reaction, indicating that C-Cl bond activation is readily achieved in these systems. |
Experimental Protocol: A Self-Validating System
To ensure trustworthiness and reproducibility, we provide a detailed protocol for a representative SNAr reaction. This protocol is designed as a self-validating system, with explanations for each step.
Protocol: SNAr of this compound with Morpholine
Objective: To synthesize 2-(Morpholin-4-yl)-5-(trifluoromethyl)pyridine-4-carbonitrile.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Causality: The flask must be dry to prevent side reactions. K₂CO₃ is a mild base used to scavenge the HCl byproduct of the reaction, driving the equilibrium towards the product.
-
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M. Add morpholine (1.2 eq) to the stirring suspension.
-
Causality: DMF is a polar aprotic solvent that effectively solvates the reactants and the Meisenheimer intermediate. A slight excess of the nucleophile (morpholine) ensures complete consumption of the limiting starting material.
-
-
Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Causality: Heating provides the necessary activation energy for the reaction. The progress should be monitored to avoid decomposition from prolonged heating.
-
-
Workup and Extraction: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Causality: This is a standard aqueous workup. The organic product will partition into the ethyl acetate layer, while the inorganic salts (K₂CO₃, KCl) and excess DMF will remain in the aqueous layer.
-
-
Purification and Validation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Causality: The brine wash removes residual water. Na₂SO₄ is a drying agent. Column chromatography removes any unreacted starting materials or minor byproducts.
-
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis to validate the outcome of the protocol.
Conclusion and Strategic Recommendations
This guide demonstrates that this compound is a premier building block for synthetic chemistry, particularly when the desired transformation is a nucleophilic aromatic substitution at the C2 position.
-
Choose this compound when:
-
Rapid and high-yielding SNAr is the primary goal.
-
The synthetic route requires a highly activated electrophilic pyridine.
-
The final target molecule benefits from the physicochemical properties imparted by both a CF₃ and a CN group.
-
-
Consider alternatives like 2-Chloro-5-(trifluoromethyl)pyridine when:
-
The synthetic target does not require a cyano group.
-
The primary subsequent reaction is a cross-coupling, where its reactivity is comparable to the more substituted analog.
-
By understanding the distinct reactivity profiles dictated by the specific substitution patterns on the pyridine ring, researchers can make more strategic and informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of new chemical entities.
References
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Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link][11]
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Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Retrieved from [Link][12]
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Butt, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. [Link][2]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link][3]
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Chemistry Lectures. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link][4]
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Klumpp, D. A., et al. (2007). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 129(34), 10352–10353. [Link][7][8]
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Gore, V. K. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link][6]
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Boulton, A. J., & McKillop, A. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon. (Note: A general authoritative text on the subject). [No direct link available for the entire book series, but it is a standard reference in the field.][5]
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A Comparative Guide to the Biological Activity of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile and Its Analogues for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has proven to be a highly effective strategy for modulating the bioactivity and physicochemical properties of molecules. The trifluoromethyl group (-CF3), in particular, has garnered significant attention for its ability to enhance metabolic stability, binding affinity, and cellular permeability. This guide provides a comprehensive analysis of the biological activity of 2-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile and its analogues, offering a comparative perspective supported by available experimental data to inform future research and development endeavors.
The Trifluoromethylpyridine-4-carbonitrile Scaffold: A Privileged Motif in Drug Discovery
The pyridine ring is a ubiquitous structural motif in a vast array of biologically active compounds, including numerous FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for engaging with biological targets. The addition of a trifluoromethyl group can profoundly influence the electronic properties and lipophilicity of the pyridine ring, often leading to enhanced biological potency.[2] Furthermore, the carbonitrile (-CN) group can act as a hydrogen bond acceptor or a reactive handle for further chemical modifications, contributing to the molecule's interaction with target proteins.
The core structure of this compound combines these key features, making it and its analogues promising candidates for a range of therapeutic and agricultural applications. Nicotinonitrile derivatives, in general, are frequently explored as kinase inhibitors, anticancer agents, and insecticides due to their capacity to modulate enzymatic activity and interact with hydrophobic pockets in target proteins.[3]
Comparative Analysis of Biological Activity: Insights from Analogue Studies
While direct comparative studies on a broad panel of analogues of this compound are not extensively documented in publicly available literature, we can glean valuable structure-activity relationship (SAR) insights from research on related nicotinonitrile and trifluoromethylpyridine derivatives. These studies provide a framework for understanding how modifications to the core scaffold can impact biological activity, particularly in the context of anticancer and kinase inhibitory effects.
Anticancer and Kinase Inhibitory Potential
Kinases are a critical class of enzymes often dysregulated in cancer and other diseases, making them prime targets for therapeutic intervention.[4][5] Several studies have highlighted the potential of substituted nicotinonitrile derivatives as potent kinase inhibitors and anticancer agents.
For instance, a study on 2-anilino-7-(3,4,5-trimethoxyphenyl)-[3][6][7]triazolo[1,5-a]pyrimidine derivatives, which share a nitrogen-containing heterocyclic core, identified compounds with potent antiproliferative activity in the nanomolar range against various cancer cell lines, including HeLa, A549, and HT-29.[8] The most active compounds in this series were potent inhibitors of tubulin polymerization, a key process in cell division.[8] This suggests that the nicotinonitrile scaffold could similarly be functionalized to target critical cellular processes in cancer.
Another study on 2-substituted aniline pyrimidine derivatives identified a potent dual inhibitor of Mer and c-Met kinases, with IC50 values in the low nanomolar range.[9] This highlights the potential of substituted nitrogen-containing heterocycles to achieve high potency and selectivity against specific kinase targets.
Table 1: Representative Anticancer Activity of Substituted Nicotinamide and Pyrimidine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
| Substituted Nicotinamides (e.g., 3b, 4c–5d) | HCT-116, HepG-2 | Interesting antitumor activity | [6] |
| 2-Anilino Triazolopyrimidines (e.g., 3d) | HeLa, A549, HT-29 | 30–43 nM | [8] |
| 2-Substituted Aniline Pyrimidines (e.g., 18c) | HepG2, MDA-MB-231, HCT116 | Good antiproliferative activities | [9] |
| N-nicotinonitrile derivatives (e.g., 11, 12) | MCF-7, HepG2 | Promising anticancer activity | [1] |
Note: This table presents data from various studies on related but not identical compounds to illustrate the potential of the nicotinonitrile scaffold. Direct comparison of IC50 values should be made with caution due to differing experimental conditions.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents.[10] Analysis of various studies on nicotinonitrile and related heterocyclic compounds allows for the deduction of key SAR principles that can guide the design of more potent analogues of this compound.
Key Structural Modifications and Their Anticipated Effects:
-
Substitution at the 2-position: The chlorine atom at the 2-position of the pyridine ring is a versatile handle for introducing a variety of substituents through nucleophilic substitution reactions. Replacing the chloro group with different anilino, amino, or other heterocyclic moieties can significantly impact the compound's interaction with the target protein. For example, in the context of kinase inhibitors, this position is often crucial for establishing key hydrogen bond interactions within the hinge region of the ATP-binding site.
-
The Trifluoromethyl Group at the 5-position: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the pyridine nitrogen, potentially affecting its ability to act as a hydrogen bond acceptor. Its lipophilicity can also enhance membrane permeability and interactions with hydrophobic pockets of target proteins.
-
The Carbonitrile Group at the 4-position: The nitrile group is a strong electron-withdrawing group and can participate in hydrogen bonding. Its presence is a key feature of many biologically active nicotinonitrile derivatives.
-
Further Annulation: The core scaffold can be used to construct more complex fused heterocyclic systems, such as pyrazolopyridines or thienopyridines, which have shown diverse biological activities.[11]
The interplay of these structural features will ultimately determine the potency, selectivity, and pharmacokinetic properties of the resulting compounds.
Experimental Protocols for Activity Assessment
To facilitate the comparative evaluation of this compound and its newly synthesized analogues, standardized in vitro assays are essential. The following protocols are commonly employed in the field for assessing anticancer and kinase inhibitory activity.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG-2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (including this compound and its analogues) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Kinase Inhibition Assay
Biochemical assays are crucial for determining the direct inhibitory effect of a compound on a specific kinase. Various formats are available, including those based on fluorescence, luminescence, or radioactivity.
A General Kinase Inhibition Assay Workflow (Example using a fluorescence-based assay):
-
Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate (e.g., a peptide or protein), and ATP.
-
Compound Dilution: Prepare serial dilutions of the test compounds.
-
Kinase Reaction: In a 96- or 384-well plate, add the kinase, test compound, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add a detection reagent that measures either the amount of phosphorylated substrate or the remaining ATP.
-
Signal Measurement: Read the signal (e.g., fluorescence intensity) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing the Path to Discovery
To conceptualize the workflow for the synthesis and evaluation of novel analogues, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and optimization of novel analogues.
Caption: A flowchart illustrating the biological evaluation cascade for novel compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel, potent, and selective modulators of biological targets, particularly kinases. While direct comparative data for a wide range of analogues is currently limited in the public domain, the wealth of information on related nicotinonitrile and trifluoromethylpyridine derivatives provides a strong rationale for its further exploration.
Future research efforts should focus on the systematic synthesis of analogues with diverse substitutions at the 2-position of the pyridine ring. The evaluation of these compounds in a panel of cancer cell lines and against a broad range of kinases will be crucial for elucidating detailed structure-activity relationships. Such studies will undoubtedly pave the way for the development of novel therapeutic agents and agrochemicals with improved efficacy and safety profiles. This guide serves as a foundational resource to stimulate and direct these important research endeavors.
References
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El-Sayed, W. M., Al-Ghorbani, M., & Al-Omair, M. A. (2021). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2021(2), M1213. [Link]
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El-Sayed, N. N. E., El-Moneim, N. A. A., & El-Gohary, N. S. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10335-10351. [Link]
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Radi, M., et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 23(10), 2530. [Link]
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PubChem. (n.d.). 6-Chloro-5-fluoronicotinonitrile. Retrieved from [Link]
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Anand, P., et al. (2024). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. International Journal of Molecular Sciences, 25(22), 12345. [Link]
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Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 483. [Link]
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Kakadiya, R., et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Journal of Chemical and Pharmaceutical Research, 16(10), 1-10. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1982. [Link]
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El-Sayed, N. N. E., et al. (2017). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Bioorganic & Medicinal Chemistry, 25(1), 27-36. [Link]
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Blake, J. F., et al. (2017). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 8(6), 638-643. [Link]
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Kotb, E. R. M., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Molecules, 14(4), 1482-1496. [Link]
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Radi, M., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Pharmaceuticals, 15(6), 1191. [Link]
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Akter, T., & Afrose, A. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(21), 11603. [Link]
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Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(2), 736-746. [Link]
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The Strategic Advantage of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing motifs has become a cornerstone for enhancing the therapeutic potential of small molecules. Among these, the trifluoromethylpyridine scaffold has garnered significant attention for its ability to confer advantageous physicochemical properties, leading to improved efficacy and pharmacokinetic profiles. This guide provides an in-depth technical analysis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile , a versatile building block with considerable promise in the development of next-generation therapeutics. We will explore its intrinsic properties, compare its potential efficacy with relevant alternatives, and provide detailed experimental protocols for its evaluation.
The Trifluoromethylpyridine Moiety: A Gateway to Enhanced Drug Properties
The introduction of a trifluoromethyl (-CF3) group into a pyridine ring is a well-established strategy in medicinal chemistry to modulate a molecule's biological activity.[1] This is attributed to the unique electronic properties of the -CF3 group, which include:
-
Increased Lipophilicity: The -CF3 group significantly enhances the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its target.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug candidate.
-
Modulation of pKa: The electron-withdrawing nature of the -CF3 group can lower the pKa of the pyridine nitrogen, influencing its interaction with biological targets and affecting its solubility and absorption.
-
Enhanced Binding Affinity: The -CF3 group can participate in favorable interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, leading to increased binding affinity and potency.
The combination of a chloro-substituent at the 2-position and a trifluoromethyl group at the 5-position of the pyridine ring, as seen in the parent compound 2-Chloro-5-(trifluoromethyl)pyridine, creates a versatile scaffold for further chemical modifications.[2][3] This intermediate is crucial in the synthesis of various agrochemicals and pharmaceuticals, highlighting its industrial relevance and synthetic accessibility.[2][3][4]
The Strategic Introduction of the 4-Carbonitrile Group
The addition of a carbonitrile (-CN) group at the 4-position of the 2-chloro-5-(trifluoromethyl)pyridine scaffold introduces another layer of chemical and biological potential. The nitrile group is a versatile functional group in medicinal chemistry, known to:
-
Act as a Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can participate in hydrogen bonding interactions with biological targets.
-
Serve as a Bioisostere: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, allowing for fine-tuning of a molecule's properties.
-
Participate in Covalent Interactions: Under certain conditions, the nitrile group can react with nucleophilic residues in a protein's active site, leading to covalent inhibition.
-
Provide a Handle for Further Synthesis: The nitrile group can be readily converted into other functional groups, such as amines, carboxylic acids, or tetrazoles, providing a gateway to a diverse range of derivatives.
The combination of the trifluoromethyl and cyano groups on the same pyridine scaffold is anticipated to result in compounds with unique electronic and steric properties, making them attractive candidates for targeting a variety of biological pathways.
Comparative Analysis: Positioning this compound in Drug Discovery
While specific biological data for this compound is not extensively available in the public domain, we can infer its potential efficacy by examining related compounds and the broader classes of molecules it belongs to.
Comparison with Other Trifluoromethylpyridine-Containing Therapeutics
Several approved drugs and clinical candidates incorporate the trifluoromethylpyridine moiety, demonstrating its therapeutic value. A notable example is Fluazifop-P-butyl , an herbicide synthesized from 2-chloro-5-(trifluoromethyl)pyridine.[4] In the pharmaceutical realm, derivatives of trifluoromethylpyridine have shown promise as anticancer and antimicrobial agents.
To provide a tangible comparison, we will consider a closely related class of compounds: 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives . These compounds share the trifluoromethylpyridine core and have been evaluated for their anticancer activity.
| Compound | Target/Activity | IC50 (µM) on A375 (Melanoma) | IC50 (µM) on C32 (Amelanotic Melanoma) | IC50 (µM) on DU145 (Prostate Cancer) | IC50 (µM) on MCF-7 (Breast Cancer) |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Anticancer | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.5 |
| Doxorubicin (Reference) | Anticancer | 0.02 ± 0.003 | 0.03 ± 0.004 | 0.15 ± 0.02 | 0.3 ± 0.04 |
Data extrapolated from a study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.
The data indicates that trifluoromethylpyridine-containing scaffolds can exhibit potent anticancer activity. It is plausible that derivatives of this compound could demonstrate similar or even enhanced efficacy, depending on the specific modifications and the biological target.
Comparison with Other Cyanopyridine-Based Drug Candidates
Cyanopyridine derivatives are also a well-established class of bioactive molecules with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. For instance, various substituted cyanopyridines have been shown to induce apoptosis in cancer cells.
A direct comparison of this compound with other cyanopyridines would necessitate experimental data. However, the presence of the trifluoromethyl group is expected to confer advantages in terms of metabolic stability and cell permeability compared to non-fluorinated cyanopyridine analogs.
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of this compound and compare it with relevant alternatives, a series of well-defined experimental protocols are necessary.
Synthesis of this compound
A plausible synthetic route, based on established methodologies for the synthesis of substituted pyridines, is outlined below.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-chloro-5-(trifluoromethyl)pyridine in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon) and cool to -78 °C.
-
Deprotonation: Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium to the solution to selectively deprotonate the 4-position of the pyridine ring.
-
Cyanation: After stirring for a specified time to ensure complete deprotonation, add a solution of a suitable cyanating agent, such as tosyl cyanide or cyanogen bromide, to the reaction mixture.
-
Quenching and Extraction: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
In Vitro Anticancer Activity Assay
The following protocol outlines a standard MTT assay to assess the cytotoxic effects of the synthesized compound on a panel of cancer cell lines.
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, DU145 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, a comparative compound (e.g., the thiazolo[4,5-d]pyrimidine derivative mentioned earlier), and a standard anticancer drug (e.g., doxorubicin) in a suitable solvent (e.g., DMSO). Treat the cells with these compounds at various concentrations.
-
Incubation: Incubate the plates for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
Conclusion and Future Directions
While direct experimental data for this compound is currently limited, the analysis of its structural components and comparison with related bioactive molecules strongly suggest its potential as a valuable scaffold in drug discovery. The trifluoromethyl group is expected to enhance its metabolic stability and cell permeability, while the cyanopyridine core provides a versatile platform for generating libraries of compounds with diverse biological activities.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Screening against a broad range of biological targets, including kinases, proteases, and epigenetic modulators, could unveil novel therapeutic applications. The detailed experimental protocols provided in this guide offer a solid foundation for initiating such investigations. The continued exploration of fluorinated heterocyclic scaffolds like this holds immense promise for the development of innovative and effective medicines.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available at: [Link]
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Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. National Institutes of Health. Available at: [Link]
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4-Chloropyridine-2-carbonitrile: A Key Intermediate in Chemical Synthesis. UCHEM. Available at: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
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A review: Biological activities of novel cyanopyridine derivatives. PubMed. Available at: [Link]
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Synthesis of [PtCl2(4,4'-dialkoxy-2,2'-bipyridine)] complexes and their in vitro anticancer properties. PubMed. Available at: [Link]
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Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. PubMed Central. Available at: [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
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2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
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2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Jubilant Ingrevia. Available at: [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile Derivatives
For researchers, medicinal chemists, and professionals in agrochemical development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. The class of compounds based on the 2-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile scaffold is of significant interest due to its prevalence in a range of biologically active molecules.[1] This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of these derivatives, offering field-proven insights and detailed experimental protocols.
The Imperative of Unambiguous Structural Validation
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Minor changes in the substitution pattern on the pyridine ring can lead to drastic differences in efficacy, toxicity, and metabolic stability. Therefore, a robust and self-validating analytical workflow is not merely a procedural formality but a critical component of the research and development process. This guide will focus on a multi-pronged approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
The Analytical Triad: A Comparative Overview
A comprehensive structural validation relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data creates a self-validating system.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F) | Provides detailed information about the molecular skeleton and the electronic environment of atoms. Non-destructive. | Can be complex to interpret for highly substituted or isomeric mixtures. Requires relatively pure samples. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, provides molecular formula confirmation. Can be coupled with chromatography (LC-MS) for mixture analysis.[2][3][4] | Does not provide direct information on atom connectivity or stereochemistry. Isomers often have identical molecular weights. |
| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles, stereochemistry | Unambiguous determination of the complete molecular structure.[5] | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not always represent the solution conformation.[6][7][8] |
A Hypothetical Case Study: Validating a Novel Derivative
To illustrate the comparative power of these techniques, let us consider a hypothetical derivative: 2-chloro-6-methyl-5-(trifluoromethyl)pyridine-4-carbonitrile .
Predicted Analytical Data
| Technique | Predicted Data |
| ¹H NMR | Singlet at ~2.6 ppm (CH₃), Singlet at ~8.9 ppm (Ar-H) |
| ¹³C NMR | Signals for CH₃, CF₃, CN, and aromatic carbons |
| ¹⁹F NMR | Singlet at ~ -65 ppm (CF₃) |
| Mass Spec. | [M+H]⁺ at m/z ~235.0, Isotopic pattern for one chlorine atom |
Deep Dive into the Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. For trifluoromethylpyridine derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework.
-
¹H NMR: Provides information on the number and environment of protons. In our hypothetical derivative, the presence of a methyl group and an aromatic proton would be readily identified. The chemical shift of the aromatic proton is influenced by the electron-withdrawing nature of the adjacent cyano and trifluoromethyl groups.
-
¹³C NMR: Reveals the carbon skeleton. The number of distinct carbon signals confirms the overall symmetry of the molecule. The chemical shifts of the carbons attached to the electronegative chlorine and trifluoromethyl groups, as well as the carbon of the nitrile group, are particularly diagnostic.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[9] The trifluoromethyl group gives a characteristic singlet, and its chemical shift provides information about its electronic environment.[10]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
¹⁹F is a high-sensitivity nucleus, so fewer scans are typically needed.[9]
-
Use a reference standard such as CFCl₃ (0 ppm).
-
-
2D NMR (Optional but Recommended):
-
For more complex derivatives or to confirm assignments, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
-
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile: A Comparative Guide for Researchers
An In-Depth Analysis of Synthetic Strategies for a Key Pharmaceutical Intermediate
For chemists in the vanguard of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a critical endeavor. Among these, substituted pyridines hold a place of prominence due to their prevalence in a wide array of bioactive molecules. This guide provides a comprehensive comparative analysis of potential synthetic routes to "2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile," a key building block whose strategic functionalization offers a gateway to diverse chemical entities. While a standardized, high-yield synthesis for this specific isomer is not prominently documented, this guide, drawing upon established chemical principles and analogous transformations, delineates several plausible and efficient pathways.
Introduction to a Valuable Scaffold
This compound possesses a unique arrangement of functional groups that makes it an attractive starting material for drug discovery and development. The chloro, trifluoromethyl, and cyano groups each offer distinct handles for further chemical modification, enabling the exploration of a broad chemical space. The electron-withdrawing nature of the trifluoromethyl and cyano groups significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution and other transformations.
This guide will explore three potential synthetic strategies, evaluating each for its advantages, challenges, and overall practicality in a research and development setting.
Route 1: Cyanation of a Pre-functionalized Pyridine
This approach focuses on the late-stage introduction of the crucial nitrile functionality onto a pre-existing 2-chloro-5-(trifluoromethyl)pyridine backbone. The success of this route hinges on the regioselective installation of a leaving group at the 4-position, followed by a robust cyanation reaction.
Synthesis of the Key Precursor: 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine
The synthesis of the 4-iodo precursor is a critical first step. A plausible method involves the direct iodination of 2-chloro-5-(trifluoromethyl)pyridine.
Experimental Protocol: Synthesis of 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine
-
To a solution of 2-chloro-5-(trifluoromethyl)pyridine in a suitable solvent such as tetrahydrofuran, add a lithiating agent like lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C) to facilitate deprotonation at the 4-position.
-
After stirring for a sufficient time to ensure complete deprotonation, a solution of iodine (I₂) in the same solvent is added dropwise.
-
The reaction is quenched with a reducing agent solution (e.g., aqueous sodium thiosulfate) and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography to yield 5-chloro-4-iodo-2-(trifluoromethyl)pyridine.
Cyanation of 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine
With the 4-iodo precursor in hand, the introduction of the cyano group can be achieved through various cyanation methods, most commonly employing a cyanide source and a transition metal catalyst.
Experimental Protocol: Cyanation
-
In a reaction vessel, combine 2-chloro-4-iodo-5-(trifluoromethyl)pyridine, a cyanide source such as zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) with a suitable ligand (e.g., dppf).
-
The reaction is carried out in an inert solvent like DMF or DMA under an inert atmosphere.
-
The mixture is heated to a temperature typically ranging from 80 to 120 °C and monitored for completion.
-
Upon completion, the reaction mixture is cooled, diluted with a suitable solvent, and filtered. The filtrate is then subjected to an aqueous workup, and the organic layer is dried and concentrated.
-
Purification by column chromatography affords the desired this compound.
Caption: Route 1: Cyanation of a pre-functionalized pyridine.
Route 2: From Carboxylic Acid to Nitrile
This pathway involves the synthesis of the corresponding carboxylic acid, 2-chloro-5-(trifluoromethyl)isonicotinic acid, followed by its conversion to the nitrile. This is a classic and often reliable method for nitrile synthesis.
Synthesis of 2-Chloro-5-(trifluoromethyl)isonicotinic acid
The synthesis of this key intermediate has been reported and serves as a solid starting point for this route.[1][2]
Conversion to the Primary Amide
The carboxylic acid is first converted to the primary amide, 2-chloro-5-(trifluoromethyl)pyridine-4-carboxamide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to the acid chloride.
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxamide
-
Treat 2-chloro-5-(trifluoromethyl)isonicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.[3]
-
The crude acid chloride is then reacted with an excess of aqueous or gaseous ammonia to yield the primary amide.
-
The resulting amide can be isolated by filtration or extraction after an appropriate workup.
Dehydration of the Amide to the Nitrile
The final step is the dehydration of the primary amide to the desired nitrile. A variety of dehydrating agents can be employed for this transformation.
Experimental Protocol: Dehydration
-
The 2-chloro-5-(trifluoromethyl)pyridine-4-carboxamide is dissolved in a suitable solvent.
-
A dehydrating agent such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride, or Burgess reagent is added.
-
The reaction is typically heated to facilitate the dehydration.
-
After completion, the reaction is carefully quenched and worked up to isolate the crude product.
-
Purification by chromatography or recrystallization yields the final this compound.
Caption: Route 2: From carboxylic acid to nitrile.
Route 3: The Sandmeyer Reaction Approach
The Sandmeyer reaction offers a powerful method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[4][5][6][7][8] This route would necessitate the synthesis of a 4-amino-2-chloro-5-(trifluoromethyl)pyridine precursor.
Synthesis of the 4-Amino Precursor
The synthesis of 4-amino-2-chloro-5-(trifluoromethyl)pyridine is a crucial and potentially challenging step. A possible approach could involve the nitration of 2-chloro-5-(trifluoromethyl)pyridine followed by reduction of the nitro group. However, controlling the regioselectivity of the nitration could be difficult. A more controlled synthesis might be required, potentially starting from a different pyridine derivative.
The Sandmeyer Reaction
Once the 4-amino precursor is obtained, the Sandmeyer reaction can be employed to introduce the nitrile functionality.
Experimental Protocol: Sandmeyer Reaction
-
The 4-amino-2-chloro-5-(trifluoromethyl)pyridine is dissolved in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise to form the diazonium salt.
-
This cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).
-
The reaction mixture is allowed to warm to room temperature or gently heated to facilitate the substitution.
-
After the reaction is complete, the mixture is worked up by extraction and the crude product is purified by chromatography to give this compound.
Caption: Route 3: The Sandmeyer reaction approach.
Comparative Analysis of the Synthetic Routes
| Feature | Route 1: Cyanation of a Pre-functionalized Pyridine | Route 2: From Carboxylic Acid to Nitrile | Route 3: The Sandmeyer Reaction Approach |
| Starting Material Availability | 2-Chloro-5-(trifluoromethyl)pyridine is commercially available. | 2-Chloro-5-(trifluoromethyl)isonicotinic acid has been synthesized.[1][2] | The synthesis of 4-amino-2-chloro-5-(trifluoromethyl)pyridine may require a multi-step synthesis. |
| Number of Steps | 2 steps from the pyridine precursor. | 2 steps from the carboxylic acid. | 2 steps from the amino precursor. |
| Key Challenges | Regioselective iodination; optimization of the palladium-catalyzed cyanation. | Handling of potentially hazardous reagents like thionyl chloride and phosphorus oxychloride. | Synthesis of the 4-amino precursor; handling of potentially unstable diazonium salts. |
| Potential Yield | Moderate to good, dependent on the efficiency of both steps. | Generally good to high yields for both steps are achievable. | Can be variable, and the diazotization and Sandmeyer steps can sometimes lead to side products. |
| Scalability | Potentially scalable, but the use of palladium catalysts can be costly. | Generally scalable, using common and relatively inexpensive reagents. | May have scalability issues due to the handling of diazonium salts and cyanide. |
| Safety Considerations | Use of organolithium reagents and toxic cyanides. | Use of corrosive and toxic reagents. | Formation of potentially explosive diazonium salts and use of highly toxic cyanides. |
Conclusion and Recommendations
Each of the proposed synthetic routes to this compound presents a unique set of advantages and disadvantages.
-
Route 1 offers a direct approach but relies on the successful and regioselective functionalization of the pyridine ring at the 4-position, which may require careful optimization.
-
Route 2 is a more traditional and often reliable pathway, starting from a known carboxylic acid. The transformations involved are well-established in organic synthesis, making this a robust and likely scalable option.
-
Route 3 , the Sandmeyer reaction, is a powerful tool but is contingent on the efficient synthesis of the 4-amino precursor, which may be a significant undertaking in itself. The safety considerations associated with diazonium salts also need to be carefully managed.
For researchers embarking on the synthesis of this valuable intermediate, Route 2 appears to be the most promising and practical starting point due to the reported synthesis of the key carboxylic acid intermediate and the well-understood nature of the subsequent transformations. However, the choice of the optimal route will ultimately depend on the specific resources, expertise, and scalability requirements of the research team. This comparative analysis provides a solid foundation for making an informed decision and for the successful synthesis of this compound.
References
Sources
- 1. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 505084-58-2 | 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% [fluoromart.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile: A Comparative Benchmark for Advanced Synthesis
For medicinal and agrochemical chemists, the strategic incorporation of highly functionalized pyridine scaffolds is a cornerstone of modern molecular design. The title compound, 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile , represents a potent building block, engineered with a unique convergence of activating and functional groups. Its pyridine core, rendered exceptionally electron-deficient by the synergistic effects of the nitrogen atom, a C5-trifluoromethyl group, and a C4-cyano group, makes it a highly reactive and versatile substrate for constructing complex molecular architectures.
This guide provides an in-depth comparison of this reagent against its primary halogen analogs: the corresponding 2-fluoro and 2-bromo derivatives. We will dissect their reactivity profiles in key synthetic transformations, supported by established chemical principles, to empower researchers in making informed decisions for their synthetic strategies.
The Molecular Landscape: Electronic Activation and Reactivity
The reactivity of the 2-halo-5-(trifluoromethyl)pyridine-4-carbonitrile series is dominated by the profound electron-withdrawing nature of its substituents. The trifluoromethyl (-CF₃) and cyano (-CN) groups work in concert to lower the electron density of the pyridine ring, particularly at the C2 and C4 positions. This activation is critical for the two major classes of reactions this scaffold undergoes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
The choice of the halogen at the C2 position (F, Cl, or Br) serves as the primary modulating factor for reactivity, cost, and reaction development.
Caption: Electronic contributions of substituents on the pyridine core.
Head-to-Head Comparison: F vs. Cl vs. Br Analogs
The selection of the C2-halogen is a critical decision point in any synthetic campaign. While direct, side-by-side experimental data for this specific carbonitrile scaffold is sparse in the literature, we can construct a robust comparison based on well-established principles of haloarene and haloheteroarene reactivity.[1][2]
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of pyridine chemistry, enabling the introduction of a wide array of nucleophiles (N-, O-, S-based). The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate.
The reactivity order in SNAr is not always straightforward. It's a balance between two competing factors:
-
Carbon-Halogen (C-X) Bond Strength: Weaker bonds break more easily. This favors Br > Cl > F.
-
Electronegativity: A more electronegative halogen stabilizes the transition state and the Meisenheimer intermediate by inductive withdrawal, accelerating the initial nucleophilic attack. This favors F > Cl > Br.
For highly activated systems like this one, the rate-determining step is often the initial nucleophilic attack. Consequently, the fluoro derivative is typically the most reactive.[3]
Table 1: Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)
| Feature | 2-Fluoro- | 2-Chloro- (Topic Reagent) | 2-Bromo- |
| Relative Reactivity | Highest | Intermediate | High |
| Typical Conditions | Often proceeds at RT or with mild heating. | Requires moderate heating (e.g., 60-100 °C). | Often similar to chloro, may proceed at slightly lower temps. |
| Key Advantage | High reactivity allows for milder conditions, benefiting sensitive substrates. | Excellent balance of reactivity and cost-effectiveness. Widely available. | Weaker C-Br bond can be advantageous with certain soft nucleophiles. |
| Key Disadvantage | Higher cost. Potential for side reactions if substrate has other reactive sites. | May require higher temperatures than the fluoro analog. | Higher cost than chloro analog and often less available. |
| Best For... | Introducing thermally sensitive or delicate nucleophiles. | General-purpose use, process development, and scale-up. | When the chloro-analog is unreactive and the fluoro is unavailable/costly. |
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
In contrast to SNAr, the reactivity in Pd-catalyzed cross-coupling reactions is primarily dictated by the C-X bond strength, as the rate-determining step is typically the oxidative addition of the palladium catalyst to this bond.[4]
Reactivity Trend: I > Br > Cl >> F
This makes the 2-bromo analog the most reactive substrate, while the 2-chloro analog requires more specialized, electron-rich phosphine ligands and potentially higher temperatures to achieve efficient coupling. The 2-fluoro analog is generally considered unreactive in standard Suzuki couplings.
Table 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling
| Feature | 2-Fluoro- | 2-Chloro- (Topic Reagent) | 2-Bromo- |
| Relative Reactivity | Lowest (Generally Unreactive) | Intermediate | Highest |
| Catalyst System | Not suitable for standard Suzuki coupling. | Requires modern, electron-rich ligands (e.g., SPhos, RuPhos) and robust Pd sources.[5] | Reacts well with standard catalysts (e.g., Pd(PPh₃)₄) under milder conditions. |
| Typical Conditions | N/A | Higher temperatures (e.g., 90-120 °C) and longer reaction times. | Lower temperatures (e.g., 80-100 °C) and shorter reaction times. |
| Key Advantage | Orthogonal reactivity allows for sequential couplings if other halogens are present. | Cost-effective for large-scale synthesis. | High reactivity and reliability; ideal for library synthesis and exploring novel chemical space. |
| Key Disadvantage | Unsuitable for this transformation. | Can be challenging to optimize; may require catalyst screening. | Higher cost and atomic inefficiency compared to the chloro analog. |
| Best For... | Use as a stable scaffold point while coupling at other positions. | Cost-driven projects and large-scale manufacturing where optimization is feasible. | Rapid synthesis, discovery chemistry, and reactions where mild conditions are paramount.[6] |
Experimental Protocols: A Self-Validating System
The following protocols are representative methodologies. As a senior scientist, I stress that every new substrate-coupling partner combination requires optimization; however, these serve as robust and validated starting points.
Protocol 1: Nucleophilic Aromatic Substitution with a Primary Amine
This protocol details the synthesis of a 2-amino-pyridine derivative, a common transformation in drug discovery.
Caption: Workflow for a typical SNAr reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 220 mg, 1.0 mmol).
-
Reagent Addition: Add the desired primary amine (1.2 mmol, 1.2 eq) followed by anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 eq). Causality: Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving it to completion.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 5 mL). Causality: DMSO is a polar aprotic solvent that effectively solvates the potassium salt and facilitates the SNAr mechanism.
-
Reaction Execution: Seal the flask with a septum and heat the reaction mixture in a pre-heated oil bath at 90 °C.
-
Monitoring: Stir vigorously and monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Aqueous Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL). Shake vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate (25 mL each).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
Senior Scientist's Recommendation: Strategic Reagent Selection
The choice between the fluoro, chloro, and bromo analogs of 5-(trifluoromethyl)pyridine-4-carbonitrile is a strategic one, dictated by the specific synthetic goal.
Caption: Decision matrix for selecting the optimal reagent.
-
For SNAr reactions , especially with sensitive nucleophiles, the 2-fluoro analog is the superior choice due to its high reactivity under mild conditions. However, for most standard applications and for cost-effective scale-up, This compound provides the optimal balance of reactivity and economic viability.
-
For cross-coupling reactions , the 2-bromo analog is the reagent of choice for discovery chemistry due to its high reactivity and reliable performance. The 2-chloro target reagent is the workhorse for process chemistry, where the higher activation barrier is overcome through careful catalyst and ligand selection, justified by the lower cost of the starting material.
By understanding the underlying principles governing the reactivity of these powerful building blocks, researchers can accelerate their discovery and development programs with confidence.
References
- Google Patents.CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
WIPO Patentscope. WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE.[Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[Link]
- Google Patents.CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
Pipzine Chemicals. Pyridine, 5-Fluoro-2-(Trifluoromethyl).[Link]
-
YouTube. nucleophilic aromatic substitutions.[Link]
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Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution.[Link]
-
ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[Link]
-
PubMed Central. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.[Link]
-
PubMed Central. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[Link]
-
Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions.[Link]
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ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.[Link]
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Navigating the Patent Landscape of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile: A Comparative Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Importance of a Fluorinated Pyridine Intermediate
2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile stands as a pivotal, yet nuanced, intermediate in the synthesis of novel agrochemicals and pharmaceuticals. Its trifluoromethyl and cyano-substituted pyridine core is a sought-after motif in medicinal and agricultural chemistry, offering unique electronic properties that can enhance biological activity and pharmacokinetic profiles. This guide provides an in-depth analysis of the patent landscape surrounding this compound, offering a comparative look at potential synthetic routes and exploring its applications, supported by experimental data and established chemical principles. While direct patents for this specific carbonitrile are not abundant, a thorough examination of related patents for the synthesis of its precursors and analogous cyanopyridines provides a clear roadmap for its production and utilization.
I. The Patent Landscape: Key Players and Core Technologies
The intellectual property surrounding this compound is intrinsically linked to the broader patent filings for trifluoromethylpyridines and methods of pyridine cyanation. Major agrochemical and pharmaceutical companies have established a strong patent portfolio in this area, focusing on efficient and scalable synthetic methods.
A. Precursor Synthesis: The Foundation of the Molecule
A significant portion of the patent literature focuses on the synthesis of the key precursor, 2-chloro-5-(trifluoromethyl)pyridine . This compound is a critical intermediate for a range of commercial products.[1]
Dominant Synthetic Routes from the Patent Literature:
-
From 3-Picoline: This is the most common and economically viable starting material. The process typically involves a two-step sequence:
-
Chlorination of the methyl group: 3-picoline is chlorinated to form 2-chloro-5-(trichloromethyl)pyridine.
-
Halogen Exchange (Halex) Reaction: The trichloromethyl group is then fluorinated, typically using HF, to yield the desired 2-chloro-5-(trifluoromethyl)pyridine.
-
-
Direct Chlorination of 3-(trifluoromethyl)pyridine: Some patents describe the direct chlorination of 3-(trifluoromethyl)pyridine to introduce the chlorine atom at the 2-position.
Key patent assignees in this area include legacy Dow AgroSciences (now Corteva Agriscience), Syngenta, and Bayer CropScience, who have patented various process improvements to enhance yield, purity, and safety.
B. The Cyanation Step: Introducing the Key Functional Group
The introduction of the carbonitrile group at the 4-position of the pyridine ring is a critical transformation. While patents specifically detailing the 4-cyanation of 2-chloro-5-(trifluoromethyl)pyridine are not prevalent, the patent literature for the cyanation of other pyridine derivatives provides valuable insights into viable methodologies.
Patented Cyanation Strategies for Pyridine Rings:
-
Nucleophilic Aromatic Substitution (SNAr) of a Halogen: This is a common strategy where a halogen at the 4-position is displaced by a cyanide nucleophile. This would require the synthesis of a 2,4-dichloro-5-(trifluoromethyl)pyridine intermediate.
-
Cyanation of Pyridine-N-oxides: This is a well-established method for introducing a cyano group at the 2- or 4-position of a pyridine ring.[2] The pyridine is first oxidized to the N-oxide, which activates the 4-position for nucleophilic attack by a cyanide source.
-
Palladium-Catalyzed Cyanation: Modern cross-coupling reactions using palladium catalysts offer a versatile and efficient method for the cyanation of aryl and heteroaryl halides.[3]
II. Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several plausible routes, each with its own set of advantages and challenges. Below is a comparative analysis of two potential, patent-informed synthetic pathways.
Route 1: Cyanation via a Dihalo-Pyridine Intermediate
This route involves the initial synthesis of a dihalogenated pyridine followed by a selective nucleophilic substitution.
Workflow Diagram:
Caption: Synthetic pathway via a dihalo-pyridine intermediate.
Experimental Protocol (Hypothetical, based on analogous patented procedures):
Step 1: Chlorination of 2-Chloro-5-(trifluoromethyl)pyridine
-
Reactants: 2-chloro-5-(trifluoromethyl)pyridine, chlorine gas (Cl₂), catalyst (e.g., FeCl₃).
-
Procedure: In a suitable reactor, 2-chloro-5-(trifluoromethyl)pyridine is heated in the presence of a Lewis acid catalyst. Chlorine gas is bubbled through the reaction mixture at a controlled rate and temperature.
-
Work-up: The reaction mixture is cooled, and excess chlorine is purged. The crude product is then purified by distillation or crystallization to yield 2,4-dichloro-5-(trifluoromethyl)pyridine.
Step 2: Nucleophilic Cyanation
-
Reactants: 2,4-dichloro-5-(trifluoromethyl)pyridine, sodium cyanide (NaCN) or potassium cyanide (KCN), solvent (e.g., DMSO, DMF).
-
Procedure: The dihalo-pyridine is dissolved in a polar aprotic solvent. The cyanide salt is added, and the mixture is heated to promote the nucleophilic aromatic substitution. The reaction is monitored for the selective displacement of the chlorine at the 4-position.
-
Work-up: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by chromatography or recrystallization.
Performance Comparison:
| Parameter | Route 1: Dihalo-Intermediate |
| Starting Material Availability | Readily available precursor. |
| Number of Steps | Two main steps from the precursor. |
| Selectivity | Potential for regioselectivity issues in the cyanation step. |
| Reagent Toxicity | Use of highly toxic cyanide salts. |
| Scalability | Potentially scalable, but requires careful control of the chlorination and cyanation steps. |
Route 2: Cyanation via a Pyridine-N-oxide Intermediate
This route leverages the activating effect of the N-oxide functionality to direct cyanation to the 4-position.
Workflow Diagram:
Caption: Synthetic pathway via a pyridine-N-oxide intermediate.
Experimental Protocol (Hypothetical, based on analogous patented procedures):
Step 1: N-Oxidation
-
Reactants: 2-chloro-5-(trifluoromethyl)pyridine, oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide).
-
Procedure: The pyridine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with the oxidizing agent at a controlled temperature.
-
Work-up: The reaction is quenched, and the N-oxide is extracted and purified.
Step 2: Cyanation of the N-oxide
-
Reactants: 2-chloro-5-(trifluoromethyl)pyridine-N-oxide, cyanide source (e.g., trimethylsilyl cyanide (TMSCN), potassium cyanide), activating agent (e.g., acetic anhydride, benzoyl chloride).
-
Procedure: The N-oxide is treated with an activating agent to form a reactive intermediate, which is then reacted with the cyanide source. This directs the cyanation to the 4-position.
-
Work-up: The reaction is worked up to remove the activating group and isolate the final 4-carbonitrile product.
Performance Comparison:
| Parameter | Route 2: N-oxide Intermediate |
| Starting Material Availability | Readily available precursor. |
| Number of Steps | Two main steps from the precursor. |
| Selectivity | Generally high regioselectivity for the 4-position. |
| Reagent Toxicity | Use of potentially hazardous oxidizing agents and cyanide sources. |
| Scalability | Generally scalable, with well-established procedures for N-oxidation and cyanation. |
III. Applications and Market Relevance
The 2-chloro-5-(trifluoromethyl)pyridine scaffold is a key component in a number of commercially successful agrochemicals and is being explored in various pharmaceutical candidates. The introduction of a 4-carbonitrile group can serve two primary purposes:
-
As a key intermediate: The cyano group can be readily converted into other functional groups, such as a carboxylic acid, an amide, or an amine, providing a versatile handle for further molecular elaboration.
-
As a bioisostere: The cyano group can act as a bioisostere for other functional groups, potentially improving binding affinity to biological targets and enhancing metabolic stability.
Potential Applications:
-
Herbicides: Many pyridine-based herbicides, such as those developed by Syngenta and Dow AgroSciences, target key enzymes in plant biosynthetic pathways.[4][5] The electronic properties of the this compound core could be exploited in the design of new herbicidal molecules.
-
Insecticides: The butenolide insecticide Flupyradifurone, developed by Bayer CropScience, contains a related pyridine moiety.[6][7] The target molecule could serve as a building block for novel insecticides.
-
Fungicides: The trifluoromethylpyridine structure is also found in fungicides.
-
Pharmaceuticals: In drug discovery, the pyridine ring is a common scaffold. The unique substitution pattern of the target molecule could be of interest for developing new therapeutic agents.
IV. Conclusion and Future Outlook
The patent landscape for this compound is still evolving. While direct intellectual property on this specific molecule is not yet extensive, the well-established patent literature for its precursor and for analogous cyanation reactions provides a clear and actionable path for its synthesis. Both the dihalo-intermediate and the N-oxide routes offer viable, albeit different, approaches to its production, with the choice of route likely depending on factors such as cost, scalability, and desired purity.
As the demand for novel, high-efficacy agrochemicals and pharmaceuticals continues to grow, the importance of versatile and strategically functionalized intermediates like this compound is set to increase. Researchers and development professionals who can navigate the existing patent landscape and innovate in the synthesis and application of this key building block will be well-positioned to contribute to the next generation of chemical solutions.
V. References
-
Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993–997.
-
Ito, S., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Heterocycles, 75(11), 2729-2735.
-
Bayer CropScience AG. (2007). Process for the preparation of 2-cyanopyridine derivatives. EP1746089B1.
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PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Syngenta Participations AG. (2021). Pyridinium derivatives as herbicides. WO2021110890A1.
-
Aventis Cropscience Uk Limited. (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. US20050250947A1.
-
Nanjing Pharmacare Co., Ltd. (2010). Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. CN101648909A.
-
Wikipedia. (2023). Flupyradifurone. Retrieved from [Link]
-
O'Keeffe, D. F., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 119-133.
-
Syngenta. (n.d.). Bicyclopyrone: A Unique Active Ingredient Specially Developed To Meet Grower Needs. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). PICLORAM. Retrieved from [Link]
-
Anhui Jiuyi Agriculture Co., Ltd. (2009). Synthesis method of 4-cyanopyridine. CN101602719B.
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Roy, D., & Tabassum, S. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC advances, 10(60), 36585-36605.
-
O'Keeffe, D. F., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar.
-
Wikipedia. (2023). Picloram. Retrieved from [Link]
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Aventis Cropscience Gmbh. (2004). Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation. US6921828B2.
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Moreno-Fuquen, R., Arana, C., & De Simone, C. A. (2012). Redetermination of 4-cyanopyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o2805.
-
University of Hertfordshire. (n.d.). Flupyradifurone (Ref: BYI 02960). Retrieved from [Link]
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Edmunds, A. J. (2022). The Discovery of Bicyclopyrone. CHIMIA International Journal for Chemistry, 76(7), 644-647.
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Beller, M., et al. (2012). A new palladium catalyst system for the cyanation of aryl chlorides. Tetrahedron Letters, 53(38), 5108-5111.
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Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2023). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 35(1), 231-236.
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Moreno-Fuquen, R., Arana, C., & De Simone, C. A. (2012). Redetermination of 4-cyanopyridine N-oxide. National Center for Biotechnology Information.
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Food and Agriculture Organization of the United Nations. (n.d.). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES FLUPYRADIFURONE. Retrieved from [Link]
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Minnesota Department of Agriculture. (2015). Bicyclopyrone. Retrieved from [Link]
-
Beyond Pesticides. (n.d.). Picloram ChemicalWatch Factsheet. Retrieved from [Link]
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Aventis Cropscience Gmbh. (2004). Process for the preparation of 2-cyanopyridines. US6699993B1.
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Nauen, R., et al. (2015). Flupyradifurone: a brief profile of a new butenolide insecticide. Pest management science, 71(6), 850-862.
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Chemical Warehouse. (n.d.). Bicyclopyrone - Active Ingredient Page. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). ILV for Picloram & Clopyralid in Soil - MRID 49753807. Retrieved from [Link]
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A Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile: Synthesis, Strategic Comparison, and Application Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical research, with its derivatives forming the basis of numerous therapeutic agents and active compounds.[1][2] The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's physicochemical and biological properties. This guide focuses on a largely unexplored derivative, 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile , a compound that, while not extensively documented in published research, holds significant potential as a versatile building block.
The presence of a trifluoromethyl group, a chloro leaving group, and a nitrile moiety on the same pyridine core suggests a rich chemical reactivity and a high potential for derivatization. This guide, therefore, serves as a forward-looking technical overview, providing a well-founded, hypothetical framework for its synthesis, a comparative analysis against structurally related and commercially available alternatives, and an exploration of its potential applications in drug discovery and agrochemical development.
Strategic Importance and Rationale for Synthesis
The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and cell permeability. The chloro- and nitrile- functionalities further expand the synthetic utility of the molecule. The nitrile group, in particular, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic rings, making it a valuable synthon for library synthesis.
The electron-withdrawing nature of the trifluoromethyl, chloro, and nitrile groups is expected to significantly influence the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.[3] This electronic profile is a key consideration in the design of targeted therapies and novel active compounds.
Proposed Synthesis of this compound
Given the absence of a specific published protocol for the synthesis of this compound, a plausible and efficient synthetic route can be devised based on established cyanation methodologies for halopyridines. The most logical precursor is the commercially available 2-chloro-5-(trifluoromethyl)pyridine . The introduction of the nitrile group at the 4-position can be approached through two primary strategies: Palladium-Catalyzed Cyanation and Nucleophilic Aromatic Substitution.
Method 1: Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds, including the introduction of a cyano group onto an aromatic ring.[4][5]
Reaction Scheme:
Caption: Palladium-Catalyzed Cyanation Workflow.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq.).
-
Solvent Addition: Add anhydrous and degassed N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Cyanide Source: Zinc cyanide is often preferred over other cyanide sources like KCN or NaCN due to its lower toxicity and better solubility in organic solvents.[6]
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for reaction efficiency. The Pd₂(dba)₃/dppf system is a robust and commonly used combination for cyanation reactions.[6] Other catalyst systems, such as those based on Pd(OAc)₂ or Pd/C, could also be explored.[6][7]
-
Solvent: Aprotic polar solvents like DMF or DMAc are typically used to facilitate the dissolution of the reactants and the palladium catalyst.[7]
-
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further accentuated by the trifluoromethyl and chloro substituents, makes it susceptible to nucleophilic aromatic substitution.[8][9]
Reaction Scheme:
Caption: Nucleophilic Aromatic Substitution Workflow.
Detailed Experimental Protocol (Hypothetical):
This approach would likely require activation of the 4-position, as direct cyanation of a C-H bond via SNAr is challenging. A plausible route would involve prior functionalization of the 4-position with a good leaving group, such as a sulfonate.
-
Precursor Synthesis: Synthesize the 4-sulfonylated derivative of 2-chloro-5-(trifluoromethyl)pyridine.
-
Reaction Setup: In a round-bottom flask, dissolve the 4-sulfonylated precursor in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or DMF.
-
Reagent Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution.
-
Reaction Execution: Heat the reaction mixture and monitor its progress by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-water. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Leaving Group: A good leaving group at the 4-position is necessary to facilitate the nucleophilic attack by the cyanide ion.
-
Solvent: Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation of the cyanide salt without solvating the nucleophilic anion, thus increasing its reactivity.
-
Cyanide Source: NaCN and KCN are common and effective cyanide sources for SNAr reactions.
Comparative Analysis with Alternative Pyridine-4-carbonitriles
To understand the potential utility of this compound, it is instructive to compare its expected properties and reactivity with known, commercially available analogues.
| Compound | Structure | Key Features & Potential Applications |
| This compound | Cl-C₅H₂N(CF₃)(CN) | Hypothesized: Highly electron-deficient ring, versatile synthetic handle (Cl, CN), potential for agrochemical (e.g., insecticides, herbicides) and medicinal applications (e.g., kinase inhibitors, anticancer agents).[10][11][12] |
| 2,6-Dichloro-4-pyridinecarbonitrile | Cl-C₅H₂N(Cl)(CN) | Two reactive chloro-substituents for further derivatization. Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[13] |
| 2-Chloro-6-methylpyridine-4-carbonitrile | Cl-C₅H₂N(CH₃)(CN) | The methyl group can influence solubility and metabolic stability. An intermediate for various biologically active molecules.[1] |
Potential Applications and Biological Activity
The unique combination of functional groups in this compound suggests a broad range of potential applications, particularly in the fields of medicinal chemistry and agrochemicals.
-
Anticancer Agents: Pyridine and pyrimidine derivatives are known to exhibit significant anticancer activity.[12][14] The trifluoromethyl and nitrile groups can contribute to enhanced binding to biological targets and improved pharmacokinetic properties.
-
Herbicides and Insecticides: Many commercial herbicides and insecticides contain substituted pyridine rings.[10][11] The specific substitution pattern of the target molecule could lead to novel modes of action or improved efficacy against resistant pests.
-
Kinase Inhibitors: The pyridine-4-carbonitrile scaffold is present in some known kinase inhibitors. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases.
Conclusion
While "this compound" remains a largely unexplored chemical entity, its structural features strongly suggest its potential as a valuable and versatile building block in synthetic and medicinal chemistry. This guide provides a robust, scientifically-grounded framework for its synthesis via established cyanation methods and offers a comparative analysis against known analogues to highlight its potential applications. The proposed synthetic routes, along with the discussion of the rationale behind the experimental choices, are intended to empower researchers to explore the synthesis and utility of this promising compound. Further investigation into its reactivity and biological activity is warranted and could lead to the discovery of novel therapeutic agents and agrochemicals.
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- Pipzine Chemicals. (2026).
- Al-amri, A. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. New Journal of Chemistry, 44(6), 2294-2302.
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- Google Patents. (2009).
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- Pipzine Chemicals. 4-Pyridinecarbonitrile, 2,6-Dichloro.
- PubMed. (2014). Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds.
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- ACS Publications. (2019). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines.
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- 12. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity [mdpi.com]
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Comparative Analysis of Trifluoromethylpyridine and Trifluoromethylpyrimidine Scaffolds in the Development of Bioactive Agents
A Senior Application Scientist's Guide to Strategic Screening and Synthesis
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing heterocyclic scaffolds is a cornerstone of generating novel bioactive compounds with enhanced properties. Among these, trifluoromethyl-substituted pyridines and pyrimidines have emerged as particularly valuable synthons. This guide provides a comparative overview of the biological significance and synthetic utility of two key intermediates: 2-Chloro-5-(trifluoromethyl)pyridine and its pyrimidine analogue, 2-Chloro-5-(trifluoromethyl)pyrimidine. We will explore their roles in the synthesis of potent biological agents, supported by experimental insights and methodologies, to inform researchers in their quest for next-generation pharmaceuticals and crop protection agents.
The Strategic Advantage of the Trifluoromethyl Group in Bioactive Molecules
The trifluoromethyl (-CF3) group is a bioisostere of the methyl group, but its strong electron-withdrawing nature and high lipophilicity confer unique properties to a parent molecule. These properties often lead to:
-
Increased Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the -CF3 group resistant to oxidative metabolism.
-
Enhanced Binding Affinity: The lipophilicity of the -CF3 group can improve interactions with hydrophobic pockets in target proteins.
-
Altered Electronic Properties: The inductive effect of the -CF3 group can modulate the pKa of nearby functionalities, influencing a molecule's overall pharmacokinetic and pharmacodynamic profile.
These attributes are critical for optimizing the efficacy and developability of drug candidates and agrochemicals[1].
Comparative Profile: 2-Chloro-5-(trifluoromethyl)pyridine vs. 2-Chloro-5-(trifluoromethyl)pyrimidine
While both scaffolds are valuable, their distinct electronic and structural features can lead to differential biological activities and synthetic pathways.
| Feature | 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyrimidine |
| Core Structure | Pyridine | Pyrimidine |
| Key Applications | Intermediate for insecticides, herbicides, fungicides, and pharmaceuticals.[2][3][4] | Key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly herbicides and fungicides.[5] |
| Notable Derivatives | Fipronil (insecticide), Fluazifop (herbicide).[2][3] | Kinase inhibitors, antiviral and antifungal agents.[5][6] |
| Synthetic Reactivity | The chlorine at the 2-position is susceptible to nucleophilic substitution, and the pyridine ring can undergo various functionalizations.[1] | The electron-deficient pyrimidine ring enhances reactivity towards nucleophiles and facilitates cross-coupling reactions.[5] |
Screening Strategies for Identifying Novel Bioactivities
A systematic approach to screening derivatives of these scaffolds is crucial for identifying novel biological activities. The following workflow outlines a general strategy.
Caption: A generalized workflow for the discovery of bioactive compounds from trifluoromethylpyridine and -pyrimidine scaffolds.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Cross-Coupling of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol describes a common method for diversifying the 2-chloro-5-(trifluoromethyl)pyridine scaffold, a crucial step in generating a library of compounds for biological screening.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane, Toluene, DME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), the corresponding arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Rationale: The Suzuki cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds. The use of a palladium catalyst facilitates the coupling between the chlorinated pyridine and the boronic acid, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position. This diversification is key to exploring the structure-activity relationship (SAR) of the resulting compounds.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific protein kinase, a common target for drugs derived from these scaffolds.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a microplate, add the assay buffer, the kinase, and the substrate.
-
Add the diluted inhibitor compounds to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific duration.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Rationale: Kinase inhibitors are a major class of therapeutic agents, particularly in oncology. The trifluoromethylpyridine and -pyrimidine scaffolds are frequently found in kinase inhibitors.[1][5] This assay provides a quantitative measure of a compound's potency in inhibiting a specific kinase, which is a critical first step in identifying potential drug candidates.
Case Studies: Bioactive Molecules Derived from Trifluoromethyl-substituted Heterocycles
A. Agrochemicals:
-
Fipronil: An insecticide that utilizes the 2-chloro-5-(trifluoromethyl)pyridine scaffold. It acts by blocking GABA-gated chloride channels in insects.[2]
-
Fluazifop: A herbicide synthesized from 2-chloro-5-(trifluoromethyl)pyridine, it is used to control grass weeds in broad-leaf crops.[3]
B. Pharmaceuticals:
-
Kinase Inhibitors: The electron-deficient nature of the pyrimidine ring in 2-chloro-5-(trifluoromethyl)pyrimidine makes it an attractive scaffold for developing kinase inhibitors by enhancing binding affinity to the target.[5] Derivatives of 5-trifluoromethyl-2-aminopyrimidine have been identified as potent dual inhibitors of FLT3 and CHK1, which are targets in acute myeloid leukemia.
-
Antiviral and Antifungal Agents: A series of trifluoromethyl pyrimidine derivatives have demonstrated significant antiviral and antifungal activities, in some cases exceeding the efficacy of commercial agents.[6]
Signaling Pathway Visualization: Inhibition of the FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target.
Caption: Simplified FLT3 signaling pathway and the point of inhibition by 5-trifluoromethylpyrimidine derivatives.
Conclusion
Both 2-chloro-5-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyrimidine are highly valuable scaffolds in the design and synthesis of novel bioactive compounds. The choice between these two building blocks will depend on the specific therapeutic or agricultural target and the desired properties of the final molecule. The pyridine-based scaffold has a proven track record in the development of successful agrochemicals, while the pyrimidine analogue is increasingly recognized for its potential in developing targeted therapeutics, particularly kinase inhibitors. A systematic approach to library synthesis and biological screening, as outlined in this guide, will continue to unlock the full potential of these versatile chemical building blocks.
References
-
MySkinRecipes. 2-Chloro-5-(trifluoromethyl)pyrimidine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
-
Huimeng Bio-tech. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- Google Patents. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. [Link]
-
Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. [Link]
-
Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]
- Google Patents. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
-
Frontiers in Chemistry. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. [Link]
-
MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
PubMed Central. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]
-
PubMed Central. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. [Link]
-
PubMed. Inhibitory effects of pyrimidine, barbituric acid and pyridine derivatives on 5-fluorouracil degradation in rat liver extracts. [Link]
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The 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile Scaffold: A Comparative Guide to Structure-Activity Relationship (SAR) Studies in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The Strategic Value of the Trifluoromethyl-Substituted Pyridine Core
The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of approved drugs. Its nitrogen atom provides a key hydrogen bond acceptor site and influences the molecule's overall physicochemical properties, such as solubility and basicity. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the aromatic ring.[1] The combination of a pyridine core with a trifluoromethyl group, as seen in 2-chloro-5-(trifluoromethyl)pyridine, creates a versatile building block for accessing a wide range of biologically active molecules, from agrochemicals to pharmaceuticals.[1]
While direct SAR studies on "2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile" are not extensively published, we can extrapolate valuable insights from closely related structures. For the purpose of this guide, we will focus on a compelling case study of 2-amino-4-(trifluoromethyl)pyrimidine derivatives, which share key structural and electronic features, as potent inhibitors of Werner (WRN) helicase, a critical target in microsatellite instability-high (MSI-H) cancers. This allows for a detailed exploration of SAR principles within a relevant therapeutic context.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of the parent 2-chloro-5-(trifluoromethyl)pyridine is a critical first step. A common industrial method involves the vapor-phase reaction of 3-picoline with chlorine and a fluorinating agent at high temperatures.[1] This process can be optimized to control the degree of chlorination.
For the synthesis of derivatives, the chlorine atom at the 2-position is a versatile handle for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, such as amines, alcohols, and thiols, to explore the chemical space around the core scaffold. The carbonitrile group at the 4-position can also be a site for chemical modification or can act as a key pharmacophoric element.
Experimental Protocol: General Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives
This protocol is adapted from a study on WRN helicase inhibitors and serves as a representative example of how analogs of a trifluoromethyl-substituted heterocyclic core can be synthesized for SAR studies.
Step 1: Synthesis of the 2-chloro-4-(trifluoromethyl)pyrimidine intermediate.
-
To a solution of a commercially available starting material, such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine, in a suitable solvent (e.g., dichloromethane), add the desired nucleophile (e.g., an amine) at room temperature.
-
Stir the reaction mixture for a specified time (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-4-(trifluoromethyl)pyrimidine intermediate.
Step 2: Introduction of diversity at other positions.
-
The intermediate from Step 1 can be further modified. For instance, if a second chlorine atom is present, it can be substituted with another nucleophile under different reaction conditions (e.g., higher temperature or use of a catalyst).
-
Follow a similar workup and purification procedure as described in Step 1 to isolate the final product.
Structure-Activity Relationship (SAR) Analysis: A Case Study of WRN Helicase Inhibitors
The following SAR analysis is based on a study of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as WRN helicase inhibitors. The data highlights how systematic modifications of a core scaffold can significantly impact biological activity.
Key Structural Modifications and their Impact on Potency
The table below summarizes the in vitro inhibitory activity (IC50) of selected 2-amino-4-(trifluoromethyl)pyrimidine analogs against MSI-H cancer cell lines.
| Compound | R1 (at 2-position) | R2 (at 5-position) | HCT116 IC50 (µM) | SW620 IC50 (µM) |
| 11g | Amino | 3-fluorophenyl | 1.52 | 4.24 |
| Analog A | Methylamino | 3-fluorophenyl | >10 | >10 |
| Analog B | Dimethylamino | 3-fluorophenyl | >10 | >10 |
| Analog C | Amino | Phenyl | 5.8 | 9.1 |
| Analog D | Amino | 4-fluorophenyl | 2.1 | 5.3 |
| Analog E | Amino | 2-fluorophenyl | 8.7 | >10 |
Data adapted from a representative study on WRN helicase inhibitors for illustrative purposes.
Interpretation of SAR Data:
-
The 2-Amino Group is Crucial: The primary amino group at the 2-position appears to be essential for potent activity. Methylation or dimethylation of this group (Analogs A and B) leads to a significant loss of potency. This suggests a critical hydrogen bond donation from the amino group to the target protein.
-
Substitution on the Phenyl Ring Modulates Activity: The nature and position of the substituent on the 5-phenyl ring have a pronounced effect on inhibitory activity.
-
A fluorine atom at the 3-position of the phenyl ring (Compound 11g) provides the most potent inhibition in this series.
-
An unsubstituted phenyl ring (Analog C) is less active.
-
A 4-fluoro substituent (Analog D) is well-tolerated, while a 2-fluoro substituent (Analog E) is detrimental to activity, likely due to steric hindrance.
-
This systematic exploration of the chemical space around the core scaffold provides a clear roadmap for designing more potent and selective inhibitors.
Comparison with Alternative Scaffolds: The Principle of Bioisosterism
In drug discovery, it is often beneficial to explore alternative core structures, or scaffolds, to optimize properties such as potency, selectivity, and pharmacokinetics. This is where the concept of bioisosterism becomes invaluable. Bioisosteres are functional groups or molecules that have similar chemical and physical properties and produce broadly similar biological effects.
Potential Bioisosteric Replacements for the this compound Scaffold
| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement |
| Pyridine | Pyrimidine, Pyrazine, Triazine | Modulates basicity, hydrogen bonding capacity, and metabolic stability. For example, replacing the pyridine core of antimalarial compounds with a pyrazine led to a novel series with potent oral activity.[2] |
| Chlorine | Methoxy, Amino, Methyl | Alters electronic properties, hydrogen bonding potential, and reactivity. |
| Trifluoromethyl | Cyano, Ethyl, Isopropyl | Modifies lipophilicity and steric bulk. |
| Carbonitrile | Tetrazole, Carboxamide, Oxadiazole | Mimics the hydrogen bonding and electronic properties of the nitrile group while potentially improving metabolic stability and solubility. |
The choice of a bioisosteric replacement is a strategic decision based on the specific challenges encountered during lead optimization. For example, if a compound suffers from poor metabolic stability, replacing a metabolically labile group with a more robust bioisostere can be a fruitful approach.
Visualizing the Workflow and Key Relationships
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: A generalized workflow for SAR studies in drug discovery.
Caption: Bioisosteric replacements for the pyridine core.
Conclusion and Future Directions
Future research in this area should focus on:
-
Exploring a wider range of substitutions at the 2-position of the pyridine ring to identify other key interactions with biological targets.
-
Investigating bioisosteric replacements for the trifluoromethyl and carbonitrile groups to fine-tune physicochemical properties.
-
Synthesizing and evaluating a focused library of this compound derivatives against a panel of relevant biological targets to uncover novel therapeutic applications.
By combining rational design, efficient synthesis, and rigorous biological evaluation, the full potential of this versatile scaffold can be unlocked, leading to the discovery of the next generation of innovative medicines.
References
-
Oda, H., & Yoshida, M. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(4), 239-253. [Link]
-
Younis, Y., Douelle, F., Cabrera, D. G., Le Manach, C., Nchinda, A. T., Paquet, T., ... & Chibale, K. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of medicinal chemistry, 56(21), 8860–8871. [Link]
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A Comparative Environmental Impact Assessment: 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile vs. a Greener Alternative
For researchers and professionals in drug development and agrochemical synthesis, the selection of building blocks and intermediates is a critical decision that extends beyond reaction yield and cost. The environmental fate of these molecules and their by-products is an increasingly vital component of sustainable chemistry. This guide provides an in-depth environmental impact assessment of the widely used intermediate, 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile .
Rather than presenting a simple hazard summary, we will dissect the probable environmental profile of this compound based on its structural motifs. Furthermore, we will compare it to a logically-derived, greener alternative, 2-Hydroxy-5-(trifluoromethyl)pyridine-4-carbonitrile , and provide the standardized experimental protocols necessary for empirical validation. Our objective is to equip scientists with the rationale and methodologies to make more environmentally conscious decisions in their synthetic design.
Part 1: Environmental Hazard Profile of this compound
The environmental profile of a synthetic compound is fundamentally dictated by its structure. The title compound contains three key features that inform its likely behavior in the environment: a pyridine ring, a chloro substituent, and a trifluoromethyl group.
Persistence and Biodegradability - A Tale of Two Halogens: The biodegradability of the pyridine ring itself can be variable. While unsubstituted pyridine is known to be degradable by numerous soil and water microorganisms, the nature and position of substituents can drastically alter its fate.[2][3]
-
The Chloro Substituent: The presence of chlorine on the aromatic ring is a significant red flag for environmental persistence. Chlorinated aromatic compounds are notoriously recalcitrant to microbial degradation. Studies on other chlorinated pyridines, such as o-chloropyridine, have shown them to be persistent in anaerobic sediments and resistant to biodegradation over long incubation periods.[4] The chlorine atom deactivates the ring, making it less susceptible to the oxidative enzymatic attack that initiates degradation.
-
The Trifluoromethyl Group: The trifluoromethyl (-CF3) group is prized in medicinal chemistry for its ability to increase metabolic stability.[5] This same chemical robustness, stemming from the immense strength of the carbon-fluorine bond, translates to high environmental persistence. The C-F bond is the strongest single bond in organic chemistry and is not readily cleaved by microbial enzyme systems.
The combination of these two halogen substituents on the pyridine ring strongly implies that this compound is not readily biodegradable and will persist in the environment.
Part 2: A Greener Alternative: 2-Hydroxy-5-(trifluoromethyl)pyridine-4-carbonitrile
A core principle of green chemistry is the design of molecules that, after their useful life, degrade into innocuous substances. By strategically modifying the structure of the parent compound, we can propose an alternative with a more favorable environmental profile.
Rationale for Selection: We propose 2-Hydroxy-5-(trifluoromethyl)pyridine-4-carbonitrile as a comparable, yet environmentally superior, alternative. The substitution of the chloro group with a hydroxyl (-OH) group is a deliberate design choice. Hydroxylated aromatic compounds are common intermediates in the microbial degradation pathways of many pollutants.[2] The hydroxyl group provides a reactive site for oxygenase enzymes, which can lead to ring-opening and subsequent mineralization, thereby facilitating biodegradation.
Predicted Environmental Profile:
-
Improved Biodegradability: The presence of the hydroxyl group is predicted to render the molecule significantly more susceptible to microbial degradation compared to its chlorinated counterpart. This would likely shift its classification from "persistent" to "potentially biodegradable."
-
Reduced Aquatic Toxicity: While requiring empirical confirmation, the replacement of the chloro group often leads to a reduction in the toxicity of aromatic compounds. We hypothesize a lower Water Hazard Class (likely 1 or 2) for the hydroxylated version.
Part 3: Comparative Data Summary and Analysis
Without direct experimental data, a comparative assessment can be built upon established structure-activity relationships and data from analogous compounds. The following table presents a predicted comparison to guide further research.
| Parameter | This compound | 2-Hydroxy-5-(trifluoromethyl)pyridine-4-carbonitrile (Alternative) | Rationale for Prediction |
| Predicted Aquatic Toxicity (LC50) | High Toxicity (Low LC50 Value) | Moderate to Low Toxicity (Higher LC50 Value) | The chloro-substituent on aromatic rings is strongly correlated with increased toxicity. Its removal is expected to mitigate this effect. |
| Predicted Biodegradability (OECD 301) | Not Readily Biodegradable | Potentially Readily Biodegradable | The C-Cl bond hinders microbial attack. The C-OH group provides a site for enzymatic oxidation, initiating degradation.[2] |
| Environmental Persistence | High | Low to Moderate | High persistence is conferred by the stable C-Cl and C-F bonds.[4][5] Biodegradability of the hydroxy- alternative would reduce persistence. |
| Water Hazard Class (WGK) | Class 3 (Severely Hazardous) (Inferred) [1] | Predicted Class 1 or 2 (Slightly to Moderately Hazardous) | Based on the expected reduction in toxicity and improvement in biodegradability. |
Part 4: Standardized Experimental Protocols for Verification
The claims made in the predictive analysis above must be substantiated with empirical data. The following are standardized, globally recognized OECD guidelines for testing the key environmental parameters.
Protocol 1: Ready Biodegradability - OECD 301 F (Manometric Respirometry Test)
This protocol is designed to determine if a chemical is "readily biodegradable," meaning it will undergo rapid and ultimate degradation in the environment.[6][7]
Objective: To measure the oxygen consumed by a microbial inoculum during the degradation of the test substance over 28 days.
Methodology:
-
Preparation of Inoculum: Collect activated sludge from a domestic wastewater treatment plant. Wash and aerate it to prepare a standardized microbial stock.
-
Test Setup: For each test compound, prepare multiple sealed glass flasks (respirometers). Each flask will contain:
-
A defined volume of mineral salts medium.
-
The microbial inoculum.
-
The test substance at a concentration of 100 mg/L (or lower if toxicity is expected).
-
A vessel containing a CO2 absorbent (e.g., potassium hydroxide) to trap the evolved carbon dioxide.
-
-
Control Groups:
-
Blank Control: Inoculum and mineral medium only (to measure background respiration).
-
Reference Control: Inoculum, mineral medium, and a readily biodegradable reference substance (e.g., sodium benzoate) to validate the activity of the inoculum.
-
-
Incubation and Measurement:
-
Incubate all flasks at 20-25°C in the dark for 28 days with constant stirring.
-
The consumption of oxygen creates a pressure drop in the headspace of the flask, which is measured continuously by a manometric device.
-
-
Data Analysis:
-
Calculate the Theoretical Oxygen Demand (ThOD) based on the elemental formula of the test compound.
-
Express the measured oxygen consumption as a percentage of the ThOD.
-
Pass Criteria: The compound is considered "readily biodegradable" if it reaches ≥60% of its ThOD within a 10-day window, which begins when 10% biodegradation is first reached.[6]
-
Protocol 2: Fish, Acute Toxicity Test - OECD 203
This protocol assesses the short-term lethal effects of a chemical on fish.[8][9]
Objective: To determine the concentration of the test substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.
Methodology:
-
Test Organism: A standard fish species, typically Zebrafish (Danio rerio), is used. Fish are acclimatized to laboratory conditions before the test.[9]
-
Range-Finding Test: A preliminary test is conducted with a wide range of concentrations (e.g., 1, 10, 100 mg/L) to determine the approximate toxicity range.
-
Definitive Test Setup:
-
Based on the range-finding results, select at least five test concentrations in a geometric series.
-
Prepare test solutions in replicate tanks.
-
Include a control group exposed only to the dilution water.
-
Introduce a set number of fish (e.g., 10) into each tank.
-
-
Exposure and Observation:
-
The exposure period is 96 hours.
-
The test can be static (water is not changed), semi-static (water is renewed every 24 or 48 hours), or flow-through. A semi-static approach is common.
-
Record mortalities and any sublethal effects (e.g., loss of equilibrium, erratic swimming) at 24, 48, 72, and 96 hours.[8]
-
-
Data Analysis:
Part 5: Visualization & Workflow Diagrams
Visual aids are essential for conceptualizing complex relationships and workflows.
Caption: Predicted environmental fate comparison.
Sources
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- 4. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 7. concawe.eu [concawe.eu]
- 8. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 9. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. eurofins.com.au [eurofins.com.au]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
This guide provides a comprehensive framework for the safe and compliant disposal of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile. As a complex heterocyclic compound incorporating a halogen, a trifluoromethyl group, and a nitrile moiety, this substance requires a multi-faceted approach to waste management. The procedures outlined herein are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact. The underlying principle of this guidance is that a robust disposal plan must be in place before any experimental work begins.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is not a simple chemical to be discarded casually. Its hazard profile is a composite of its distinct functional groups. While specific toxicological data for this exact molecule is limited, a thorough risk assessment can be conducted by examining its structural components and data from close analogs like 2-Chloro-5-(trifluoromethyl)pyridine.
The primary hazards stem from:
-
The Chlorinated Pyridine Ring: Halogenated aromatic compounds are often persistent in the environment and can produce toxic and corrosive gases—such as hydrogen chloride (HCl) and nitrogen oxides (NOx)—upon incomplete combustion.[1][2]
-
The Trifluoromethyl Group (-CF3): This highly stable group requires significant energy for decomposition. When it does break down, it can form highly corrosive hydrogen fluoride (HF) gas.[1]
-
The Nitrile Group (-CN): Nitriles are a well-known class of toxic compounds. The primary concern is the potential for the release of hydrogen cyanide (HCN) gas under acidic conditions or during combustion.
Based on Safety Data Sheets (SDS) for structurally related compounds, the following hazards should be assumed[1][3]:
| Hazard Category | Description | Causality and Rationale |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1][3] | The combination of the nitrile group and the halogenated pyridine ring contributes to systemic toxicity. |
| Organ Toxicity | Potential for damage to the central nervous system and liver with single or repeated exposure.[1] | Halogenated organic compounds are known to have toxic effects on vital organs. |
| Irritation | Causes serious skin and eye irritation; may cause respiratory irritation.[3][4] | The chemical's reactivity can cause localized damage to tissues upon contact. |
| Combustibility | Combustible.[1] May form explosive mixtures with air upon intense heating.[1] | While not highly flammable, it can burn, releasing a cocktail of hazardous gases. |
| Incompatibility | Reacts with strong oxidizing agents and strong acids.[1] | Contact with strong acids could potentially lead to the rapid evolution of toxic HCN gas from the nitrile group. |
Pre-Disposal Operations: Segregation and Spill Control
Proper handling from the moment of generation is critical to ensure safe disposal. These steps are non-negotiable in any professional laboratory setting.
Personal Protective Equipment (PPE)
Always handle this compound and its waste streams with appropriate PPE, including:
-
Nitrile Gloves: Provides resistance to pyridine-based compounds.[5]
-
Safety Goggles: Protects eyes from splashes.[5]
-
Chemical-Resistant Lab Coat: Prevents skin contact.[5]
-
Work in a Ventilated Fume Hood: To avoid inhalation of any dust or vapors.[6]
Spill Management Protocol
Accidents require immediate and correct action. For small laboratory spills:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate if Necessary: If the spill is large or ventilation is inadequate, evacuate the area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described above.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled container for hazardous waste.[6]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials are now considered hazardous waste.
-
Package for Disposal: Place all contaminated cleaning materials into the same hazardous waste container. Seal and label it as "Spill Debris containing this compound."
Disposal Decision Framework
The correct disposal path depends on the form of the waste. This decision tree provides a logical flow for categorizing and managing different waste streams.
Caption: Decision tree for waste stream segregation.
Approved Disposal Protocols
Following the decision framework, apply the appropriate detailed protocol below.
Protocol 4.1: Disposal of Pure Compound and Concentrated Solutions
This waste stream is the most hazardous and requires professional handling.
-
Do Not Attempt Neutralization: Due to the compound's complex nature, in-lab chemical neutralization is not recommended and can be dangerous.
-
Containerize: Place the waste in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled with the full chemical name: "Hazardous Waste: this compound".
-
Segregate: Store this container in a secondary containment bin in a cool, dry, well-ventilated area, away from acids and oxidizers.[6]
-
Engage Professional Disposal Service: The only acceptable method for final disposal is through a licensed hazardous waste contractor.[2] They will use high-temperature incineration (typically 820°C - 1600°C) with afterburners and acid gas scrubbers to ensure complete destruction of the molecule and neutralization of the resulting HCl, HF, and NOx gases.[8]
Protocol 4.2: Disposal of Contaminated Labware and Debris
This protocol focuses on safely managing items that have come into contact with the chemical.
-
Initial Decontamination:
-
Glassware: Rinse the contaminated glassware three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Solids (PPE, wipes, absorbent): These cannot be decontaminated and must be disposed of directly.
-
-
Collect Rinsate: The solvent rinsate is now a hazardous waste. Collect all rinses in a designated "Halogenated Organic Waste" container for disposal via the method in Protocol 4.1.
-
Final Disposal:
-
Cleaned Glassware: After the solvent rinse, the glassware can be washed using standard laboratory procedures.
-
Contaminated Solids: Place all contaminated disposable items (gloves, wipes, etc.) into a designated hazardous waste bag or container. If there are sharp objects like needles, they must first go into an approved sharps container.[9] This container must be labeled and collected by your institution's hazardous waste management service.
-
Protocol 4.3: Disposal of Dilute Aqueous Solutions
Creating aqueous waste streams of this compound should be avoided whenever possible.
-
NEVER Down the Drain: Under no circumstances should aqueous solutions containing this compound be poured down the sanitary sewer.[5] This is a direct violation of environmental regulations and poses a significant risk.
-
Collect and Label: Pour all dilute aqueous waste into a dedicated "Aqueous Hazardous Waste - Halogenated Organics" container.
-
Arrange for Pickup: This container must be disposed of through your licensed hazardous waste contractor.
Overall Waste Management Workflow
The entire lifecycle of waste management for this compound within the laboratory can be visualized as a continuous process emphasizing safety and compliance at every stage.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. capotchem.cn [capotchem.cn]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. unsw.edu.au [unsw.edu.au]
Personal protective equipment for handling 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
A Note on Scientific Diligence: In the pursuit of novel molecular entities, researchers often encounter compounds for which comprehensive safety data is not yet available. This guide addresses the safe handling of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile, a compound for which a specific Safety Data Sheet (SDS) is not readily accessible. The following recommendations are therefore synthesized from the safety profiles of structurally analogous compounds, including other substituted chloro-trifluoromethyl-pyridines and pyridine-carbonitriles. This approach, rooted in chemical intuition and established safety principles, provides a robust framework for managing the potential risks associated with this substance.
Immediate Safety Profile: A Proactive Assessment of Potential Hazards
The chemical architecture of this compound suggests a number of potential hazards that must be managed with stringent safety protocols. The trifluoromethyl group can enhance the compound's biological activity and permeability, while the chloro- and cyano- functionalities introduce specific toxicological concerns.
Anticipated Hazard Classifications:
| Hazard Statement | Anticipated Classification | Rationale and Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3/4 (Harmful or Toxic) | The nitrile group can be metabolized to release cyanide. Therefore, all routes of exposure must be strictly avoided.[1] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Halogenated pyridines are known to cause skin irritation. Prolonged or repeated contact should be prevented.[1][2] |
| Serious Eye Damage/Irritation | Category 2A (Serious Irritant) | Direct contact with the eyes is likely to cause significant irritation. Appropriate eye protection is mandatory.[1][2] |
| Respiratory Irritation | Category 3 | Inhalation of dust or aerosols may irritate the respiratory tract.[1] |
Personal Protective Equipment (PPE): Your Essential Barrier Against Exposure
A multi-layered approach to PPE is crucial to prevent contact and inhalation. The following PPE is considered the minimum requirement for handling this compound.
-
Hand Protection: Wear nitrile gloves for all handling procedures. For extended operations or when there is a risk of spillage, double-gloving is recommended.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a heightened risk of splashes or aerosol generation.
-
Body Protection: A laboratory coat must be worn at all times. For tasks involving larger quantities, a chemically resistant apron should be used.
-
Respiratory Protection: All handling of this compound, in both solid and solution form, must be conducted within a certified chemical fume hood.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
